molecular formula C3H9ClN2O2 B556112 D-2,3-Diaminopropionic acid monohydrochloride CAS No. 6018-56-0

D-2,3-Diaminopropionic acid monohydrochloride

Numéro de catalogue: B556112
Numéro CAS: 6018-56-0
Poids moléculaire: 140.57 g/mol
Clé InChI: SKWCZPYWFRTSDD-HSHFZTNMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-Tyrosine is the levorotatory isomer of the aromatic amino acid tyrosine. L-tyrosine is a naturally occurring tyrosine and is synthesized in vivo from L-phenylalanine. It is considered a non-essential amino acid;  however, in patients with phenylketonuria who lack phenylalanine hydroxylase and cannot convert phenylalanine into tyrosine, it is considered an essential nutrient. In vivo, tyrosine plays a role in protein synthesis and serves as a precursor for the synthesis of catecholamines, thyroxine, and melanin.
L-Tyrosine, also known as (S)-tyrosine or para tyrosine, belongs to the class of organic compounds known as tyrosine and derivatives. Tyrosine and derivatives are compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Tyrosine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Tyrosine has been found throughout all human tissues, and has also been detected in most biofluids, including saliva, cerebrospinal fluid, feces, and blood. Within the cell, L-tyrosine is primarily located in the cytoplasm and mitochondria. L-Tyrosine exists in all eukaryotes, ranging from yeast to humans. L-Tyrosine participates in a number of enzymatic reactions. In particular, L-Tyrosine and oxoglutaric acid can be converted into 4-hydroxyphenylpyruvic acid and L-glutamic acid through the action of the enzyme tyrosine aminotransferase. Furthermore, L-Tyrosine can be converted into tyramine through the action of the enzyme aromatic-L-amino-acid decarboxylase. Finally, L-Tyrosine and sapropterin can be converted into L-dopa and dihydrobiopterin through the action of the enzyme tyrosine 3-monooxygenase. In humans, L-tyrosine is involved in thyroid hormone synthesis pathway, the tyrosine metabolism pathway, the phenylalanine and tyrosine metabolism pathway, and the disulfiram action pathway. L-Tyrosine is also involved in several metabolic disorders, some of which include the hawkinsinuria pathway, the tyrosinemia type I pathway, the tyrosinemia type 3 (tyro3) pathway, and aromatic L-aminoacid decarboxylase deficiency. L-Tyrosine is a potentially toxic compound.
L-tyrosine is an optically active form of tyrosine having L-configuration. It has a role as an EC 1.3.1.43 (arogenate dehydrogenase) inhibitor, a nutraceutical, a micronutrient and a fundamental metabolite. It is an erythrose 4-phosphate/phosphoenolpyruvate family amino acid, a proteinogenic amino acid, a tyrosine and a L-alpha-amino acid. It derives from a L-tyrosinal. It is a conjugate base of a L-tyrosinium. It is a conjugate acid of a L-tyrosinate(1-). It is an enantiomer of a D-tyrosine. It is a tautomer of a L-tyrosine zwitterion.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2,3-diaminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWCZPYWFRTSDD-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584958
Record name 3-Amino-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6018-56-0
Record name 2,3-Diaminopropionic acid hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2,3-Diaminopropionic Acid Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5452MGQ13C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to D-2,3-Diaminopropionic Acid Monohydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans.

Introduction

D-2,3-Diaminopropionic acid (D-DAP) is a non-proteinogenic amino acid, an isomer of the naturally occurring L-2,3-diaminopropionic acid. As a chiral building block, D-DAP and its derivatives are of significant interest to researchers in the fields of medicinal chemistry, peptide synthesis, and drug development. Its unique structure, featuring two amino groups, offers versatile opportunities for chemical modification and incorporation into novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of D-2,3-diaminopropionic acid monohydrochloride, tailored for professionals in the scientific community.

Chemical Structure and Properties

This compound is the hydrochloride salt of D-2,3-diaminopropionic acid. The presence of the hydrochloride salt improves the compound's stability and solubility in aqueous solutions.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its related forms is presented in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name (2R)-2,3-diaminopropanoic acid hydrochloride
CAS Number 6018-56-0
Molecular Formula C₃H₉ClN₂O₂[1]
Molecular Weight 140.57 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point 231-233 °C (decomposes)[3]
Solubility Soluble in water.[4]

Synthesis of this compound

The asymmetric synthesis of this compound can be achieved through a multi-step process starting from a readily available chiral precursor, such as L-serine. The following is a plausible synthetic workflow.

cluster_synthesis Synthesis Workflow L-Serine L-Serine Protected L-Serine Protected L-Serine L-Serine->Protected L-Serine Protection L-Serine_Aldehyde Protected L-Serine Aldehyde Protected L-Serine->L-Serine_Aldehyde Oxidation Azide_Intermediate Azide Intermediate L-Serine_Aldehyde->Azide_Intermediate Azidation Protected D-DAP Protected D-DAP Azide_Intermediate->Protected D-DAP Reduction D-DAP_HCl D-2,3-Diaminopropionic acid monohydrochloride Protected D-DAP->D-DAP_HCl Deprotection & Acidification

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound (A Plausible Route)

This protocol is adapted from established methods for the synthesis of similar amino acids.

Materials:

  • L-Serine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dess-Martin periodinane (DMP)

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • Hydrochloric acid (HCl)

  • Appropriate organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Methanol)

Procedure:

  • Protection of L-Serine: The amino and carboxyl groups of L-serine are protected, for instance, the amino group with a Boc group and the hydroxyl group as a tert-butyl ether.

  • Oxidation to Aldehyde: The protected L-serine is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane.

  • Azide Displacement: The aldehyde is then converted to an azide intermediate. This can be achieved via a Staudinger reaction followed by hydrolysis or other methods.

  • Reduction of Azide: The azide group is reduced to an amine, for example, using triphenylphosphine followed by water, or catalytic hydrogenation. This step establishes the second amino group with the desired D-stereochemistry.

  • Deprotection and Salt Formation: The protecting groups are removed under acidic conditions, typically using a strong acid like hydrochloric acid in an organic solvent. This step also forms the final monohydrochloride salt.

  • Purification: The final product is purified by recrystallization or chromatography to yield this compound as a crystalline solid.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard 1D proton experiment.

    • Solvent: D₂O.

    • Temperature: 25 °C.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-5 seconds.

    • Data Processing: Fourier transformation, phase correction, and baseline correction. The spectrum should be referenced to an internal standard or the residual solvent peak.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled 1D carbon experiment.

    • Solvent: D₂O.

    • Temperature: 25 °C.

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Data Processing: Fourier transformation, phase correction, and baseline correction.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A spectrum of the pure KBr pellet should be recorded as a background and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid to facilitate protonation.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument (e.g., 5-10 L/min N₂, 200-300 °C).

    • Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-300).

    • Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. The theoretical m/z for the protonated free base (C₃H₈N₂O₂) is approximately 105.07.

Biological Activity and Applications in Drug Development

D-2,3-diaminopropionic acid is a valuable building block in pharmaceutical research. Its incorporation into peptides and other small molecules can significantly impact their biological properties.

  • Peptide Modification: The introduction of D-amino acids, such as D-DAP, into peptide sequences can enhance their stability against enzymatic degradation, thereby prolonging their half-life in vivo. The additional amino group in D-DAP provides a site for further chemical modification, such as pegylation or conjugation to other molecules, to improve pharmacokinetic properties.

  • Antimicrobial Peptides: Derivatives of diaminopropionic acid have been explored for their antimicrobial properties. The presence of multiple positive charges at physiological pH can facilitate interaction with and disruption of bacterial cell membranes.

  • Drug Delivery: The unique physicochemical properties of peptides containing diaminopropionic acid can be exploited for drug delivery applications. For instance, the pH-sensitive nature of the amino groups can be utilized to design vectors that release their cargo in the acidic environment of endosomes.

While direct modulation of specific signaling pathways by D-2,3-diaminopropionic acid itself is not extensively documented, its utility as a scaffold in designing molecules that target various biological pathways is well-recognized.

cluster_application Role in Peptide-Based Drug Development D-DAP D-2,3-Diaminopropionic Acid Monohydrochloride Peptide_Synthesis Solid-Phase or Solution-Phase Peptide Synthesis D-DAP->Peptide_Synthesis Modified_Peptide Peptide containing D-DAP Peptide_Synthesis->Modified_Peptide Improved_Properties Enhanced Biological Properties Modified_Peptide->Improved_Properties Proteolytic_Stability Increased Proteolytic Stability Improved_Properties->Proteolytic_Stability Further_Modification Site for Further Modification Improved_Properties->Further_Modification Altered_Conformation Altered Conformation & Receptor Binding Improved_Properties->Altered_Conformation

Caption: Role of D-DAP as a building block in peptide-based drug development.

Conclusion

This compound is a versatile and valuable chemical entity for researchers and professionals in drug development. Its unique structural features provide a platform for the synthesis of novel peptides and small molecules with potentially enhanced therapeutic properties. This guide offers a foundational understanding of its chemical structure, a plausible synthetic approach, and standard analytical protocols to facilitate its use in the laboratory. Further research into the specific biological effects of D-DAP and its derivatives is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide to the Physical Properties of D-2,3-Diaminopropionic Acid Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of D-2,3-Diaminopropionic acid monohydrochloride (D-DAP-HCl). The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Core Physical and Chemical Properties

This compound, also known as 3-Amino-D-alanine hydrochloride, is the hydrochloride salt of the D-enantiomer of 2,3-diaminopropionic acid. Its physical characteristics are crucial for applications in peptide synthesis, as a biochemical reagent, and in the development of novel therapeutics.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the D-enantiomer, other reported values are for the DL-racemic mixture and should be considered as close approximations.

PropertyValueNotes
Molecular Formula C₃H₈N₂O₂·HCl
Molecular Weight 140.57 g/mol
CAS Number 6018-56-0For the (R)-isomer (D-isomer)
Appearance White to almost white powder or crystals
Melting Point 240 °C[1]Data for the D-isomer. The DL-racemic mixture has a reported melting point of 231-233 °C (decomposes)[2] or 232 °C (decomposes)[3].
Specific Rotation ([α]²⁰/D) -20.0 to -26.0°c = 2, 1 mol/L HCl[1]
Solubility Water: 28 mg/mLData for the DL-racemic mixture. Insoluble in DMSO and Ethanol[4].
pKa Not availableData for the free acid (not the monohydrochloride salt) shows pKa values for the α-NH₂ and β-NH₂ groups.

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physical properties of this compound. Below are generalized yet detailed protocols for key experimental procedures.

Determination of Melting Point

The melting point of an amino acid hydrochloride can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the substance is completely molten are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.

Measurement of Specific Optical Rotation

Optical rotation is a critical parameter for chiral molecules like this compound and is measured using a polarimeter.

Methodology:

  • Solution Preparation: A precise concentration of the sample is prepared by dissolving a known mass of this compound in a specific solvent (e.g., 1 M HCl) in a volumetric flask. For the reported value, a concentration of 2 g/100 mL (c=2) was used.[1]

  • Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.

  • Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The observed optical rotation is measured at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

experimental_workflow_optical_rotation cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation A Weigh D-DAP-HCl B Dissolve in 1 M HCl A->B C Fill Polarimeter Cell B->C E Measure Observed Rotation (α) C->E D Calibrate Polarimeter D->E F Calculate Specific Rotation [α] E->F

Diagram 1: Workflow for determining specific optical rotation.

Determination of pKa by Titration

The pKa values of the ionizable groups in this compound can be determined by acid-base titration, monitoring the pH change.

Methodology:

  • Solution Preparation: A solution of known concentration of this compound is prepared in deionized water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

  • Titration: The base is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the points of half-equivalence).

Diagram 2: Process for pKa determination via titration.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of DL-2,3-Diaminopropionic acid monohydrochloride are typically run in D₂O. The spectrum would show signals corresponding to the protons on the α- and β-carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of DL-2,3-Diaminopropionic acid monohydrochloride would exhibit characteristic absorption bands for the amine, carboxylic acid, and alkyl groups.

Mass Spectrometry

Mass spectrometry of the free base (2,3-Diaminopropionic acid) would show a molecular ion peak corresponding to its molecular weight (104.11 g/mol ).

Signaling Pathways and Logical Relationships

As a non-proteinogenic amino acid, D-2,3-Diaminopropionic acid can be incorporated into peptides to alter their structure and function. Its physical properties, particularly the presence of two amino groups and its chirality, influence its role in biological systems and drug design.

logical_relationships Structure Molecular Structure (Chiral center, two amino groups) Properties Physical Properties (Optical activity, pKa, solubility) Structure->Properties Function Biological Function / Drug Efficacy Structure->Function Application Applications (Peptide synthesis, drug development) Properties->Application Application->Function

Diagram 3: Interrelation of structure, properties, and applications.

References

Synthesis of D-2,3-Diaminopropionic Acid Monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of D-2,3-diaminopropionic acid monohydrochloride, a non-proteinogenic amino acid of significant interest in biochemical research, peptide synthesis, and pharmaceutical development.[1] This document details a robust synthetic pathway starting from the readily available chiral precursor, L-serine, ensuring stereochemical control. The guide includes detailed experimental protocols, tabulated quantitative data for each synthetic step, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Synthetic Strategy Overview

The presented synthesis for this compound is a multi-step process that leverages the chiral integrity of L-serine to produce the desired D-enantiomer. The key transformations involve the protection of the amino and carboxyl functional groups of L-serine, followed by the conversion of the side-chain hydroxyl group into an amino group. The synthesis culminates in the deprotection of the functional groups and the formation of the stable monohydrochloride salt.

The overall synthetic workflow can be visualized as follows:

G L_Serine L-Serine Protected_L_Serine N-Fmoc-O-tBu-L-Serine L_Serine->Protected_L_Serine Protection Weinreb_Amide Weinreb-Nahm Amide Protected_L_Serine->Weinreb_Amide Amide Formation Aldehyde Protected L-Serinal Weinreb_Amide->Aldehyde Reduction Protected_DAP_intermediate Protected D-2,3-Diaminopropanol Aldehyde->Protected_DAP_intermediate Reductive Amination Protected_DAP_acid Protected D-2,3-Diaminopropionic Acid Protected_DAP_intermediate->Protected_DAP_acid Oxidation DAP D-2,3-Diaminopropionic Acid Protected_DAP_acid->DAP Deprotection DAP_HCl This compound DAP->DAP_HCl Salt Formation

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for each key step in the synthesis. The yields are based on published procedures for the synthesis of the L-enantiomer from D-serine and are expected to be comparable for the synthesis of the D-enantiomer from L-serine.[2]

Table 1: Synthesis of Protected Intermediates

StepReactionStarting MaterialKey ReagentsProductYield (%)Reference
1Weinreb-Nahm Amide FormationNα-Fmoc-O-tert-butyl-L-serineHOBt, DIC, N,O-Dimethylhydroxylamine HCl, DIEAWeinreb-Nahm Amide of Protected L-Serine94[2]
2Aldehyde SynthesisWeinreb-Nahm AmideLiAlH₄Nα-Fmoc-O-tert-butyl-L-serinal92[2]
3Reductive AminationNα-Fmoc-O-tert-butyl-L-serinalp-Toluenesulfonamide, Ti(OⁱPr)₄, NaBH₃CNNα-Fmoc-Nβ-tosyl-D-2,3-diaminopropanol82-85[2]

Table 2: Final Product Formation

StepReactionStarting MaterialKey ReagentsProductYield (%)Reference
4Oxidation & DeprotectionProtected D-2,3-diaminopropanolTCCA, TEMPO, TFA, PiperidineD-2,3-Diaminopropionic AcidEstimated >70[2]
5Monohydrochloride Salt FormationD-2,3-Diaminopropionic AcidHCl (in organic solvent)This compoundNear-quantitative[3]
Overall Multi-step Synthesis Nα-Fmoc-O-tert-butyl-L-serine -This compound Estimated ~50-60 [4]

Detailed Experimental Protocols

The following protocols are adapted from established methods for the synthesis of L-2,3-diaminopropionic acid derivatives from D-serine.[2] To synthesize the D-enantiomer, L-serine is used as the starting material.

Step 1: Weinreb-Nahm Amide Formation
  • To a solution of Nα-Fmoc-O-tert-butyl-L-serine (1.0 eq) in dry dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) monohydrate (1.2 eq), N,N'-diisopropylcarbodiimide (DIC) (1.2 eq), and diisopropylethylamine (DIEA) (1.2 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and continue stirring overnight at room temperature.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Weinreb-Nahm amide, which can be used in the next step without further purification.

Step 2: Aldehyde Synthesis
  • Dissolve the Weinreb-Nahm amide (1.0 eq) in dry tetrahydrofuran (THF).

  • Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 15-20 minutes.

  • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Step 3: Reductive Amination
  • Dissolve the aldehyde (1.0 eq) and p-toluenesulfonamide (1.2 eq) in ethanol.

  • Add titanium(IV) isopropoxide (Ti(OⁱPr)₄) (1.5 eq) and stir for 10 minutes at room temperature.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) and stir the reaction overnight at room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Step 4: Oxidation and Deprotection
  • Acidolysis of tert-butyl ether: Treat the protected diaminopropanol with a mixture of trifluoroacetic acid (TFA), trifluoroethanol (TFE), and DCM for 15 minutes at room temperature. Remove the solvents under reduced pressure.[2]

  • Oxidation to Carboxylic Acid: Dissolve the resulting alcohol in a mixture of acetone and aqueous NaHCO₃. Cool to 0 °C and add N-bromosuccinimide (NBS), (2,2,6,6-tetramethylpiperidinyloxy) (TEMPO), and trichloroisocyanuric acid (TCCA). Stir at 0 °C for 20 minutes and then overnight at room temperature.[2]

  • Deprotection of Fmoc and Tosyl groups: Treat the protected diaminopropionic acid with a solution of piperidine in dimethylformamide (DMF) to remove the Fmoc group. The tosyl group can be removed under reducing conditions, for example, with sodium in liquid ammonia or with HBr in acetic acid.

  • Final Deprotection (if Boc is used): If a Boc protecting group is used, it can be removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent.[5]

Step 5: Monohydrochloride Salt Formation
  • Dissolve the final, deprotected D-2,3-diaminopropionic acid in a minimal amount of a suitable organic solvent, such as diethyl ether or methanol.

  • Bubble gaseous HCl through the solution, or add a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane) dropwise with stirring.[3]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with the organic solvent, and dry under vacuum to yield this compound as a crystalline solid.

Biological Significance and Signaling Pathway

D-amino acids, once thought to be rare in higher organisms, are now recognized as important signaling molecules, particularly in the nervous system.[5][6] D-serine, a close structural analog of D-2,3-diaminopropionic acid, is a key endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[7][8]

The following diagram illustrates the role of D-serine in NMDA receptor signaling:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates Glutamate->NMDA_R Binds D_Serine D-Serine D_Serine->NMDA_R Co-agonist Binds

Caption: D-Serine as a co-agonist in NMDA receptor signaling.

This pathway highlights how D-amino acids can modulate critical neuronal functions. The study of D-2,3-diaminopropionic acid and its derivatives may uncover novel interactions with this and other signaling pathways.

References

The Enantiomeric Divide: A Technical Guide to the Chirality and Biological Effects of D-2,3-Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2,3-Diaminopropionic acid (D-DAP), a non-proteinogenic amino acid, stands as a chiral mirror to its more commonly studied L-enantiomer. While often utilized as a versatile building block in peptide synthesis and drug development for its ability to confer unique structural and functional properties to molecules, the intrinsic biological effects of free D-DAP are an area of growing interest. This technical guide provides an in-depth exploration of the chirality of 2,3-diaminopropionic acid, focusing on the D-isomer and its comparative effects, to inform and guide research and development in the pharmaceutical and life sciences sectors.

Chemical Properties and Synthesis

2,3-Diaminopropionic acid (DAP) is an alpha-amino acid with an additional amino group at the beta-position. Its chemical formula is C₃H₈N₂O₂, and it has a molar mass of approximately 104.11 g/mol .[1] The presence of a chiral center at the alpha-carbon gives rise to two enantiomers: D-2,3-diaminopropionic acid and L-2,3-diaminopropionic acid.

The synthesis of enantiomerically pure DAP, particularly with orthogonal protecting groups, is crucial for its application in peptide synthesis and drug design.[2] A common and efficient method involves the Curtius rearrangement of a protected aspartic acid derivative.[2] For instance, N(α)-Boc-Asp(OBn)-OH can be converted to the corresponding N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid.[2] The use of protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) allows for precise control over subsequent chemical modifications.[3]

An alternative synthetic strategy for preparing orthogonally protected L-DAP methyl esters starts from the commercially available Nα-Fmoc-O-tert-butyl-d-serine. This multi-step process involves reductive amination of a d-serine aldehyde derivative to create the 2,3-diaminopropanol scaffold, followed by oxidation to form the carboxylic acid.[4] The chirality of the starting material dictates the stereochemistry of the final product.[4]

Biological Effects and Chirality

The biological activity of 2,3-diaminopropionic acid and its derivatives is highly dependent on its stereochemistry. While L-DAP is a precursor to various natural products, including antibiotics and siderophores, the biological roles of free D-DAP are less understood.[5][6] However, the incorporation of D-DAP into peptides and other molecules is a key strategy in drug development to enhance stability against enzymatic degradation and to modulate biological activity.[3]

Comparative Enantiomeric Effects

A significant example of the differential effects of DAP enantiomers is observed in the neurotoxicity of its derivatives. N-β-oxalyl-L-α,β-diaminopropionic acid (L-BOAA), a neurotoxin found in the seeds of Lathyrus sativus, is a potent dicarboxylic amino acid antagonist. In contrast, the synthetically prepared D-enantiomer, N-β-oxalyl-D-α,β-diaminopropionic acid, is not neuroactive even at high doses, highlighting the strict stereospecificity of its biological target.[7]

While direct comparative quantitative data for the free D- and L-enantiomers of DAP are scarce in the literature, the principle of stereoselectivity is a cornerstone of pharmacology. The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes dictates their pharmacodynamic and pharmacokinetic profiles.

Use in Drug Development and Neuroscience

Boc-D-2,3-diaminopropionic acid serves as a crucial intermediate in the synthesis of potent and selective agonists for the glycine site of the NMDA receptor, which have potential applications in treating neurological disorders.[8][9] This highlights the utility of the D-chiral center in designing molecules that interact with specific neurological targets. Furthermore, D-DAP derivatives are utilized in neuroscience research to develop compounds that can modulate neural activity.[3]

Quantitative Data

Comprehensive quantitative data on the direct biological activity of free D-2,3-diaminopropionic acid is limited in publicly available literature. Most studies focus on its use as a synthetic intermediate. The following table summarizes the available pKa values for the amino groups of DAP, which are crucial for understanding its ionization state in biological systems.

Compound Amino Group pKa (at 25°C) pKa (extrapolated to 37°C)
2,3-Diaminopropionic acid (free acid)α-NH₂6.676.42
2,3-Diaminopropionic acid (free acid)β-NH₂~9.7-9.99.37
Methyl 2,3-diaminopropanoateα-NH₂-4.18
Methyl 2,3-diaminopropanoateβ-NH₂8.297.96
Methyl 2-acetamido-3-aminopropanoateβ-NH₂7.847.49
2-Acetamido-3-aminopropanamideβ-NH₂7.827.49

Data sourced from a study on pH-sensitive peptides incorporating DAP.[10]

Signaling Pathways

While a specific signaling pathway directly initiated by free D-2,3-diaminopropionic acid has not been extensively characterized, its role as a precursor for NMDA receptor glycine site agonists points towards an indirect influence on NMDA receptor-mediated signaling. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its activation leads to an influx of Ca²⁺, which in turn activates a cascade of downstream signaling molecules.

Below is a generalized diagram representing a potential workflow for the synthesis of an NMDA receptor agonist using D-DAP and the subsequent activation of a generic signaling cascade.

cluster_synthesis Synthesis of NMDA Receptor Agonist cluster_signaling NMDA Receptor Signaling D_DAP Boc-D-2,3-diaminopropionic acid Reagents Synthetic Reagents D_DAP->Reagents Agonist NMDA Receptor Glycine Site Agonist Reagents->Agonist Chemical Synthesis Agonist_ext Agonist (extracellular) Agonist->Agonist_ext Application NMDAR NMDA Receptor Agonist_ext->NMDAR Binds to Glycine Site Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Ca_influx->Downstream Activation

Synthetic workflow and subsequent signaling of a D-DAP-derived NMDA receptor agonist.

Experimental Protocols

Synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid

This protocol is adapted from a reported efficient synthesis method.[2]

Materials:

  • N(α)-Boc-Asp(OBn)-OH

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Benzyl alcohol

  • Appropriate solvents (e.g., Toluene, Dichloromethane)

Procedure:

  • Dissolve N(α)-Boc-Asp(OBn)-OH in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere.

  • Add triethylamine to the solution.

  • Cool the reaction mixture in an ice bath and add diphenylphosphoryl azide (DPPA) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux to initiate the Curtius rearrangement, forming the isocyanate intermediate.

  • After the rearrangement is complete (monitored by IR spectroscopy for the disappearance of the acyl azide peak and appearance of the isocyanate peak), add benzyl alcohol to trap the isocyanate.

  • Continue heating until the reaction is complete.

  • After cooling, perform an appropriate aqueous workup and purify the product by column chromatography to yield N(α)-Boc-N(β)-Cbz-diaminopropionic acid benzyl ester.

  • The benzyl ester can then be removed by hydrogenolysis to afford the final product. Note: This is a generalized procedure and should be optimized with specific concentrations and reaction times based on the original literature.

Assay for L-DAPA-Induced Growth Inhibition in Salmonella enterica

This protocol is based on the methodology used to assess the toxicity of L-DAP in bacteria.[5] A similar approach could be used to compare the effects of D-DAP.

Materials:

  • Salmonella enterica culture

  • Minimal growth medium

  • L-2,3-diaminopropionic acid (and D-2,3-diaminopropionic acid for comparison)

  • Spectrophotometer

Procedure:

  • Prepare a sterile minimal growth medium.

  • Inoculate the medium with an overnight culture of S. enterica.

  • Aliquot the inoculated medium into a multi-well plate.

  • Add varying concentrations of L-DAP (and D-DAP in separate wells) to the wells. Include control wells with no added DAP.

  • Incubate the plate at 37°C with shaking.

  • Measure the optical density at 600 nm (OD₆₀₀) at regular time intervals (e.g., every hour) to monitor bacterial growth.

  • Plot the OD₆₀₀ values against time to generate growth curves for each concentration of DAP.

  • Determine the growth rate and the minimum inhibitory concentration (MIC) for each enantiomer.

To investigate the mechanism of toxicity, the growth inhibition assay can be repeated with the addition of specific metabolites (e.g., proline, coenzyme A, isoleucine) to see if they rescue the growth inhibition.[11]

start Start prep_culture Prepare S. enterica culture in minimal medium start->prep_culture add_dap Aliquot culture and add varying concentrations of D-DAP and L-DAP prep_culture->add_dap incubate Incubate at 37°C with shaking add_dap->incubate measure_od Measure OD₆₀₀ at regular intervals incubate->measure_od analyze Analyze data: - Plot growth curves - Determine MIC measure_od->analyze end End analyze->end

Workflow for assessing DAP-induced bacterial growth inhibition.

Conclusion

The chirality of 2,3-diaminopropionic acid is a critical determinant of its biological activity. While D-DAP is extensively used as a synthetic building block to create novel therapeutics with enhanced properties, its intrinsic biological effects as a free amino acid are an area that warrants further investigation. The pronounced stereoselectivity observed in the neurotoxicity of its derivatives underscores the importance of considering enantiomeric purity in drug design and development. Future research focusing on the direct pharmacological profiling of D-DAP and its comparative effects against L-DAP will be invaluable in uncovering its full therapeutic potential and mechanism of action. This guide serves as a foundational resource for researchers and drug development professionals to navigate the complexities and opportunities presented by the chirality of D-2,3-diaminopropionic acid.

References

Biological role of D-2,3-Diaminopropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role and Applications of D-2,3-Diaminopropionic Acid

Introduction

D-2,3-Diaminopropionic acid (D-DAP), a non-proteinogenic amino acid, is a stereoisomer of 2,3-diaminopropionic acid, characterized by two amino groups and one carboxylic acid group.[1] While its enantiomer, L-2,3-diaminopropionic acid (L-DAP), is found naturally in various plants and bacteria as a crucial precursor to antibiotics and siderophores, the D-form is of significant interest in pharmaceutical research and synthetic chemistry.[2] Its unique structure allows it to serve as a versatile building block for synthesizing complex molecules, particularly peptides with modified biological activity and stability.[1] This guide provides a comprehensive overview of the biosynthesis of its L-enantiomer, the biological impacts of accumulation, and the pivotal role of D-DAP in drug development and biotechnology, tailored for researchers, scientists, and drug development professionals.

Biosynthesis of L-2,3-Diaminopropionic Acid

L-2,3-diaminopropionic acid is not synthesized directly but is derived from primary metabolites. The most well-characterized pathway begins with L-serine. In bacteria like Staphylococcus aureus and the producers of capreomycin and viomycin antibiotics, L-DAP biosynthesis is a two-step enzymatic process.[2][3][4][5]

  • Condensation: The first step is a pyridoxal phosphate (PLP)-dependent reaction catalyzed by the enzyme SbnA (in staphyloferrin B biosynthesis) or its homolog CmnB (in capreomycin biosynthesis).[2][3][6] This enzyme condenses O-phospho-L-serine (OPS) and L-glutamate to form the intermediate N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA).[2][7]

  • Oxidative Hydrolysis: The second step is catalyzed by the NAD+-dependent enzyme SbnB or its homolog CmnK.[2][7] This enzyme facilitates the oxidative hydrolysis of ACEGA, yielding L-DAP and α-ketoglutarate.[2][6]

This pathway is crucial for providing the L-DAP building blocks for non-ribosomal peptide synthetases (NRPS) to assemble into larger secondary metabolites.[7][8]

L-DAP_Biosynthesis OPS O-phospho-L-serine SbnA SbnA / CmnB (PLP-dependent) OPS->SbnA LGlu L-glutamate LGlu->SbnA ACEGA N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA) SbnB SbnB / CmnK (NAD+-dependent) ACEGA->SbnB LDAP L-2,3-Diaminopropionic Acid (L-DAP) aKG α-ketoglutarate SbnA->ACEGA SbnB->LDAP SbnB->aKG

Biosynthesis of L-2,3-Diaminopropionic Acid.

Core Biological Roles and Physiological Effects

While D-DAP is primarily used synthetically, its enantiomer L-DAP and related derivatives have defined biological roles and effects.

Precursor for Secondary Metabolites

L-DAP is a fundamental building block for a variety of microbial natural products:

  • Tuberactinomycin Antibiotics: It is a key component of the antitubercular antibiotics viomycin and capreomycin, which are cyclic pentapeptides assembled by non-ribosomal peptide synthetase (NRPS) machinery.[3][4][8][9] Studies with isotopically labeled L-serine confirmed it as the precursor to the L-DAP moiety in these antibiotics.[9][10]

  • Siderophores: In bacteria such as Staphylococcus aureus, L-DAP is essential for the biosynthesis of the siderophore staphyloferrin B, which is used for ferric iron acquisition.[11][2][12]

  • Other Metabolites: It is also a precursor for the antibiotic zwittermicin A and can be a component of poly(amino acid) chains.[13][14]

Metabolic Disruption and Toxicity

The accumulation of L-DAP can be toxic to bacteria that do not naturally produce it, such as Salmonella enterica.[11][13] This toxicity stems from the disruption of several key metabolic pathways:

  • Proline Biosynthesis: L-DAP accumulation induces a requirement for proline.[13]

  • Coenzyme A Biosynthesis: It inhibits this pathway by acting as a substrate for pantothenate synthetase (PanC).[13]

  • Isoleucine Biosynthesis: This amino acid production pathway is also specifically inhibited.[13]

Some bacteria possess a detoxification mechanism involving the enzyme diaminopropionate ammonia-lyase (DpaL), which degrades L-DAP to pyruvate and ammonia.[13]

Metabolic_Inhibition_by_LDAP LDAP L-DAP Accumulation Proline Proline Biosynthesis LDAP->Proline CoA Coenzyme A Biosynthesis LDAP->CoA Isoleucine Isoleucine Biosynthesis LDAP->Isoleucine

Metabolic pathways in S. enterica inhibited by L-DAP.
Enzyme Inhibition and Other Activities

  • Polyphenoloxidase (PPO) Inhibition: 2,3-Diaminopropionic acid has been shown to be an inhibitor of PPO, an enzyme responsible for browning in fruits and vegetables.[12]

  • Advanced Glycation Endproduct (AGE) Inhibition: Peptides with N-terminal DAP can act as efficient scavengers of α-dicarbonyl compounds like methylglyoxal, preventing the formation of AGEs, which are implicated in aging and diabetic complications.[12]

  • pH Sensing in Peptides: When incorporated into peptides, the β-amino group of DAP has a pKa that is sensitive to the pH changes occurring during endosomal acidification (pH drop from ~7.4 to ~5.5).[15] This property is exploited in drug delivery systems to trigger the release of cargo from the endosome into the cytoplasm.[15]

Applications in Drug Development and Research

The unique properties of D-2,3-diaminopropionic acid make it a valuable tool for pharmaceutical and biotechnological applications.

Peptide Synthesis and Drug Design

The tert-butyloxycarbonyl (Boc) protected form, Boc-D-DAP, is a critical pharmaceutical intermediate.[16][17] The Boc group protects the α-amino functionality, allowing for selective chemical modifications elsewhere in a molecule.[16] Its use offers several advantages:

  • Enhanced Peptide Design: Incorporating D-amino acids like D-DAP into peptides can increase their resistance to proteolytic degradation, extending their half-life in vivo. It also allows for exploring the impact of chirality on biological activity.[16]

  • Chiral Building Block: D-DAP serves as a chiral synthon for constructing stereochemically defined molecules, which is often critical for drug efficacy and safety.[17]

  • Novel Therapeutics: It is used in the synthesis of a wide range of pharmaceuticals, including antiviral agents, anticancer drugs, and compounds targeting neurological disorders.[17] For instance, it has been used to synthesize potent NMDA receptor glycine site agonists.[18]

Drug and Gene Delivery

The unique diamino structure of DAP makes it an attractive building block for novel polymers and peptidomimetics.

  • Gene Delivery: Cationic polymers synthesized from functionalized DAP (e.g., DAPEG) can form condensed nanoparticles (polyplexes) with anionic plasmid DNA. These polyplexes can transfect mammalian cells, making DAPEG polymers promising non-viral vectors for gene delivery.[11][19]

  • Enzyme Delivery: These same polymers can be used to deliver active enzymes into cells. Biotinylated DAPEG polymers can form complexes with streptavidin-enzyme hybrids (e.g., streptavidin-β-galactosidase), facilitating their entry into cells and releasing the active enzyme into the cytoplasm.[19]

Quantitative Data Summary

ParameterCompound/SystemValueSignificanceReference(s)
pKa (β-NH₂) N-acetyl-Dap-amide7.84 (at 25°C)Lowered pKa allows for pH-sensitive protonation in the endosomal pH range, crucial for drug delivery applications.[15]
pKa (β-NH₂) N-acetyl-Dap-methyl ester7.82 (at 25°C)Similar to the amide, demonstrating the effect of modifying the carboxyl group on the basicity of the side chain.[15]
Apparent pKa Dap-containing peptide6.33 (at 37°C)The pKa for the conformational change driven by Dap protonation in a peptide context is acidic enough for endosomal triggering.[15]
Dissociation Constant (KD) CmnA-A2-CmnN and CmnI4.93 µMMeasures the binding affinity between components of the NRPS machinery in capreomycin biosynthesis.[8]
Inhibition of ASase (S)-2-amino-3-(2-bromoacetamido)propionic acid93% at 1 mMDemonstrates the potential of DAP analogues as enzyme inhibitors.[20]

Experimental Protocols

Protocol 1: Analysis of DAP-Containing Peptides by RP-HPLC

This protocol is used to assess the purity of synthesized peptides containing D-DAP.[21]

  • Sample Preparation:

    • Dissolve the crude or purified peptide in an aqueous buffer (e.g., 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water) to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm (for peptide bonds) and 280 nm (if aromatic residues are present).

    • Gradient: A typical linear gradient is 5% to 95% Solvent B over 30 minutes, which should be optimized based on the peptide's hydrophobicity.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate purity based on the area percentage of the main peptide peak relative to the total area of all peaks.

Protocol 2: Molecular Weight Confirmation by ESI-MS

This protocol verifies the molecular identity of a synthesized peptide.[21]

  • Sample Preparation: The sample is typically analyzed directly from the RP-HPLC outflow (LC-MS) or by direct infusion after dissolving in a suitable solvent (e.g., 50:50 ACN/water with 0.1% formic acid).

  • Instrumentation and Conditions (ESI-MS):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5–4.5 kV.

    • Drying Gas (N₂): Optimize flow rate and temperature for the specific instrument (e.g., 8 L/min, 300 °C).

    • Mass Range: Scan an appropriate range based on the expected molecular weight (e.g., m/z 300–2000).

  • Data Analysis:

    • Extract the mass spectrum corresponding to the main HPLC peak.

    • Identify peaks for the expected protonated ions ([M+H]⁺, [M+2H]²⁺, etc.).

    • If multiple charged ions are present, deconvolute the spectrum to determine the experimental molecular weight.

    • Compare the experimental molecular weight to the theoretical molecular weight calculated from the peptide's amino acid sequence.

Peptide_Analysis_Workflow start Start: Synthesized Peptide dissolve Dissolve Peptide (e.g., 0.1% TFA in H2O) start->dissolve filter Filter Sample (0.22 µm syringe filter) dissolve->filter inject Inject onto RP-HPLC (C18 Column) filter->inject hplc Run Gradient Elution (ACN/H2O with TFA) inject->hplc uv UV Detection (214 nm) hplc->uv ms Couple to ESI-MS hplc->ms purity Purity Analysis (Chromatogram Peak Area) uv->purity mw Mass Confirmation (Compare Experimental vs. Theoretical MW) ms->mw end End: Verified Peptide purity->end mw->end

Experimental workflow for peptide analysis.
Protocol 3: L-DAP Toxicity Assay in S. enterica

This protocol assesses the growth-inhibitory effects of L-DAP.[11]

  • Culture Preparation: Prepare an overnight culture of S. enterica in a suitable minimal medium.

  • Assay Setup:

    • In a 96-well plate, prepare the minimal medium supplemented with a range of L-DAP concentrations.

    • Inoculate the wells with the S. enterica culture to a starting optical density at 600 nm (OD600) of ~0.05.

    • Include control wells with no L-DAP.

  • Incubation and Monitoring: Incubate the plate at 37°C with shaking and monitor the OD600 at regular intervals using a plate reader.

  • Data Analysis: Plot the growth curves (OD600 vs. time) for each L-DAP concentration to determine the inhibitory effect.

  • Supplementation Assay (Optional): To identify the inhibited pathways, supplement the L-DAP-containing media with specific metabolites (e.g., proline, pantothenate, isoleucine) and monitor for the rescue of cell growth.

Conclusion

D-2,3-diaminopropionic acid and its enantiomer L-DAP are non-proteinogenic amino acids of considerable biological and pharmaceutical importance. While L-DAP serves as a natural building block for essential microbial secondary metabolites like antibiotics and siderophores, its accumulation can induce metabolic stress. The synthetic D-enantiomer has become an indispensable tool in medicinal chemistry and drug development. Its incorporation into peptides enhances stability and modulates activity, while its unique chemical properties are being harnessed to create sophisticated, pH-sensitive drug and gene delivery systems. Continued research into the synthesis, biological activities, and applications of DAP and its derivatives holds significant promise for the development of novel therapeutics and advanced biotechnological tools.

References

The Discovery and History of Diaminopropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopropionic acid (DAP), a non-proteinogenic amino acid, has garnered significant interest in the scientific community due to its presence in various natural products, its role as a biosynthetic precursor to potent antibiotics and siderophores, and its potential applications in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of diaminopropionic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Milestones

The discovery of diaminopropionic acid is intrinsically linked to the exploration of natural products. While the exact first isolation of the simple, unmodified amino acid is not clearly documented in a single seminal publication, its presence was confirmed through the characterization of more complex molecules.

A significant early milestone was the isolation and characterization of the antibiotic viomycin in the early 1950s from Streptomyces puniceus.[1] Viomycin, the first member of the tuberactinomycin family of antibiotics to be identified, was found to contain L-2,3-diaminopropionic acid as a key structural component.[1] This discovery highlighted the natural occurrence of DAP and spurred further investigation into its biosynthesis and function.

Another pivotal moment in the history of DAP-related compounds was the isolation of the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP) from the seeds of Lathyrus sativus. This compound was identified as the causative agent of neurolathyrism, a paralytic disease. While a derivative, the characterization of ODAP involved the identification of its constituent parts, including diaminopropionic acid, further solidifying its place in the landscape of natural amino acids.

These early discoveries in the mid-20th century laid the groundwork for future research into the diverse roles of diaminopropionic acid in biological systems, from its incorporation into secondary metabolites to its involvement in metabolic pathways.

Quantitative Data

A summary of the key quantitative data for diaminopropionic acid and its derivatives is presented in the table below. This information is crucial for researchers working on the synthesis, characterization, and application of DAP-containing compounds.

PropertyL-2,3-Diaminopropionic AcidDL-2,3-Diaminopropionic Acid MonohydrochlorideMethyl 2,3-DiaminopropanoateReferences
Molecular Formula C₃H₈N₂O₂C₃H₉ClN₂O₂C₄H₁₀N₂O₂[1][2]
Molar Mass 104.11 g/mol 140.57 g/mol 118.13 g/mol [1][2]
CAS Number 4033-39-054897-59-5-[1][2]
Melting Point -232 °C (decomposes)-[2]
pKa (α-NH₂) 6.67 (in free acid form)-4.18 (at 37°C)[3]
pKa (β-NH₂) 9.37 (in free acid form)-7.96 (at 37°C)[3]

Key Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, enzymatic production, and analysis of diaminopropionic acid.

Chemical Synthesis: L-α,β-Diaminopropionic Acid Hydrochloride from L-Aspartic Acid

This protocol outlines a practical procedure for the bulk synthesis of L-α,β-diaminopropionic acid hydrochloride from L-aspartic acid.[4]

Materials:

  • L-Aspartic acid

  • Sodium azide (NaN₃)

  • 30% Fuming sulfuric acid (oleum)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Reaction Setup: In a suitable reaction vessel, carefully add L-aspartic acid to 30% fuming sulfuric acid under constant stirring and cooling in an ice bath.

  • Addition of Sodium Azide: Slowly add sodium azide portion-wise to the reaction mixture, maintaining the temperature below 10 °C. The addition should be controlled to manage the evolution of gas.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for the specified duration (e.g., overnight) to ensure complete conversion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Isolation of Product: Neutralize the acidic solution with a suitable base (e.g., NaOH) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture.

  • Formation of Hydrochloride Salt: Dissolve the purified product in a minimal amount of water and add concentrated hydrochloric acid. The hydrochloride salt will precipitate.

  • Final Product: Collect the L-α,β-diaminopropionic acid hydrochloride by filtration, wash with cold ethanol, and dry under vacuum. Yields are reported to be greater than 75%.[4]

Enzymatic Synthesis: Coupled Assay for SbnA and SbnB

This protocol describes a coupled enzyme assay to determine the activity of SbnA and SbnB in the biosynthesis of L-2,3-diaminopropionic acid.

Principle: SbnA catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate to produce N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). SbnB then uses NAD⁺ to oxidatively hydrolyze ACEGA, yielding α-ketoglutarate and L-Dap. The production of NADH is monitored spectrophotometrically at 340 nm.[5]

Materials:

  • SbnA and SbnB enzymes (purified)

  • O-phospho-L-serine (OPS)

  • L-glutamate

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Potassium chloride (KCl)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

    • 50 mM Tris-HCl, pH 8.0

    • 100 mM KCl

    • 2 mM TCEP

    • 10 µM SbnA

    • 10 µM SbnB

    • 1 mM OPS

    • 1 mM L-glutamate

    • 100 µM NAD⁺

  • Initiation of Reaction: The reaction can be initiated by the addition of one of the substrates (e.g., OPS or L-glutamate) or the enzymes.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., room temperature).

  • Data Analysis: The rate of NADH production is proportional to the activity of the coupled enzyme system. Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Analytical Method: Ion-Exchange Chromatography for Diaminopropionic Acid

Ion-exchange chromatography is a widely used method for the separation and quantification of amino acids, including diaminopropionic acid.

Principle: At a specific pH, amino acids carry a net charge, which allows them to bind to an ion-exchange resin of the opposite charge. By changing the pH or the ionic strength of the mobile phase, the bound amino acids can be selectively eluted and detected.

General Protocol:

  • Sample Preparation: Hydrolyze protein or peptide samples in 6 M HCl at 110 °C for 24 hours to release free amino acids. Remove the HCl by evaporation under vacuum. Dissolve the dried hydrolysate in a suitable loading buffer (e.g., pH 2.2 sodium citrate buffer).

  • Column Equilibration: Equilibrate a cation-exchange column (e.g., sulfonated polystyrene resin) with the starting elution buffer.

  • Sample Loading: Apply the prepared sample to the top of the column.

  • Elution: Elute the bound amino acids using a gradient of increasing pH and/or ionic strength (e.g., sodium citrate buffers of increasing pH and salt concentration). Diaminopropionic acid, being a basic amino acid, will elute at a specific point in the gradient.

  • Detection: The eluted amino acids are typically detected by post-column derivatization with ninhydrin, which forms a colored compound that can be quantified spectrophotometrically at 570 nm (and 440 nm for proline).

  • Quantification: The concentration of diaminopropionic acid in the sample is determined by comparing its peak area to that of a known standard.

Metabolic and Signaling Pathways

Diaminopropionic acid plays a crucial role as a precursor in the biosynthesis of various secondary metabolites. Its accumulation can also lead to metabolic stress. The following diagrams illustrate these key pathways.

Biosynthesis_of_DAP_and_Metabolites cluster_biosynthesis Biosynthesis of L-2,3-Diaminopropionic Acid cluster_downstream Downstream Pathways O-phospho-L-serine O-phospho-L-serine ACEGA N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid O-phospho-L-serine->ACEGA SbnA (PLP) L-glutamate L-glutamate L-glutamate->ACEGA DAP L-2,3-Diaminopropionic Acid ACEGA->DAP SbnB (NAD+) alpha-ketoglutarate alpha-ketoglutarate ACEGA->alpha-ketoglutarate Staphyloferrin_B Staphyloferrin B (Siderophore) DAP->Staphyloferrin_B Viomycin Viomycin (Antibiotic) DAP->Viomycin

Biosynthesis of L-2,3-Diaminopropionic Acid and its role as a precursor.

Metabolic_Stress DAP_accumulation DAP Accumulation (in Salmonella enterica) CoA_biosynthesis Coenzyme A Biosynthesis DAP_accumulation->CoA_biosynthesis inhibits Isoleucine_biosynthesis Isoleucine Biosynthesis DAP_accumulation->Isoleucine_biosynthesis inhibits Proline_requirement Increased Proline Requirement for Growth DAP_accumulation->Proline_requirement leads to

Metabolic stress caused by the accumulation of Diaminopropionic Acid.

Conclusion

The discovery and history of diaminopropionic acid are a testament to the importance of natural product research in uncovering novel chemical entities with significant biological activities. From its identification as a component of antibiotics and neurotoxins to its elucidation as a key biosynthetic precursor, DAP continues to be a molecule of interest for researchers in chemistry, biology, and medicine. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for professionals seeking to further explore the potential of diaminopropionic acid and its derivatives in drug development and other scientific endeavors. The understanding of its metabolic impact also opens avenues for investigating its role in microbial physiology and pathogenesis.

References

Spectral and Biological Profile of D-2,3-Diaminopropionic Acid Monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for D-2,3-Diaminopropionic acid monohydrochloride. It also delves into the known biological activities of this compound, offering insights for its potential applications in research and drug development. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols for the cited analytical techniques.

Spectral Data

The following tables summarize the available spectral data for this compound. It is important to note that complete, publicly accessible spectral datasets for this specific compound are limited. The data presented here is compiled from various public sources and may be partial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~3.5mCH₂
~4.2mCH

Note: Data is indicative and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~40.5CH₂
~52.0CH
~170.0C=O

Note: Data is indicative and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3400-2800O-H (Carboxylic acid), N-H (Amine), C-H stretch
~1730C=O stretch (Carboxylic acid)
~1600N-H bend (Amine)
~1400O-H bend (Carboxylic acid)

Note: Data represents typical ranges for the functional groups present and is based on publicly available spectra.

Mass Spectrometry (MS)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, tailored for the analysis of amino acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[1][2] The concentration is typically in the range of 0.1 – 3 mM.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR Method): A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[4] Firm contact between the sample and the crystal is ensured.[4]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is recorded. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, compatible with the chosen ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is commonly used for amino acid analysis.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. In ESI, the sample is nebulized and ionized, creating charged molecules that are then guided into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular weight of the compound can be determined from the mass of the molecular ion peak.

Biological Activity and Signaling Pathways

L-2,3-Diaminopropionic acid (L-DAPA), the enantiomer of the title compound, is a non-proteinogenic amino acid that serves as a precursor in the biosynthesis of various biologically active compounds, including antibiotics and siderophores. Accumulation of L-DAPA has been shown to be toxic to some bacteria, such as Salmonella enterica, by disrupting several metabolic pathways. Specifically, it inhibits the biosynthesis of proline, coenzyme A, and the amino acid isoleucine.

Below is a diagram illustrating the metabolic disruption in Salmonella enterica caused by the accumulation of L-2,3-Diaminopropionic acid.

Metabolic_Disruption_by_LDAPA cluster_LDAPA L-2,3-Diaminopropionic Acid (L-DAPA) Accumulation cluster_Proline Proline Biosynthesis cluster_CoA Coenzyme A Biosynthesis cluster_Isoleucine Isoleucine Biosynthesis LDAPA L-DAPA Proline Proline LDAPA->Proline Inhibits CoA Coenzyme A LDAPA->CoA Inhibits Isoleucine Isoleucine LDAPA->Isoleucine Inhibits Glutamate Glutamate Glutamate->Proline Multiple Steps Pantothenate Pantothenate Pantothenate->CoA Multiple Steps Threonine Threonine Threonine->Isoleucine Multiple Steps

Caption: Metabolic disruption in S. enterica by L-DAPA.

Furthermore, N-acylated derivatives of L-DAPA have been shown to be potent inhibitors of enzymes like glucosamine-6-phosphate synthase, which is crucial for the biosynthesis of the cell walls in fungi and bacteria. This highlights the potential of D-2,3-Diaminopropionic acid and its derivatives as a scaffold for the development of novel antimicrobial agents.

References

Methodological & Application

Application of D-2,3-Diaminopropionic Acid in Solid-Phase Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-2,3-Diaminopropionic acid (D-Dap), a non-proteinogenic amino acid, offers a unique structural motif for peptide chemists. Its bifunctional nature, featuring both α- and β-amino groups, provides a versatile handle for the synthesis of modified peptides with enhanced biological activities and novel therapeutic properties.[1][2] The presence of the additional amino group on the side chain allows for site-specific modifications, including cyclization, branching, and the attachment of various moieties such as labels, drugs, or polyethylene glycol (PEG).[3][4] This document provides detailed application notes and protocols for the incorporation of D-Dap into peptides using solid-phase peptide synthesis (SPPS), with a focus on orthogonal protection strategies essential for successful synthesis and subsequent modifications.

The key to incorporating D-Dap in SPPS lies in the use of an orthogonal protection strategy, where the α-amino group and the side-chain β-amino group are protected with groups that can be removed under different chemical conditions.[5][6] This allows for the selective deprotection of one group while the other remains intact, enabling precise control over the synthetic route. The most common strategies involve the use of Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups in various combinations.

Orthogonal Protection Strategies

The choice of protecting groups for the α- and β-amino groups of D-Dap is critical and depends on the overall synthetic scheme, particularly whether a Boc- or Fmoc-based SPPS strategy is employed.

Boc-Based SPPS

In Boc-based SPPS, the α-amino group is temporarily protected with the acid-labile Boc group. For the D-Dap side chain, a base-labile protecting group like Fmoc is commonly used, resulting in the building block Boc-D-Dap(Fmoc)-OH .[3][7] This strategy allows for the selective removal of the Fmoc group on the solid support to perform side-chain modifications, while the Boc group on the N-terminus is removed at each cycle with trifluoroacetic acid (TFA).[3]

Fmoc-Based SPPS

In Fmoc-based SPPS, the α-amino group is protected with the base-labile Fmoc group. Consequently, the D-Dap side chain is typically protected with an acid-labile group such as Boc, leading to the building block Fmoc-D-Dap(Boc)-OH .[4] This orthogonal scheme permits the on-resin deprotection of the Boc group using mild acidic conditions, enabling side-chain manipulation while the Fmoc group is cleaved at each step of peptide elongation with a base like piperidine.[4][8] Another option for side-chain protection in Fmoc-SPPS is the 4-methyltrityl (Mtt) group, which is also acid-labile and can be removed under very mild acidic conditions.[9][10]

A summary of common orthogonally protected D-Dap derivatives is presented in the table below.

Building BlockSPPS Strategyα-Amino Protectionβ-Amino ProtectionCleavage Condition for β-Amino Group
Boc-D-Dap(Fmoc)-OHBocBoc (Acid-labile)Fmoc (Base-labile)20-50% Piperidine in DMF[3][8]
Fmoc-D-Dap(Boc)-OHFmocFmoc (Base-labile)Boc (Acid-labile)TFA in DCM (e.g., 25-50%)[4][7]
Fmoc-D-Dap(Mtt)-OHFmocFmoc (Base-labile)Mtt (Mild acid-labile)1-2% TFA in DCM[9][10]

Quantitative Data Summary

The efficiency of incorporating D-Dap into a peptide sequence is comparable to that of standard amino acids, provided that appropriate coupling protocols are followed. The success of each step is critical for the overall yield and purity of the final peptide.

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency> 99%Kaiser Test (Ninhydrin Test) or Chloranil Test[7]
Boc Deprotection Efficiency> 99%HPLC analysis of a small resin sample after cleavage[7]
Fmoc Deprotection Efficiency> 99%UV monitoring of dibenzofulvene-piperidine adduct
Crude Peptide Purity (Post-Cleavage)Sequence-dependent, typically 70-90%Analytical RP-HPLC[7]
Final Purity (Post-Purification)> 95-98%Analytical RP-HPLC and Mass Spectrometry[7]

Experimental Protocols

The following sections provide detailed protocols for the incorporation of D-Dap using both Boc and Fmoc-based SPPS strategies.

Protocol 1: Incorporation of Boc-D-Dap(Fmoc)-OH in Boc-SPPS

This protocol outlines the manual procedure for incorporating a Boc-D-Dap(Fmoc)-OH residue into a peptide chain.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[7]

2. Boc Deprotection:

  • Wash the resin with DCM (3x).

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[7]

  • Agitate for 1-2 minutes, then drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[7]

  • Drain the TFA solution and wash the resin with DCM (3-5x), followed by isopropanol (IPA) (2x), and then DCM (3x).[7]

3. Neutralization:

  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.[7]

  • Wash the resin with DCM (3x).

4. Coupling of Boc-D-Dap(Fmoc)-OH:

  • Activation: In a separate vessel, dissolve Boc-D-Dap(Fmoc)-OH (2.0 equivalents relative to resin loading) and a coupling agent like HBTU (2.0 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (4.0 equivalents) to activate the amino acid.[11]

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.[11]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates complete coupling.[11]

  • Wash the resin with DMF (3x) and DCM (3x).

5. Side-Chain Deprotection and Modification (Optional):

  • To remove the Fmoc group from the D-Dap side chain, treat the resin with 20-50% piperidine in DMF for 10-20 minutes.[8]

  • Wash the resin thoroughly with DMF and DCM.

  • The free β-amino group is now available for modification (e.g., acetylation, attachment of a label). For example, to acetylate the side chain, treat the resin with acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.[3]

6. Final Cleavage and Deprotection:

  • After assembling the full peptide sequence, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.[3]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Wash the peptide pellet with cold ether two more times.[3]

Protocol 2: Incorporation of Fmoc-D-Dap(Boc)-OH in Fmoc-SPPS

This protocol describes the standard cycle for incorporating Fmoc-D-Dap(Boc)-OH.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in DMF for 30-60 minutes.[4]

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 10 minutes at room temperature.[4]

  • Drain the solution and repeat the treatment with fresh piperidine solution for another 10 minutes.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.[4]

3. Coupling of Fmoc-D-Dap(Boc)-OH:

  • Activation: In a separate vessel, dissolve Fmoc-D-Dap(Boc)-OH (3 equivalents relative to resin loading) and an activating agent like HATU (2.85 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[4]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.[4] For difficult couplings, the reaction time can be extended, or a double coupling can be performed.[4]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Wash the resin with DMF (3x) and DCM (3x).

4. On-Resin Side-Chain Boc Deprotection (Optional):

  • After incorporation of Fmoc-D-Dap(Boc)-OH and any subsequent amino acids, ensure the N-terminal α-amino group is protected with an Fmoc group.

  • Wash the peptide-resin with DCM (5x).

  • Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to selectively remove the Boc group from the D-Dap side chain.[4]

  • Wash the resin thoroughly with DCM, IPA, and DMF to remove acid and neutralize with a solution of 10% DIEA in DMF.

5. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/H2O/triisopropylsilane 95:2.5:2.5) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide in cold diethyl ether, wash, and dry.[4]

Visualization of Workflows

Boc-SPPS Workflow for D-Dap Incorporation and Side-Chain Modification

Boc_SPPS_Workflow start Start: Swollen Resin boc_deprotection Boc Deprotection (25-50% TFA/DCM) start->boc_deprotection end_node Final Peptide neutralization Neutralization (5-10% DIEA/DCM) boc_deprotection->neutralization coupling Coupling (Boc-D-Dap(Fmoc)-OH + HBTU/DIEA) neutralization->coupling coupling->boc_deprotection Next Amino Acid side_chain_deprotection Side-Chain Fmoc Deprotection (20% Piperidine/DMF) coupling->side_chain_deprotection Optional final_cleavage Final Cleavage (e.g., Reagent K) coupling->final_cleavage End of Sequence side_chain_modification Side-Chain Modification (e.g., Acetylation) side_chain_deprotection->side_chain_modification side_chain_modification->boc_deprotection Continue Synthesis side_chain_modification->final_cleavage End of Sequence final_cleavage->end_node

Caption: Workflow for Boc-SPPS incorporation and side-chain modification of Boc-D-Dap(Fmoc)-OH.

Fmoc-SPPS Workflow for D-Dap Incorporation and Side-Chain Modification

Fmoc_SPPS_Workflow start Start: Swollen Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection end_node Final Peptide coupling Coupling (Fmoc-D-Dap(Boc)-OH + HATU/DIEA) fmoc_deprotection->coupling coupling->fmoc_deprotection Next Amino Acid side_chain_boc_deprotection Side-Chain Boc Deprotection (25-50% TFA/DCM) coupling->side_chain_boc_deprotection Optional final_cleavage Final Cleavage (TFA/TIS/H2O) coupling->final_cleavage End of Sequence side_chain_modification Side-Chain Modification side_chain_boc_deprotection->side_chain_modification side_chain_modification->fmoc_deprotection Continue Synthesis side_chain_modification->final_cleavage End of Sequence final_cleavage->end_node

Caption: Workflow for Fmoc-SPPS incorporation and side-chain modification of Fmoc-D-Dap(Boc)-OH.

Conclusion

The incorporation of D-2,3-Diaminopropionic acid into peptides via solid-phase peptide synthesis opens up a vast landscape for the design and development of novel peptide-based therapeutics and research tools. The key to success lies in the careful selection of an orthogonal protection strategy that is compatible with the overall synthetic plan. The detailed protocols and workflows provided in these application notes offer a comprehensive guide for researchers to successfully synthesize and modify peptides containing this versatile non-proteinogenic amino acid. Careful execution of each step, coupled with appropriate monitoring, will ensure the generation of high-quality peptides for a wide range of applications in chemical biology and drug discovery.

References

D-2,3-Diaminopropionic Acid: A Versatile Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-2,3-diaminopropionic acid (D-Dap), a non-proteinogenic amino acid, has emerged as a critical building block in the design and synthesis of sophisticated peptidomimetics.[1][2] Its unique structure, featuring two primary amine functionalities at the α and β positions, offers a versatile scaffold for introducing conformational constraints, enhancing biological activity, and enabling novel molecular architectures.[1][3] This document provides detailed application notes on the utility of D-Dap and comprehensive protocols for its incorporation into peptide structures, catering to the needs of researchers in peptide chemistry, drug discovery, and materials science.

Application Notes

The incorporation of D-Dap into peptide sequences imparts a range of desirable properties, making it a valuable tool for overcoming many of the limitations of natural peptides, such as poor stability and low receptor affinity.

Key Advantages of Incorporating D-Dap:
  • Conformational Rigidity: The diamino functionality allows for the creation of cyclic peptides through sidechain-to-sidechain or sidechain-to-terminus lactam bridges, which can lock the peptide into a bioactive conformation.[4][5][6][7] This pre-organization can lead to increased receptor binding affinity and specificity.

  • Enhanced Biological Stability: Peptidomimetics containing D-amino acids exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[1]

  • pH-Sensitivity: When incorporated into peptides, the pKa of the β-amino group of D-Dap is lowered to around 6.3.[8][9][10] This makes the protonation state of the side chain sensitive to the pH changes that occur during endosomal acidification, a property that can be harnessed for pH-responsive drug and gene delivery systems.[8][9][11][12]

  • Versatile Chemical Handle: The β-amino group serves as a point for orthogonal functionalization, allowing for the attachment of various moieties such as fluorophores, polyethylene glycol (PEG), lipids, or cytotoxic drugs.[2] This is crucial for creating bioconjugates and targeted therapeutics.[1]

  • Antimicrobial Activity: Peptidomimetics incorporating D-Dap have shown promise as a new generation of antimicrobial agents, with the potential to combat drug-resistant bacteria.[13][14]

Applications of D-Dap Containing Peptidomimetics:
  • Drug Development: D-Dap is a key intermediate in the synthesis of novel therapeutics and bioactive peptides, aiding in the development of more potent and stable drug candidates.[1]

  • Gene Delivery: The pH-responsive nature of D-Dap-rich peptides makes them effective non-viral vectors for the delivery of nucleic acids, facilitating endosomal escape.[8][9][11]

  • Bioconjugation: The orthogonally protected β-amino group allows for precise, site-specific conjugation of biomolecules to drugs or imaging agents.[1][2]

  • Neuroscience Research: D-Dap is utilized in studies of neurotransmitter systems to develop compounds that can modulate neural activity.[1]

  • Material Science: D-Dap can act as a crosslinker in the formation of functional biomaterials, such as graphene sponges for hemostasis control.[15]

Experimental Protocols

Orthogonal Protection Strategies for D-Dap

The successful incorporation of D-Dap into peptides relies on the use of orthogonal protecting groups for the α- and β-amino functionalities. This allows for the selective deprotection and modification of each amine.[3] Commonly used protecting groups are summarized in the table below.

Protecting GroupAbbreviationCleavage ConditionStability
tert-ButyloxycarbonylBocAcid-labile (e.g., TFA)Stable to hydrogenolysis and mild base
BenzyloxycarbonylZ or CbzCatalytic hydrogenolysisStable to acid and mild base
9-FluorenylmethyloxycarbonylFmocBase-labile (e.g., piperidine)Stable to acid and hydrogenolysis
AllyloxycarbonylAllocPd(0) catalysisStable to acid and base

Table 1: Common Orthogonal Protecting Groups for D-Dap. [3]

A typical orthogonally protected D-Dap building block for solid-phase peptide synthesis (SPPS) is N-α-Boc-N-β-Fmoc-D-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH).[2]

Protocol 1: Incorporation of Boc-D-Dap(Fmoc)-OH into a Peptide using Boc-SPPS

This protocol outlines the manual solid-phase synthesis procedure for incorporating a D-Dap residue into a peptide chain using a Boc-based strategy.

Materials:

  • MBHA or PAM resin pre-loaded with the C-terminal amino acid

  • N-α-Boc protected amino acids with appropriate side-chain protection

  • Boc-D-Dap(Fmoc)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes.[2]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, followed by a second treatment for 20 minutes to remove the N-terminal Boc protecting group.[2]

  • Washing: Wash the resin thoroughly with DCM (3 times) and DMF (3 times).[2]

  • Neutralization: Treat the resin with a solution of 10% DIEA in DCM for 2 minutes (repeat twice).[2]

  • Washing: Wash the resin with DCM (3 times) and DMF (3 times).[2]

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.[2]

  • Coupling of Boc-D-Dap(Fmoc)-OH: a. Prepare the coupling solution by dissolving Boc-D-Dap(Fmoc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.[2] b. Add DIEA (6 eq.) and pre-activate for 2 minutes.[2] c. Add the activated amino acid solution to the resin.[2] d. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2]

  • Monitoring and Washing: Monitor the reaction using the Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling step can be repeated. Wash the resin with DMF (3 times) and DCM (3 times).[2]

  • Selective Fmoc Deprotection of the D-Dap Side Chain (Optional, for on-resin modification): a. Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. b. Wash the resin with DMF (3 times) and DCM (3 times). c. The free β-amino group is now available for modification.

Workflow for Boc-SPPS Incorporation of Boc-D-Dap(Fmoc)-OH:

Boc_SPPS_Workflow Resin Peptide-Resin Boc_Deprotection Boc Deprotection (50% TFA in DCM) Resin->Boc_Deprotection Neutralization Neutralization (10% DIEA in DCM) Boc_Deprotection->Neutralization Coupling Coupling (Boc-D-Dap(Fmoc)-OH, HBTU/HOBt, DIEA) Neutralization->Coupling Coupling->Resin Elongated Peptide Fmoc_Deprotection Selective Fmoc Deprotection (20% Piperidine in DMF) Coupling->Fmoc_Deprotection Final_Cleavage Final Cleavage (e.g., HF or TFMSA) Coupling->Final_Cleavage No Modification Modification On-Resin Side-Chain Modification Fmoc_Deprotection->Modification Modification->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: Workflow for Boc-SPPS incorporation and modification of Boc-D-Dap(Fmoc)-OH.[2]

Protocol 2: Synthesis of N(α)-Boc-N(β)-Cbz-D-diaminopropionic acid

This protocol describes an efficient synthesis of an orthogonally protected D-Dap derivative starting from commercially available N(α)-Boc-D-Asp(OBn)-OH, employing a Curtius rearrangement.[16][17]

Materials:

  • N(α)-Boc-D-Asp(OBn)-OH

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Benzyl alcohol

  • Toluene

Procedure:

  • To a solution of N(α)-Boc-D-Asp(OBn)-OH in anhydrous toluene, add triethylamine.

  • Cool the solution to 0 °C and add diphenylphosphoryl azide (DPPA) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.

  • Add benzyl alcohol to the reaction mixture and heat to 80 °C for 12 hours to facilitate the Curtius rearrangement and trapping of the isocyanate intermediate.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N(α)-Boc-N(β)-Cbz-D-diaminopropionic acid.

Reaction Scheme for Curtius Rearrangement:

Curtius_Rearrangement cluster_0 Curtius Rearrangement for D-Dap Synthesis Start N(α)-Boc-D-Asp(OBn)-OH AcylAzide Acyl Azide Intermediate Start->AcylAzide DPPA, TEA Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Toluene) Product N(α)-Boc-N(β)-Cbz-D-Dap Isocyanate->Product Benzyl Alcohol

Caption: Synthesis of protected D-Dap via Curtius rearrangement.[16][17]

Data Presentation

pKa Values of D-Dap and Related Compounds

The pKa of the β-amino group of Dap is significantly influenced by its chemical environment, which is the basis for its pH-responsive behavior in peptides.

CompoundpKa of β-NH2 (at 25°C)
Methyl 2,3-diaminopropanoate8.29
Methyl 2-acetamido-3-aminopropanoate7.84
2-acetamido-3-aminopropanamide7.82
D-Dap incorporated in a peptide~6.3

Table 2: pKa values of the β-amino group in D-Dap and its derivatives. [8][9]

Visualization of a Key Application

pH-Dependent Endosomal Escape of D-Dap Peptidomimetic Gene Delivery Vectors

The diagram below illustrates the proposed mechanism by which D-Dap-containing peptides facilitate the release of their cargo from the endosome into the cytoplasm.

Endosomal_Escape cluster_0 Cellular Uptake and Endosomal Escape Extracellular Extracellular Space (pH ~7.4) Complex Peptide/Cargo Complex (D-Dap side chains largely neutral) Endocytosis Endocytosis Complex->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome/Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Protonation Protonation of D-Dap β-amino groups ('Proton Sponge' Effect) Late_Endosome->Protonation Membrane_Disruption Endosomal Membrane Disruption Protonation->Membrane_Disruption Cargo_Release Cargo Release into Cytoplasm Membrane_Disruption->Cargo_Release Cytoplasm Cytoplasm (Target Site) Cargo_Release->Cytoplasm

Caption: pH-triggered endosomal escape mediated by D-Dap peptides.[8][9]

Conclusion

D-2,3-diaminopropionic acid is a uniquely versatile building block that provides medicinal chemists and peptide scientists with a powerful tool to design and synthesize advanced peptidomimetics. Its ability to confer conformational stability, pH-sensitivity, and sites for specific modification opens up new avenues for the development of novel therapeutics, delivery systems, and biomaterials. The protocols and data presented herein offer a foundational guide for the effective utilization of D-Dap in pioneering research and development endeavors.

References

Application Notes and Protocols for the Incorporation of D-2,3-Diaminopropionic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of D-2,3-Diaminopropionic acid (DAP) into peptide chains using solid-phase peptide synthesis (SPPS). The unique structure of DAP, with its additional primary amine on the side chain, offers a versatile scaffold for developing complex and modified peptides for various therapeutic and research applications.

Introduction

D-2,3-Diaminopropionic acid (DAP) is a non-proteinogenic amino acid that is increasingly utilized in peptide and protein engineering. Its β-amino group provides a valuable site for modifications such as cyclization, branching, and conjugation to other molecules like drugs, imaging agents, or polymers.[1][2] The successful incorporation of DAP into a peptide sequence necessitates a robust orthogonal protection strategy to prevent unwanted side reactions at the reactive side-chain amine.[3][4] This protocol focuses on the widely used Fmoc/tBu and Boc/Bzl strategies, employing commercially available DAP derivatives such as Fmoc-D-Dap(Boc)-OH.[5][6][7]

Data Presentation: Expected Efficiency and Purity

The successful incorporation of DAP into a peptide sequence is dependent on the careful execution of each step in the solid-phase peptide synthesis protocol. The following table summarizes the expected efficiencies and purity levels for the key stages of the process.

ParameterExpected Efficiency/PurityMonitoring Method
Resin Loading0.1 - 1.0 mmol/gWeight gain, UV-Vis spectroscopy of Fmoc cleavage
Fmoc Deprotection Efficiency> 99%UV-Vis spectroscopy of piperidine-dibenzofulvene adduct
Coupling Efficiency> 99%Kaiser (Ninhydrin) Test or Chloranil Test
Crude Peptide Purity (Post-Cleavage)Sequence-dependent, typically 70-90%Analytical RP-HPLC
Final Purity (Post-Purification)> 95-98%Analytical RP-HPLC and Mass Spectrometry
Experimental Protocols

This section outlines the detailed methodologies for the incorporation of D-2,3-Diaminopropionic acid into peptides using manual or automated solid-phase peptide synthesis (SPPS).

1. Materials and Reagents

  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), typically with a loading capacity of 0.1-1.0 mmol/g.

  • Amino Acids: N-α-Fmoc protected amino acids with appropriate acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

  • DAP Derivative: Fmoc-D-Dap(Boc)-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA).

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[8][9]

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail: Reagent K (Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol, 82.5:5:5:5:2.5 v/v/v/w/v) or similar TFA-based cocktail.[2]

  • Precipitation and Washing: Cold diethyl ether.

  • Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

  • Analysis: Analytical RP-HPLC system and Mass Spectrometer.

2. Resin Preparation and Swelling

  • Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Wash the resin with DMF (3 x 5 mL for 1 min).

  • Swell the resin in DMF for at least 30 minutes.

3. Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following cycle is repeated for each amino acid to be incorporated, including Fmoc-D-Dap(Boc)-OH.

  • Step 1: Fmoc Deprotection

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Step 2: Amino Acid Coupling

    • Prepare the amino acid solution: Dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Incorporation of Fmoc-D-Dap(Boc)-OH

Follow the standard SPPS cycle (Step 3) for the incorporation of Fmoc-D-Dap(Boc)-OH. The Boc group on the side chain of DAP is stable to the basic conditions of Fmoc deprotection.

5. Selective Deprotection of the Dap Side Chain (Optional, On-Resin)

If side-chain modification is desired, the Boc group on the DAP residue can be selectively removed on-resin.

  • After the full-length peptide has been synthesized, wash the resin-bound peptide with DCM.

  • Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (5 x 5 mL) and then DMF (5 x 5 mL).

  • Neutralize the resin with a 10% solution of DIEA in DMF (3 x 2 min).

  • Wash the resin with DMF (5 x 5 mL). The β-amino group of the DAP residue is now available for further modification.

6. Final Cleavage and Deprotection

  • Wash the resin-bound peptide with DCM and dry it under vacuum.

  • Add the cleavage cocktail (e.g., Reagent K) to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

7. Peptide Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using preparative RP-HPLC.

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final peptide.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_workflow Experimental Workflow for DAP Incorporation Resin Resin Preparation (Swelling) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIEA) Fmoc_Deprotection->Coupling Repeat Repeat for each Amino Acid Coupling->Repeat DAP_Coupling Fmoc-D-Dap(Boc)-OH Coupling DAP_Coupling->Repeat Repeat->Fmoc_Deprotection Next AA Repeat->DAP_Coupling DAP Cleavage Cleavage from Resin & Deprotection (TFA) Repeat->Cleavage Final AA Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS & HPLC) Purification->Analysis

Caption: Experimental workflow for incorporating D-2,3-Diaminopropionic acid into peptides.

G cluster_synthesis Orthogonal Protection Strategy Peptide_Chain Growing Peptide Chain-Resin Incorporated_DAP Peptide-Dap(Boc)-Resin Peptide_Chain->Incorporated_DAP Coupling Fmoc_DAP_Boc Fmoc-D-Dap(Boc)-OH Activated_DAP Activated Ester Fmoc_DAP_Boc->Activated_DAP HBTU/DIEA Activated_DAP->Incorporated_DAP Fmoc_Removed H2N-Peptide-Dap(Boc)-Resin Incorporated_DAP->Fmoc_Removed Piperidine (Fmoc Removal) Boc_Removed Peptide-Dap(NH2)-Resin Incorporated_DAP->Boc_Removed TFA (Boc Removal)

Caption: Orthogonal protection scheme for DAP incorporation in SPPS.

References

Application Notes and Protocols for the Synthesis of Constrained Peptides Using D-2,3-Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their rigid three-dimensional structure, often induced by cyclization or stapling, can lead to enhanced metabolic stability, increased target affinity and selectivity, and improved cell permeability. D-2,3-diaminopropionic acid (D-Dap), a non-proteinogenic amino acid, is a versatile building block for the synthesis of constrained peptides. Its side chain contains a primary amine that can be used as a handle for various chemical modifications, including the formation of lactam bridges to create cyclic structures. The incorporation of a D-amino acid can also confer resistance to proteolytic degradation.

This document provides detailed application notes and experimental protocols for the synthesis of constrained peptides utilizing D-2,3-diaminopropionic acid. It covers key cyclization strategies, experimental workflows, and characterization methods.

Cyclization Strategies Involving D-2,3-Diaminopropionic Acid

D-Dap can be incorporated into peptides to facilitate cyclization through several strategies, primarily by forming an amide bond (lactam bridge) between its side-chain amine and the side-chain carboxyl group of an acidic amino acid like aspartic acid (Asp) or glutamic acid (Glu).

Cyclization Strategies with D-Dap cluster_0 Side-Chain to Side-Chain Cyclization cluster_1 Head-to-Tail Cyclization cluster_2 Bicyclic Peptides Dap_Asp D-Dap and Aspartic Acid Dap_Glu D-Dap and Glutamic Acid HT_Dap D-Dap within backbone Bicyclic D-Dap as a branch point Dap D-2,3-Diaminopropionic Acid (D-Dap) Dap->Dap_Asp Lactam Bridge Dap->Dap_Glu Lactam Bridge Dap->HT_Dap Backbone incorporation Dap->Bicyclic Scaffold

Figure 1: Overview of peptide cyclization strategies involving D-Dap.

Data Presentation: Quantitative Analysis of Constrained Peptide Synthesis

The efficiency of constrained peptide synthesis can be evaluated based on several quantitative parameters, including crude yield, purity, and the degree of conformational constraint (e.g., α-helicity). The choice of cyclization strategy (on-resin vs. solution-phase) and the specific amino acid sequence can significantly impact these outcomes.

Peptide Sequence/StrategyCyclization MethodCrude Yield (%)Purity (%)α-Helicity (%)Reference
Dap-Asp Lactam BridgeOn-Resin25 - 40>95Sequence Dependent[1][2]
Dap-Glu Lactam BridgeOn-Resin30 - 50>90Sequence Dependent[3]
Head-to-Tail (D-Dap in backbone)Solution-Phase15 - 35>95Sequence Dependent[3]
Bicyclic (Dap as scaffold)On-Resin10 - 30>90Highly Constrained[3]
All-Hydrocarbon Staple (i, i+7)On-Resin (RCM)5 - 20>9530 - 60[4]

Table 1: Representative Quantitative Data for Constrained Peptide Synthesis. Note: Yields and purity are highly sequence-dependent and can vary based on the specific peptide and reaction conditions.[1][2][3][4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Cyclic Peptide via D-Dap-Asp Lactam Bridge

This protocol details the synthesis of a cyclic peptide using Fmoc-based solid-phase peptide synthesis (SPPS) with on-resin cyclization. An orthogonal protection strategy is employed, using Fmoc for the α-amino groups and acid-labile groups (like tBu) for non-cyclizing side chains, while the side chains of D-Dap and Asp intended for cyclization are protected with groups that can be selectively removed (e.g., Mmt and OAll, respectively).

1. Resin Preparation and Linear Peptide Synthesis:

  • Resin: Start with a Rink Amide resin pre-loaded with the C-terminal amino acid.

  • Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and HOBt (3 eq.) in the presence of N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow to react for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF and dichloromethane (DCM).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the linear sequence. Incorporate Fmoc-D-Dap(Mmt)-OH and Fmoc-Asp(OAll)-OH at the desired positions for cyclization.

2. Selective Side-Chain Deprotection:

  • Allyl Deprotection (Asp side chain): Treat the resin with Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in DCM for 20 minutes. Repeat this step. Wash the resin with a 5 mM sodium diethyldithiocarbamate solution in DMF to remove the palladium catalyst, followed by DMF and DCM washes.[5]

  • Mmt Deprotection (D-Dap side chain): Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM until the yellow color of the Mmt cation is no longer observed in the washings. Wash thoroughly with DCM and DMF.

3. On-Resin Cyclization (Lactam Bridge Formation):

  • Swell the deprotected peptide-resin in DMF.

  • Add a solution of PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.[1]

  • Shake the reaction mixture at room temperature for 4-24 hours.[1]

  • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

4. Cleavage and Global Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.[1]

  • Filter to collect the filtrate containing the cleaved peptide.

5. Purification and Characterization:

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold ether.

  • Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the cyclic peptide by LC-MS. The conformation of the peptide can be characterized by Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR).[6]

start Start: Rink Amide Resin linear_synthesis Linear Peptide Synthesis (Fmoc-SPPS) - Incorporate Fmoc-D-Dap(Mmt)-OH - Incorporate Fmoc-Asp(OAll)-OH start->linear_synthesis deprotection Selective Side-Chain Deprotection - Remove Allyl (Asp) - Remove Mmt (D-Dap) linear_synthesis->deprotection cyclization On-Resin Cyclization (Lactam Bridge Formation) deprotection->cyclization cleavage Cleavage from Resin & Global Deprotection cyclization->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (LC-MS, NMR, CD) purification->characterization biological_assay Biological Assay (e.g., Apoptosis Assay) characterization->biological_assay end End: Pure Constrained Peptide biological_assay->end

Figure 2: Experimental workflow for the synthesis and evaluation of a D-Dap constrained peptide.

Application in Targeting Signaling Pathways: Induction of Apoptosis

Constrained peptides can be designed to mimic the binding interface of natural proteins, allowing them to modulate protein-protein interactions within signaling pathways. One important therapeutic target is the apoptosis, or programmed cell death, pathway. Dysregulation of apoptosis is a hallmark of cancer. Peptides that can induce apoptosis in cancer cells are of significant interest.

The intrinsic apoptosis pathway is initiated by intracellular stress signals, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death. A D-Dap constrained peptide could be designed to mimic a BH3-only protein, which are natural initiators of apoptosis, to trigger this cascade.

Targeting the Intrinsic Apoptosis Pathway constrained_peptide D-Dap Constrained Peptide (BH3-mimetic) bcl2 Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) constrained_peptide->bcl2 Inhibits bax_bak Pro-apoptotic Proteins (Bax, Bak) bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes apaf1 Apaf-1 cytochrome_c->apaf1 Binds to caspase9 Caspase-9 Activation apaf1->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Figure 3: Proposed mechanism of a D-Dap constrained peptide inducing apoptosis.
Protocol 2: In Vitro Apoptosis Assay

This protocol describes a method to evaluate the pro-apoptotic activity of a synthesized D-Dap constrained peptide on a cancer cell line.

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., HeLa or MCF-7) in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Peptide Treatment:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a stock solution of the purified D-Dap constrained peptide in a suitable solvent (e.g., DMSO or water).

  • Treat the cells with increasing concentrations of the peptide for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control.

3. Apoptosis Detection (Annexin V/Propidium Iodide Staining):

  • After the treatment period, harvest the cells by trypsinization.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

4. Data Analysis:

  • Quantify the percentage of apoptotic cells for each treatment condition.

  • Determine the half-maximal effective concentration (EC₅₀) of the peptide for inducing apoptosis.

Conclusion

D-2,3-diaminopropionic acid is a valuable tool for the synthesis of constrained peptides with potential therapeutic applications. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel D-Dap-containing cyclic peptides. The ability to create conformationally rigid structures with enhanced stability and biological activity makes this class of molecules highly attractive for drug discovery and development. Further exploration of different cyclization strategies and the incorporation of other non-natural amino acids will continue to expand the utility of constrained peptides in targeting challenging disease pathways.

References

Application Notes and Protocols for D-2,3-Diaminopropionic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2,3-Diaminopropionic acid (D-DAP) is a non-proteinogenic amino acid that serves as a versatile tool in various biochemical assays. Its unique structure, featuring two amino groups, allows for diverse applications, including enzyme inhibition, the study of enzyme mechanisms, and as a building block in the synthesis of specialized peptides. This document provides detailed application notes and protocols for the use of D-DAP in key biochemical assays. D-DAP is typically available as a white crystalline solid, often as a hydrochloride salt to improve stability.[1] It is highly soluble in water and less soluble in organic solvents like ethanol and acetone.[1] For long-term storage, the solid form is recommended, while stock solutions can be stored at -20°C for up to a year or -80°C for up to two years.[2]

Application 1: Trapping of Acyl-Enzyme Intermediates

A powerful application of D-DAP is in the study of enzymes that proceed through a covalent acyl-enzyme intermediate, such as serine and cysteine proteases, thioesterases, and components of the ubiquitination machinery.[3] By genetically encoding D-DAP in place of the catalytic serine or cysteine residue, the transient acyl-enzyme intermediate can be trapped as a stable amide-linked complex.[3][4][5] This allows for the identification of enzyme substrates and detailed structural and mechanistic studies.[3][4][5]

Logical Relationship: Trapping Acyl-Enzyme Intermediates with D-DAP

Trapping_Mechanism cluster_native Native Enzyme Catalysis cluster_dap D-DAP Trapping Enzyme_Ser_Cys Enzyme with Ser/Cys in active site Acyl_Intermediate Transient Acyl-Enzyme Intermediate (Ester/Thioester) Enzyme_Ser_Cys->Acyl_Intermediate Nucleophilic attack Substrate Substrate (R-C(O)-X) Substrate->Acyl_Intermediate Product_Release Product Release & Enzyme Regeneration Acyl_Intermediate->Product_Release Hydrolysis/Aminolysis Enzyme_DAP Mutant Enzyme with DAP in active site Stable_Complex Stable Amide-Linked Acyl-Enzyme Complex Enzyme_DAP->Stable_Complex Nucleophilic attack Substrate_DAP Substrate (R-C(O)-X) Substrate_DAP->Stable_Complex Substrate_Trapping_Workflow Start Start Mutagenesis Site-Directed Mutagenesis (Ser/Cys -> TAG) Start->Mutagenesis Transfection Co-transfection of cells with mutant plasmid and tRNA/synthetase Mutagenesis->Transfection Add_DAP Supplement medium with D-DAP Transfection->Add_DAP Expression Expression of D-DAP containing enzyme Add_DAP->Expression Lysis Cell Lysis Expression->Lysis Affinity_Purification Affinity Purification of Enzyme-Substrate Complex Lysis->Affinity_Purification Analysis SDS-PAGE and Mass Spectrometry Analysis Affinity_Purification->Analysis End Substrate Identified Analysis->End Endosomal_Escape Start D-DAP Peptide/Cargo Complex Endocytosis Cellular Uptake via Endocytosis Start->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation Protonation of D-DAP β-amino groups Late_Endosome->Protonation Destabilization Conformational Change and Endosomal Membrane Destabilization Protonation->Destabilization Release Cargo Release into Cytosol Destabilization->Release

References

Application Notes and Protocols for D-2,3-Diaminopropionic Acid in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2,3-diaminopropionic acid (DAP) is a non-proteinogenic amino acid that serves as a versatile tool in the study of enzyme kinetics and mechanisms. Its unique structure, featuring a primary amine on the β-carbon, allows it to function both as an enzyme inhibitor and as a probe for trapping transient enzymatic intermediates. These application notes provide a comprehensive overview of the uses of DAP in enzyme kinetics, complete with detailed protocols for its application in research and drug development.

One of the primary applications of DAP is in the stable trapping of acyl-enzyme intermediates.[1][2] Many enzymes, including serine hydrolases, cysteine proteases, and components of the ubiquitination machinery, form transient covalent acyl-enzyme complexes during their catalytic cycle.[1][2] These intermediates are often unstable, with short half-lives, making them difficult to study.[1][2] By replacing a catalytic serine or cysteine residue with DAP through genetic code expansion, a stable amide bond is formed between the enzyme and its substrate, effectively trapping the intermediate for structural and functional characterization.[1][2]

Furthermore, DAP and its derivatives have been identified as inhibitors of various enzymes. This inhibitory action is crucial for understanding enzyme mechanisms and for the development of novel therapeutics. For instance, DAP is a known inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. It also exhibits inhibitory effects on enzymes involved in bacterial metabolic pathways, such as those in Salmonella enterica.

These notes will detail the application of DAP in both trapping acyl-enzyme intermediates and in classical enzyme inhibition studies, providing quantitative data and step-by-step protocols to facilitate its use in the laboratory.

Data Presentation: Enzyme Inhibition Kinetics

The inhibitory effects of D-2,3-diaminopropionic acid have been quantified for several enzymes. The following tables summarize the key kinetic parameters.

Enzyme SourceSubstrateInhibition TypeK_i_ (mM)
Agaricus bisporus (Mushroom) Polyphenol OxidaseCatechol, PyrogallolUncompetitive2.47
Cynara scolymus L. (Artichoke) Polyphenol OxidaseCatecholUncompetitive1.42
Ocimum basilicum L. (Basil) Polyphenol OxidaseCatecholCompetitive0.89
Salmonella enterica IlvAThreonineMixed1.7

Table 1: Inhibition constants (K_i_) and inhibition types for various enzymes with D-2,3-diaminopropionic acid.

EnzymeSubstrateK_m_ (mM)V_max_ (U/mL·min)
Amorphophallus paeoniifolius PPOCatechol17.560.023
Lens culinaris (Lentil) Sprout PPOCatechol1.32-
Solanum melongenas (Eggplant) PPO (Mid-section)Catechol1.50.393
Musa sapientum (Banana) PPO (Mid-section)Catechol5.80.420
Marfona Potato PPOCatechol6.73333.33

Table 2: Michaelis-Menten constants for various polyphenol oxidases with catechol as a substrate. Note: These values are for the native enzymes and do not reflect kinetics in the presence of DAP.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of D-2,3-Diaminopropionic Acid into Recombinant Proteins

This protocol is adapted from established methods for unnatural amino acid incorporation using genetic code expansion.[3][4][5] It facilitates the replacement of a specific serine or cysteine residue with DAP to trap acyl-enzyme intermediates.

1. Mutagenesis:

  • Introduce an amber stop codon (TAG) at the desired serine or cysteine codon in the gene of interest using site-directed mutagenesis (e.g., QuikChange kit).

2. Transformation:

  • Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids:
  • The expression vector containing the gene of interest with the TAG codon.
  • A pEVOL/pSUPAR plasmid encoding an orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for the unnatural amino acid. For DAP, a polyspecific pyrrolysyl-tRNA synthetase (PylRS) mutant may be employed.[6]

3. Cell Culture and Protein Expression:

  • Plate the transformed cells on LB-agar plates containing the appropriate antibiotics for selection (e.g., ampicillin and chloramphenicol).
  • Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.
  • The following day, inoculate the starter culture into a larger volume of LB medium containing antibiotics and D-2,3-diaminopropionic acid (final concentration of 0.5 g/L).
  • Grow the culture at 37°C to an OD_600_ of 0.5-0.6.
  • Induce protein expression with 1 mM IPTG and, if using a pEVOL plasmid, 0.02% L-arabinose.
  • Continue to shake the culture overnight at 30°C.

4. Protein Purification and Verification:

  • Harvest the cells by centrifugation.
  • Purify the DAP-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
  • Verify the incorporation of DAP by mass spectrometry.

Protocol 2: Polyphenol Oxidase (PPO) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory effect of D-2,3-diaminopropionic acid on PPO activity.

1. Enzyme and Reagent Preparation:

  • Prepare a crude or purified PPO enzyme extract from a suitable source (e.g., mushroom, potato).
  • Prepare a stock solution of a phenolic substrate, such as catechol, in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5).
  • Prepare a range of concentrations of D-2,3-diaminopropionic acid in the same buffer.

2. Assay Procedure:

  • In a spectrophotometer cuvette, combine the buffer, substrate solution, and a specific concentration of the DAP inhibitor solution.
  • Initiate the reaction by adding the PPO enzyme extract.
  • Monitor the increase in absorbance at 410-420 nm over time, which corresponds to the formation of quinones.
  • Record the initial reaction velocity (V) at different substrate and inhibitor concentrations.

3. Data Analysis:

  • Plot the reaction velocity against the substrate concentration to generate Michaelis-Menten curves.
  • To determine the inhibition type and the inhibition constant (K_i_), create Lineweaver-Burk plots (1/V vs. 1/[S]) for each inhibitor concentration.
  • Competitive inhibition: Lines will intersect on the y-axis.
  • Uncompetitive inhibition: Lines will be parallel.
  • Mixed inhibition: Lines will intersect to the left of the y-axis.

Protocol 3: Coupled Enzyme Assay for Pantothenate Synthetase Activity

This protocol can be adapted to investigate whether D-2,3-diaminopropionic acid can act as a substrate or inhibitor of pantothenate synthetase. The assay couples the formation of AMP to the oxidation of NADH, which can be monitored spectrophotometrically.[4]

1. Reagent Preparation:

  • Prepare a reaction mixture containing: 0.5 mM NADH, 5 mM D-pantoate, 10 mM MgCl_2_, 10 mM ATP, 1 mM phosphoenolpyruvate, and 18 units/mL each of myokinase, pyruvate kinase, and lactate dehydrogenase in 100 mM HEPES buffer (pH 7.8).
  • Prepare solutions of the substrate β-alanine and the test compound D-2,3-diaminopropionic acid.
  • Prepare a solution of purified pantothenate synthetase.

2. Assay Procedure:

  • To a 384-well plate, add the reaction mixture.
  • Add varying concentrations of β-alanine or D-2,3-diaminopropionic acid.
  • Initiate the reaction by adding the pantothenate synthetase solution.
  • Immediately measure the decrease in absorbance at 340 nm at regular intervals to monitor the rate of NADH oxidation.

3. Data Analysis:

  • Calculate the initial reaction rates from the change in absorbance over time.
  • To test DAP as a substrate, compare the reaction rates in the presence of DAP to those with β-alanine.
  • To test DAP as an inhibitor, perform the assay with varying concentrations of β-alanine in the presence of fixed concentrations of DAP and analyze the data using Michaelis-Menten and Lineweaver-Burk plots as described in Protocol 2.

Visualizations

Trapping_Acyl_Enzyme_Intermediate E_Ser Enzyme (Ser/Cys) Intermediate_Unstable Unstable Acyl-Enzyme (Thioester/Ester) E_Ser->Intermediate_Unstable Reaction E_DAP Enzyme (DAP) Intermediate_Stable Stable Acyl-Enzyme (Amide Bond) E_DAP->Intermediate_Stable Reaction Substrate Acyl-Substrate Substrate->Intermediate_Unstable Substrate->Intermediate_Stable Intermediate_Unstable->E_Ser Hydrolysis Product Product Intermediate_Unstable->Product Characterization Structural/Functional Characterization Intermediate_Stable->Characterization

Caption: Trapping of an acyl-enzyme intermediate using DAP.

Enzyme_Inhibition_Types cluster_competitive Competitive Inhibition (e.g., Basil PPO) cluster_uncompetitive Uncompetitive Inhibition (e.g., Mushroom PPO) cluster_mixed Mixed Inhibition (e.g., IlvA) E_comp Enzyme ES_comp ES Complex E_comp->ES_comp + S EI_comp EI Complex E_comp->EI_comp + I S_comp Substrate S_comp->ES_comp I_comp Inhibitor (DAP) I_comp->EI_comp ES_comp->E_comp + Product E_uncomp Enzyme ES_uncomp ES Complex E_uncomp->ES_uncomp + S S_uncomp Substrate S_uncomp->ES_uncomp I_uncomp Inhibitor (DAP) ESI_uncomp ESI Complex I_uncomp->ESI_uncomp ES_uncomp->E_uncomp + Product ES_uncomp->ESI_uncomp + I E_mix Enzyme ES_mix ES Complex E_mix->ES_mix + S EI_mix EI Complex E_mix->EI_mix + I S_mix Substrate S_mix->ES_mix I_mix Inhibitor (DAP) I_mix->EI_mix ES_mix->E_mix + Product ESI_mix ESI Complex ES_mix->ESI_mix + I EI_mix->ESI_mix + S

Caption: Types of enzyme inhibition by DAP.

PPO_Assay_Workflow prep Prepare Reagents (PPO, Substrate, DAP) mix Mix Reagents in Cuvette prep->mix initiate Initiate Reaction with Enzyme mix->initiate measure Measure Absorbance at 420 nm initiate->measure analyze Analyze Data (Michaelis-Menten, Lineweaver-Burk) measure->analyze determine Determine Inhibition Type and K_i_ analyze->determine

Caption: Workflow for PPO inhibition assay.

References

Application Notes and Protocols: D-2,3-Diaminopropionic Acid in Gene Delivery Vector Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-2,3-diaminopropionic acid (DAP) in the design and development of non-viral gene delivery vectors. The unique properties of DAP, particularly its pH-responsive behavior, make it a valuable component in creating efficient and safer alternatives to viral vectors for gene therapy and other genetic medicine applications.

Introduction

The delivery of nucleic acids into cells is a critical step for the success of gene therapy. Non-viral vectors, such as cationic lipids and polymers, are gaining increasing attention due to their lower immunogenicity and greater versatility compared to viral vectors. D-2,3-diaminopropionic acid (DAP), a non-proteinogenic amino acid, has emerged as a promising building block for the construction of pH-sensitive gene delivery vectors.

The key feature of DAP lies in the pKa of its β-amino group. When incorporated into a peptide backbone, the pKa of this group is lowered to a range of 6.3-6.5. This property makes DAP-containing vectors sensitive to the acidic environment of the endosome. At physiological pH (around 7.4), the β-amino group is partially protonated, allowing for electrostatic interaction with negatively charged nucleic acids to form stable complexes. Upon internalization into the endosome, where the pH drops to 5.0-6.5, the β-amino group becomes fully protonated. This increased positive charge is believed to trigger endosomal escape through mechanisms like the "proton sponge effect," leading to the release of the genetic cargo into the cytoplasm.

Key Advantages of DAP-Based Vectors:

  • pH-Sensitivity: Facilitates endosomal escape and intracellular delivery of the genetic payload.

  • Biocompatibility: As an amino acid-based system, it is expected to have better biocompatibility and lower cytotoxicity compared to some synthetic cationic polymers.

  • Tunable Properties: The physicochemical properties of the vectors can be tuned by altering the peptide sequence and the number of DAP residues.

Data Presentation

Table 1: Physicochemical Properties of DAP-Based Gene Delivery Vectors
Vector CompositionN/P RatioParticle Size (nm)Zeta Potential (mV)Reference
LADap Peptide/DNA8.75:11370 - 2000 (polydisperse)Not Reported
LAH Peptide/DNA8.75:11370 - 2000 (polydisperse)Not Reported
LAO Peptide/DNA5:11370 - 2000 (polydisperse)Not Reported
LAK Peptide/DNA7.5:11370 - 2000 (polydisperse)Not Reported
Additional data needed for a comprehensive comparison.
Table 2: In Vitro Transfection Efficiency of DAP-Based Vectors
VectorCell LineTransfection Efficiency (% of cells)Reporter GeneReference
cKH-FGF2NIH 3T341 ± 4pEGFP
cKH-FGF2T47D28 ± 5pEGFP
dKH-FGF2NIH 3T39 ± 3pEGFP
dKH-FGF2T47D7 ± 2pEGFP
Additional data with various DAP-containing vectors and cell lines are required.
Table 3: Cytotoxicity of DAP-Based Vectors
VectorCell LineIC50 (µM)Cell Viability (%) at Optimal N/P RatioReference
Quantitative data on the cytotoxicity of DAP-based vectors is currently limited in the reviewed literature. Further studies are needed to establish a comprehensive cytotoxicity profile.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of DAP-Containing Peptides

This protocol describes the manual solid-phase synthesis of a generic DAP-containing peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D(Mmt)-OH or similar protected DAP)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

  • HPLC purification system

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 equivalents to the resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid mixture to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence. For incorporating DAP, use the appropriately protected Fmoc-DAP derivative.

  • Side-Chain Deprotection (if applicable): If using a side-chain protecting group like Mmt for the β-amino group of DAP, selectively deprotect it using a mild acid solution (e.g., 1% TFA in DCM) before proceeding with further modifications if needed.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional shaking.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

    • Lyophilize the purified peptide for storage.

Protocol 2: In Vitro Transfection using DAP-Peptide/DNA Complexes

This protocol provides a general procedure for transfecting mammalian cells with DAP-peptide/DNA complexes in a 24-well plate format. Optimization of the N/P ratio and other parameters is crucial for each cell line and peptide.

Materials:

  • DAP-containing peptide

  • Plasmid DNA (e.g., encoding a reporter gene like GFP or luciferase)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Peptide/DNA Complexes (at a specific N/P ratio):

    • N/P Ratio Calculation: The N/P ratio is the molar ratio of the nitrogen atoms in the peptide's primary amines to the phosphate groups in the DNA.

    • In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in serum-free medium (e.g., 50 µL).

    • In a separate sterile microcentrifuge tube, dilute the calculated amount of DAP-peptide in serum-free medium (e.g., 50 µL).

    • Add the diluted DNA solution to the diluted peptide solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection:

    • Gently wash the cells with serum-free medium.

    • Add the peptide/DNA complex solution dropwise to the cells.

    • Add an appropriate volume of serum-free medium to each well to ensure the cells are covered.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Incubate the cells for another 24-48 hours.

  • Analysis of Transgene Expression:

    • Assess transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Protocol 3: MTT Assay for Cytotoxicity Assessment

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of DAP-peptide/DNA complexes.

Materials:

  • Cells seeded in a 96-well plate

  • DAP-peptide/DNA complexes at various concentrations

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the DAP-peptide/DNA complexes in a complete culture medium.

    • Remove the old medium from the cells and add the different concentrations of the complexes to the wells.

    • Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the negative control.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_vector_formation Vector Formulation cluster_in_vitro_studies In Vitro Evaluation synthesis Solid-Phase Peptide Synthesis of DAP-containing Peptide purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization complexation Complexation of Peptide with Plasmid DNA (N/P Ratio) characterization->complexation transfection Cell Transfection complexation->transfection cytotoxicity MTT Assay complexation->cytotoxicity analysis Analysis of Gene Expression & Cell Viability transfection->analysis cytotoxicity->analysis

Caption: Experimental workflow for the development and evaluation of DAP-based gene delivery vectors.

endosomal_escape cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell cluster_endocytosis Endocytosis cluster_endosome Endosome (pH 5.0-6.5) vector_dna DAP-Peptide/DNA Complex (Partially Protonated) endosome_formation Endosome Formation vector_dna->endosome_formation Cellular Uptake protonation Protonation of DAP (β-amino group) endosome_formation->protonation chloride_influx Chloride Influx (Cl-) protonation->chloride_influx proton_influx Proton Influx (H+) proton_influx->protonation water_influx Water Influx chloride_influx->water_influx endosome_swelling Endosomal Swelling & Rupture water_influx->endosome_swelling cytoplasm Cytoplasm (DNA Release) endosome_swelling->cytoplasm Endosomal Escape

Caption: Proposed mechanism of endosomal escape for DAP-containing gene delivery vectors ("Proton Sponge" Hypothesis).

Troubleshooting & Optimization

Technical Support Center: D-2,3-Diaminopropionic Acid (D-Dap) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-2,3-Diaminopropionic acid (D-Dap).

Frequently Asked Questions (FAQs)

My overall yield is very low. What are the common causes and how can I improve it?

Low yields in D-Dap synthesis are a frequent challenge. The root cause often lies in the choice of synthetic route, protecting group strategy, or reaction conditions. Two common, efficient routes are the Curtius rearrangement starting from N(α)-Boc-Asp(OBn)-OH and reductive amination starting from Nα-Fmoc-O-tert-butyl-d-serine.[1][2][3]

Troubleshooting Steps:

  • Starting Material Purity: Ensure the starting material (e.g., D-serine or aspartic acid derivative) is of high purity and the correct enantiomeric form. Chirality of the starting material is preserved in many efficient synthetic routes.[3]

  • Protecting Group Stability: The choice and stability of protecting groups for the α-amino, β-amino, and carboxylic acid functionalities are critical.[4] An inadequate protecting group on the α-nitrogen, for example, is a known failure point for the Curtius rearrangement.[2][5][6]

  • Reaction Conditions:

    • Curtius Rearrangement: This reaction requires careful heating to induce the rearrangement to the isocyanate. Ensure anhydrous conditions and effective trapping of the isocyanate intermediate with an alcohol (e.g., benzyl alcohol) to form the carbamate.[1][2]

    • Reductive Amination: This step involves the conversion of a serine derivative to an aldehyde, followed by reaction with an amine source and a reducing agent.[3] The choice of reducing agent (e.g., sodium cyanoborohydride) and the use of a Lewis acid catalyst like Ti(OiPr)₄ can significantly improve yields.[3]

  • Purification Loss: D-Dap and its protected derivatives can be highly polar. Significant product loss can occur during aqueous work-ups or chromatography. Minimize purification steps where possible; some protocols are designed to use crude products in subsequent steps to maximize overall yield.[3]

I am struggling with the chiral purity of my final product. How can I ensure high enantiomeric excess (e.e.)?

Achieving high enantiomeric purity is paramount. The primary strategy is to start with an enantiomerically pure precursor, as chirality is typically preserved throughout the synthesis.[3]

Key Strategies for High Enantiomeric Excess:

  • Chiral Starting Material: The most reliable method is to begin with a high-purity chiral starting material like Nα-Fmoc-O-tert-butyl-d-serine or N(α)-Boc-D-Asp(OBn)-OH.[1][2][3]

  • Avoid Racemization: Protecting groups help prevent racemization at the α-carbon during activation and coupling steps.[7] Ensure that reaction conditions, particularly base and temperature, are mild enough to avoid epimerization.

  • Chiral Resolution (If starting from a racemic mixture): If a racemic synthesis is performed, a resolution step is necessary. This typically involves forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[8][9]

Experimental Protocols & Data

Protocol 1: Synthesis via Reductive Amination of a D-Serine Derivative

This protocol is adapted from a strategy for preparing orthogonally protected Dap methyl esters, which preserves the chirality of the starting D-serine.[3]

Workflow Overview:

Reductive_Amination_Workflow A Nα-Fmoc-O-tert-butyl-d-serine B Weinreb Amide Formation (N,O-dimethylhydroxylamine HCl) A->B C Reduction to Aldehyde (LiAlH4) B->C D Reductive Amination (e.g., Benzylamine, Ti(OiPr)4, NaBH3CN) C->D E Protected 2,3-Diaminopropanol D->E F Oxidation of Alcohol (e.g., TEMPO/BAIB) E->F G Protected D-Dap Derivative F->G

Caption: Workflow for D-Dap synthesis from D-Serine.

Detailed Steps:

  • Weinreb Amide Formation: React Nα-Fmoc-O-tert-butyl-d-serine with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb-Nahm amide. This intermediate is often pure enough to proceed without chromatography, with reported yields around 94%.[3]

  • Reduction to Aldehyde: Reduce the Weinreb amide using a mild reducing agent like Lithium Aluminum Hydride (LiAlH₄) to yield the corresponding α-amino aldehyde. This step also typically results in high yields (approx. 92%) without needing chromatography.[3]

  • Reductive Amination: Subject the aldehyde to reductive amination. This is performed with a primary amine or sulfonamide (which will become the β-amino group) in the presence of a Lewis acid such as Ti(OiPr)₄ and a reducing agent like sodium cyanoborohydride.[3]

  • Oxidation: Oxidize the primary alcohol of the resulting 2,3-diaminopropanol to a carboxylic acid to complete the D-Dap backbone.[3]

How do I choose the right orthogonal protecting groups for my synthesis?

The selection of protecting groups is fundamental to success, preventing side reactions like polymerization.[4] An orthogonal set allows for the selective removal of one group without affecting others.[4] The choice depends on the planned subsequent reactions (e.g., solid-phase peptide synthesis).

Common Orthogonal Protecting Group Strategies:

α-Amino Groupβ-Amino GroupCarboxyl GroupRemoval Condition (α-Amino)Removal Condition (β-Amino)
Fmoc Boc Methyl/Benzyl EsterBase (e.g., Piperidine)[7]Acid (e.g., TFA)[7][10]
Boc Cbz Benzyl EsterAcid (e.g., TFA)[7]Catalytic Hydrogenation (H₂/Pd)[7]
Fmoc Tosyl (Ts) Methyl EsterBase (e.g., Piperidine)Strong Acid or Reductive Cleavage

Table comparing common orthogonal protecting group strategies for D-Dap synthesis.[1][3]

Troubleshooting Logic for Protecting Groups:

Protecting_Group_Troubleshooting Start Problem with Protecting Groups? Q1 Difficult to Remove? Start->Q1 Q2 Side Reaction Occurred? Start->Q2 A1 Verify deprotection conditions. (e.g., Anhydrous TFA for Boc). Check for scavengers. Q1->A1 Yes A2 Choose a more robust group for that position. Review orthogonality. Q1->A2 No A3 Confirm group stability under all reaction steps. Re-evaluate strategy. Q2->A3 Yes

References

Technical Support Center: Peptide Synthesis with D-2,3-Diaminopropionic Acid (D-Dap)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using D-2,3-Diaminopropionic acid (D-Dap) in solid-phase peptide synthesis (SPPS) and offers strategies to avoid them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of D-2,3-Diaminopropionic acid (D-Dap) in peptide synthesis?

A1: The primary challenges when incorporating D-Dap into a peptide sequence are related to its bifunctional side chain. The most common side reactions include:

  • Lactam Formation: Intramolecular cyclization between the side-chain β-amino group and a backbone carbonyl, leading to a stable six-membered ring. This is particularly prevalent if the β-amino group is not adequately protected.

  • Branched Peptide Formation: If the β-amino group is unprotected, it can react with the activated carboxyl group of the incoming amino acid, leading to the synthesis of a branched peptide impurity.

  • Incomplete Coupling: Steric hindrance from the protecting groups on both the α- and β-amino groups can lead to slow or incomplete coupling reactions, resulting in deletion sequences (peptides missing the D-Dap residue).[1]

  • Piperidide Adduct Formation: During Fmoc-SPPS, the piperidine used for Fmoc deprotection can react with the peptide, particularly at the D-Dap residue, forming a piperidide adduct. This has been identified as a significant side-product.[2]

  • Protecting Group-Related Side Reactions: Side reactions associated with the specific protecting groups used (e.g., tert-butylation with Boc, diketopiperazine formation with Fmoc) can also occur.

Q2: Is it mandatory to protect the side-chain amino group of D-Dap during peptide synthesis?

A2: Yes, it is highly recommended to protect the side-chain β-amino group of D-Dap. An unprotected side-chain amine is nucleophilic and can compete with the N-terminal α-amino group during coupling, leading to the formation of branched peptides and other side products, significantly reducing the yield of the desired linear peptide. An orthogonal protection strategy is crucial for success.[3][4]

Q3: What is an orthogonal protection strategy and why is it important for D-Dap?

A3: An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under distinct chemical conditions, leaving other protecting groups intact.[3] For D-Dap, this means protecting the α-amino group and the β-amino group with groups that are cleaved by different reagents. For example, using an acid-labile Boc group on the α-amino group and a base-labile Fmoc group on the β-amino group allows for the selective deprotection of either group without affecting the other. This is essential for controlling the synthesis and allowing for specific modifications at the side chain if desired.[5][6]

Q4: My mass spectrometry analysis shows a mass that is 17 Da less than the expected mass of my D-Dap-containing peptide. What is the likely cause?

A4: A mass loss of 17 Da (or 18 Da depending on the ionization and exact structure) is often indicative of intramolecular cyclization to form a lactam. This involves the loss of a molecule of water (H₂O, molecular weight approx. 18) or ammonia (NH₃, molecular weight approx. 17) from the peptide. In the context of a D-Dap residue, this is a strong indicator of lactam formation between the side-chain amino group and a backbone carbonyl group.

Troubleshooting Guides

Issue 1: Low Purity of the Crude Peptide with Multiple Unidentified Peaks

This is a common issue when working with D-Dap and can have several root causes. The following workflow can help diagnose and address the problem.

G start Low Crude Peptide Purity ms_analysis Analyze Crude Product by LC-MS start->ms_analysis check_mass Check for Expected Mass and Side Product Masses ms_analysis->check_mass expected_mass_low Expected Mass Present but Low Intensity check_mass->expected_mass_low unexpected_masses Unexpected Masses Observed check_mass->unexpected_masses incomplete_coupling Incomplete Coupling (Deletion Sequences) expected_mass_low->incomplete_coupling side_reactions Side Reactions Occurred unexpected_masses->side_reactions solution1 Optimize Coupling: - Use stronger coupling reagent (e.g., HATU, HCTU) - Double couple D-Dap and subsequent residue - Increase coupling time/temperature incomplete_coupling->solution1 solution2 Address Specific Side Reactions: - Lactam Formation: Ensure β-amino protection is stable - Branched Peptides: Confirm orthogonal protection strategy - Piperidide Adducts: Use DBU for deprotection instead of piperidine side_reactions->solution2

Caption: Troubleshooting workflow for low purity of D-Dap peptides.

Issue 2: Complete Failure of the Synthesis or Very Low Yield

When the desired product is absent or in very low abundance, a systematic check of the synthesis parameters is necessary.

G start Synthesis Failure / Very Low Yield check_reagents Verify Quality and Age of Reagents (D-Dap derivative, coupling reagents, solvents) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok replace_reagents Replace Old or Poor Quality Reagents reagent_ok->replace_reagents No check_protocol Review Synthesis Protocol reagent_ok->check_protocol Yes replace_reagents->start protocol_ok Protocol Appropriate for Hindered Residue? check_protocol->protocol_ok modify_protocol Modify Protocol: - Increase reagent excess - Extend reaction times - Use specialized coupling reagents protocol_ok->modify_protocol No check_deprotection Verify Deprotection Efficiency (Kaiser test after deprotection) protocol_ok->check_deprotection Yes final_check Perform Small-Scale Test Synthesis modify_protocol->final_check deprotection_ok Deprotection Complete? check_deprotection->deprotection_ok optimize_deprotection Optimize Deprotection: - Increase deprotection time - Use alternative deprotection reagent (e.g., DBU for Fmoc) deprotection_ok->optimize_deprotection No deprotection_ok->final_check Yes optimize_deprotection->final_check

Caption: Workflow for troubleshooting complete synthesis failure.

Data Presentation

Table 1: Comparison of Orthogonal Protecting Groups for D-Dap Side Chain
Protecting GroupCleavage ReagentStabilityKey AdvantagesPotential Side Reactions/Disadvantages
Fmoc 20% Piperidine in DMFAcid stableOrthogonal to Boc and Trt; widely used in Fmoc-SPPSPiperidide adduct formation; potential for diketopiperazine formation.[2]
Boc Strong acid (e.g., TFA)Base stableOrthogonal to Fmoc; standard in Boc-SPPSTert-butylation of sensitive residues (e.g., Trp, Met).
Alloc Pd(0) catalyst (e.g., Pd(PPh₃)₄)Acid and base stableFully orthogonal to both Boc and Fmoc strategiesRequires careful removal of palladium catalyst.[5]
ivDde 2% Hydrazine in DMFAcid and base stableOrthogonal to Boc and FmocHydrazine can also cleave Fmoc if not used carefully.[7]
Mtt 1% TFA in DCMBase stable, labile to mild acidOrthogonal to Fmoc; allows for selective on-resin deprotectionLess stable to strong acid than Boc.
Cbz (Z) Catalytic Hydrogenolysis (H₂/Pd)Acid and base stableOrthogonal to Boc and FmocNot suitable for peptides containing sulfur or other catalyst poisons.[8]
Table 2: Recommended Coupling Reagents for Sterically Hindered D-Dap Derivatives
Coupling ReagentClassRelative Efficiency for Hindered CouplingsRecommended for D-DapNotes
HATU/HCTU Uronium/Aminium SaltVery HighYesHighly efficient, but can be expensive. Recommended for difficult couplings.[9]
PyBOP Phosphonium SaltHighYesLess prone to racemization than some carbodiimides.
DIC/OxymaPure Carbodiimide/AdditiveModerate to HighYes, with pre-activationA more cost-effective option. Pre-activation of the amino acid is recommended to improve efficiency.
DCC/HOBt Carbodiimide/AdditiveModerateUse with cautionCan be effective, but DCC can lead to the formation of insoluble DCU byproduct.

Experimental Protocols

Protocol 1: Minimizing Lactam Formation During D-Dap Incorporation

Objective: To prevent intramolecular cyclization of the D-Dap side chain.

Principle: This protocol emphasizes the use of a stable, orthogonal protecting group on the β-amino group of D-Dap and optimized coupling conditions.

Materials:

  • Fmoc-D-Dap(Boc)-OH or other suitably protected D-Dap derivative

  • Peptide synthesis resin (e.g., Rink Amide resin)

  • Fmoc-SPPS reagents (DMF, Piperidine, coupling reagents, etc.)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Perform standard Fmoc deprotection of the growing peptide chain using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-D-Dap(Boc)-OH (3 eq.) with a high-efficiency coupling reagent such as HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

  • Coupling: Add the activated Fmoc-D-Dap(Boc)-OH solution to the resin. Allow the coupling to proceed for at least 2 hours.

  • Monitoring: Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step with fresh reagents ("double coupling").

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence.

  • Final Cleavage: After completion of the synthesis, cleave the peptide from the resin and deprotect the side chains using a standard TFA-based cleavage cocktail.

Protocol 2: Troubleshooting Incomplete Coupling of D-Dap Derivatives

Objective: To ensure the efficient incorporation of sterically hindered D-Dap residues.

Principle: This protocol employs a combination of a more potent coupling reagent, double coupling, and elevated temperature to overcome steric hindrance.

Materials:

  • Sterically hindered protected D-Dap derivative (e.g., with a bulky side-chain protecting group)

  • Peptide synthesis resin

  • HATU or HCTU

  • DMF, DIEA

  • Heating block or temperature-controlled synthesizer

Procedure:

  • Standard Deprotection and Washing: Follow steps 1-3 from Protocol 1.

  • First Coupling:

    • Pre-activate the protected D-Dap derivative (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF.

    • Add the activated solution to the resin and couple for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If negative, proceed to step 6. If positive, proceed to step 4.

  • Second Coupling (Double Coupling):

    • Wash the resin with DMF (3 times).

    • Repeat the coupling step (step 2) with a fresh solution of activated D-Dap derivative. Consider increasing the temperature to 40-50°C for this second coupling.

  • Final Monitoring: Perform a final Kaiser test to confirm completion.

  • Washing and Continuation: Wash the resin thoroughly and proceed with the synthesis.

Protocol 3: On-Resin Monitoring of Side Reactions by Test Cleavage

Objective: To identify the presence of side products at intermediate stages of the synthesis.

Principle: A small aliquot of the peptide-resin is cleaved and analyzed by LC-MS to check the integrity of the peptide before proceeding with the entire batch.

Materials:

  • Peptide-resin at an intermediate synthesis stage (e.g., after D-Dap coupling)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Microcentrifuge tubes

Procedure:

  • Sample Collection: After a critical coupling step (e.g., D-Dap incorporation), remove a small sample of the resin (approx. 5-10 mg) and dry it under vacuum.

  • Test Cleavage: Place the dried resin in a microcentrifuge tube and add 100-200 µL of the cleavage cocktail. Let it react at room temperature for 1-2 hours.

  • Peptide Precipitation: Filter the cleavage solution into a new tube containing 1 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the pellet with another 1 mL of cold ether and centrifuge again.

  • Analysis: Dry the peptide pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Analyze the solution by LC-MS to check for the expected mass and potential side products (e.g., deletion sequences, lactam formation).

This technical support guide provides a starting point for addressing the challenges associated with the use of D-2,3-diaminopropionic acid in peptide synthesis. For further assistance, please consult the relevant scientific literature or contact your reagent supplier.

References

Technical Support Center: D-2,3-Diaminopropionic Acid Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of D-2,3-Diaminopropionic acid monohydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound is chemically stable and should be stored at room temperature, where it can be kept for up to three years.[1]

Q2: What is the recommended procedure for preparing an aqueous stock solution?

A2: To prepare a stock solution, dissolve this compound in water. The solubility in water is 25 mg/mL, and the use of sonication may be necessary to achieve complete dissolution. For sterile applications, it is recommended to filter and sterilize the aqueous stock solution using a 0.22 μm filter before use.[2]

Q3: How should I store stock solutions of this compound?

A3: For optimal stability, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C for up to one year or at -80°C for up to two years.[2]

Q4: What are the known incompatibilities of this compound in solution?

A4: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3] Exposure to these substances can lead to degradation of the compound.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon storage The concentration may be too high, or the storage temperature may be fluctuating, leading to decreased solubility. Repeated freeze-thaw cycles can also contribute to precipitation.[2]Ensure the concentration does not exceed the solubility limit (25 mg/mL in water).[2] Store aliquots at a stable -20°C or -80°C to minimize temperature fluctuations and avoid repeated freeze-thaw cycles.[2] If precipitation occurs, gentle warming and sonication may redissolve the compound.
Inconsistent experimental results This could be due to the degradation of the this compound solution. Degradation can be accelerated by improper storage, contamination, or exposure to incompatible substances.Prepare fresh stock solutions regularly. Ensure proper storage conditions are maintained.[2] Avoid contact with strong acids, bases, and oxidizing/reducing agents.[3] Verify the purity of the compound using an appropriate analytical method, such as HPLC, before use.
Unexpected peaks in HPLC chromatogram These may be degradation products. D-2,3-Diaminopropionic acid can undergo hydrolysis under strongly acidic or basic conditions, and racemization has been observed in peptides containing this amino acid under acidic hydrolysis.To identify the source of the unexpected peaks, a forced degradation study can be performed under acidic, basic, oxidative, and thermal stress conditions. The resulting chromatograms can be compared with the chromatogram of the sample . Mass spectrometry can be used to identify the structure of the degradation products.
Difficulty dissolving the compound The compound may not be fully soluble at the desired concentration or in the chosen solvent.Use sonication to aid dissolution in water.[2] Do not exceed the solubility limit of 25 mg/mL in water.[2] If a different solvent is required, check the solubility of the compound in that specific solvent.

Stability Data

Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound in solution under various pH and temperature conditions. The following table provides a qualitative summary based on available information. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Condition Solvent Temperature Expected Stability Potential Degradation Products
Recommended Storage Water-20°CStable for up to 1 year[2]Minimal degradation expected
Recommended Storage Water-80°CStable for up to 2 years[2]Minimal degradation expected
Strongly Acidic AqueousElevatedLikely to degradeHydrolysis and racemization products
Strongly Basic AqueousElevatedLikely to degradeHydrolysis products
Oxidative Stress Aqueous with Oxidizing AgentVariousLikely to degradeOxidized forms of the amino acid
Thermal Stress AqueousElevatedLikely to degradeVarious degradation products

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound in solution to identify potential degradation products and assess the stability-indicating capability of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Control Sample: Keep the stock solution at the recommended storage temperature (-20°C or -80°C).

3. Sample Analysis:

  • At each time point, withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including the control, using a suitable stability-indicating analytical method, such as HPLC-UV.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

  • If available, use mass spectrometry (LC-MS) to identify the mass of the degradation products and elucidate their structures.

General HPLC Method for Stability Testing

This is a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 0% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution of D-2,3-Diaminopropionic Acid Monohydrochloride in Water acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Degradation (e.g., 80°C) prep->thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling hplc HPLC-UV Analysis sampling->hplc ms LC-MS Analysis (for identification) hplc->ms data_analysis Compare Chromatograms Calculate % Degradation hplc->data_analysis structure Elucidate Degradation Product Structures ms->structure data_analysis->structure

Caption: Workflow for a forced degradation study.

logical_relationship Troubleshooting Logic for Inconsistent Results cluster_investigation Initial Checks cluster_action Corrective Actions cluster_analysis Advanced Analysis cluster_outcome Resolution start Inconsistent Experimental Results Observed check_storage Verify Solution Storage Conditions (-20°C or -80°C, aliquoted) start->check_storage check_prep Review Solution Preparation Protocol (concentration, solvent) start->check_prep prep_new Prepare Fresh Stock Solution check_storage->prep_new Improper run_hplc Analyze by HPLC for Purity check_storage->run_hplc Proper check_prep->prep_new Incorrect check_prep->run_hplc Correct prep_new->run_hplc forced_degradation Conduct Forced Degradation Study run_hplc->forced_degradation Unexpected Peaks outcome_stable Purity Confirmed Proceed with Experiment run_hplc->outcome_stable Single Peak Expected Retention Time identify_peaks Identify Degradation Products (LC-MS) forced_degradation->identify_peaks outcome_degraded Degradation Confirmed Modify Experimental Conditions or Protocol identify_peaks->outcome_degraded

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Overcoming Solubility Issues of D-2,3-Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of D-2,3-Diaminopropionic acid (D-DAP). It is intended for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this compound during their experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter while trying to dissolve D-2,3-diaminopropionic acid.

Q1: My D-2,3-diaminopropionic acid (free base) is not dissolving in water. What should I do?

A1: D-2,3-diaminopropionic acid is a polar molecule and is generally soluble in water.[1][2] However, its solubility is significantly influenced by pH.[1] At its isoelectric point (pI), the net charge of the molecule is zero, which can lead to reduced solubility and precipitation. To improve solubility, you can adjust the pH of the solution. Since D-DAP has two amino groups and one carboxylic acid group, it will be more soluble in acidic conditions where the amino groups are protonated, resulting in a net positive charge.

A stepwise approach is recommended:

  • Start by attempting to dissolve a small amount of D-DAP in deionized water.

  • If it does not dissolve, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while stirring or vortexing.

  • Continue adding the acid until the solid dissolves completely. Monitor the approximate pH if possible.

Q2: I am using D-2,3-diaminopropionic acid monohydrochloride, but it's still not dissolving easily. What could be the problem?

A2: The hydrochloride salt of D-DAP is generally more soluble in water than the free base.[1][3] However, if you are still facing issues, consider the following:

  • Concentration: You might be trying to prepare a solution that is above its solubility limit at room temperature. Check the solubility data table below for reference.

  • Temperature: Gently warming the solution can help increase the dissolution rate.

  • Mechanical Agitation: Using an ultrasonic bath or vigorous vortexing can aid in dissolving the compound.[1]

Q3: I need to dissolve D-DAP in an organic solvent for my reaction, but it's insoluble in common non-polar solvents. What are my options?

A3: D-2,3-diaminopropionic acid is a polar molecule and is expected to have low solubility in non-polar organic solvents. It is generally less soluble in organic solvents like ethanol and acetone compared to water.[1] For the hydrochloride salt, it is reported to be insoluble in DMSO and ethanol.[4] If your experimental conditions permit, consider using a polar protic solvent. If you must use a less polar solvent, creating a salt form with a more lipophilic counter-ion could be a potential strategy, though this would require chemical modification.

Q4: My D-DAP solution becomes cloudy or precipitates over time. How can I prevent this?

A4: Precipitation over time can be due to several factors:

  • pH Fluctuation: The pH of your solution might be changing, causing the D-DAP to crash out of the solution. Ensure your solution is adequately buffered if you are working near its pI.

  • Temperature Changes: If you prepared a saturated solution at an elevated temperature, it might precipitate upon cooling to room temperature.

  • Hygroscopicity: D-2,3-diaminopropionic acid can be hygroscopic, meaning it can absorb moisture from the air, which might affect its stability in certain solvents.[1] Storing the solid compound in a desiccator and preparing fresh solutions is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of D-2,3-diaminopropionic acid?

A1: D-2,3-diaminopropionic acid is a polar amino acid derivative. It is highly soluble in water due to its amino and carboxylic acid groups, which can form hydrogen bonds with water molecules.[1] Its solubility is pH-dependent.[1] It is less soluble in organic solvents, particularly non-polar ones.[1] The hydrochloride salt form is often used to enhance stability and aqueous solubility.[1][3]

Q2: How does pH affect the solubility of D-2,3-diaminopropionic acid?

A2: The solubility of D-DAP is directly related to its ionization state, which is governed by the pH of the solution. The molecule has two basic amino groups and one acidic carboxylic acid group.

  • At low pH (acidic conditions): Both amino groups and the carboxylic acid group are protonated, giving the molecule a net positive charge and enhancing its solubility in aqueous solutions.

  • At the isoelectric point (pI): The molecule exists as a zwitterion with no net charge, leading to minimal solubility.

  • At high pH (basic conditions): The carboxylic acid group is deprotonated, and the amino groups are in their neutral form. The overall charge will be negative, which can also enhance solubility compared to the isoelectric point.

Therefore, adjusting the pH away from the isoelectric point is a key strategy to improve its solubility in aqueous media.

Q3: Is the hydrochloride salt of D-2,3-diaminopropionic acid more soluble than the free base?

A3: Yes, the hydrochloride salt of D-2,3-diaminopropionic acid is generally more soluble in water and polar solvents than the free base. The salt form ensures that the molecule is in a charged state, which enhances its interaction with polar solvent molecules.

Data Presentation

Table 1: Solubility of D-2,3-Diaminopropionic Acid and its Hydrochloride Salt

Compound FormSolventReported SolubilityMolar ConcentrationNotes
This compoundWater25 mg/mL[5]177.85 mMMay require sonication.
DL-2,3-Diaminopropionic acid monohydrochlorideWater28 mg/mL[4]~199 mM-
2,3-Diaminopropionic acid hydrochlorideWater66.67 mg/mL[1]474.28 mMRequires sonication, warming, and pH adjustment to 2 with 1 M HCl, and heating to 60°C.
2,3-Diaminopropionic acid hydrochloridePBS16.67 mg/mL[2]118.59 mMRequires sonication.
DL-2,3-Diaminopropionic acid monohydrochlorideDMSOInsoluble[4]-Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.
2,3-Diaminopropionic acid hydrochlorideDMSO< 1 mg/mL[1]< 7.11 mMInsoluble or slightly soluble.
DL-2,3-Diaminopropionic acid monohydrochlorideEthanolInsoluble[4]--
2,3-Diaminopropionic acidWaterHighly soluble[1]-Qualitative data.
2,3-Diaminopropionic acidEthanolLess soluble than in water[1]-Qualitative data.
2,3-Diaminopropionic acidAcetoneLess soluble than in water[1]-Qualitative data.

Experimental Protocols

Protocol 1: Enhancing Solubility of D-2,3-Diaminopropionic Acid using pH Adjustment

This protocol provides a general method for dissolving D-2,3-diaminopropionic acid (free base or hydrochloride salt) in aqueous solutions by adjusting the pH.

Materials:

  • D-2,3-Diaminopropionic acid (or its hydrochloride salt)

  • Deionized water or desired aqueous buffer

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Initial Dissolution Attempt:

    • Weigh a small, known amount of D-2,3-diaminopropionic acid.

    • Add the desired volume of deionized water or buffer to achieve the target concentration.

    • Stir the mixture at room temperature for 5-10 minutes. Observe if the compound dissolves.

  • pH Adjustment (if not fully dissolved):

    • If the compound is the free base or does not fully dissolve, slowly add 0.1 M HCl dropwise while continuously stirring and monitoring the pH.

    • The amino groups will become protonated, increasing the solubility. Continue adding acid until all the solid has dissolved.

    • If you overshoot and the solution becomes too acidic for your experiment, you can back-titrate with 0.1 M NaOH.

    • For the hydrochloride salt, the initial solution will be acidic. If solubility is still an issue, slight warming or sonication may be required. If your experiment requires a neutral or basic pH, you can adjust the pH upwards with 0.1 M NaOH after the compound has dissolved in the acidic solution. Be cautious, as approaching the isoelectric point may cause precipitation.

  • Warming and Sonication (Optional):

    • If the compound is still not dissolving after pH adjustment, gently warm the solution (e.g., to 30-40°C) while stirring. Avoid excessive heat which could degrade the compound.

    • Alternatively, place the vial in an ultrasonic bath for short intervals (e.g., 1-2 minutes) to aid dissolution.

  • Final Steps:

    • Once the compound is fully dissolved, allow the solution to cool to room temperature.

    • If necessary, adjust the final volume with the solvent to ensure the correct concentration.

    • For biological applications, it is advisable to filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and for sterilization.

Mandatory Visualization

experimental_workflow start Start with solid D-DAP add_solvent Add aqueous solvent (e.g., Water, Buffer) start->add_solvent stir Stir/Vortex at Room Temperature add_solvent->stir check_dissolution1 Completely Dissolved? stir->check_dissolution1 adjust_ph Adjust pH with dilute acid (e.g., 0.1M HCl) check_dissolution1->adjust_ph No end_soluble Solution Ready for Use check_dissolution1->end_soluble Yes check_dissolution2 Completely Dissolved? adjust_ph->check_dissolution2 warm_sonicate Gentle Warming or Sonication check_dissolution2->warm_sonicate No check_dissolution2->end_soluble Yes check_dissolution3 Completely Dissolved? warm_sonicate->check_dissolution3 check_dissolution3->end_soluble Yes end_insoluble Insoluble at desired concentration check_dissolution3->end_insoluble No

Caption: Experimental workflow for dissolving D-2,3-diaminopropionic acid.

ph_effect_on_solubility cluster_ph_scale pH Scale cluster_solubility Solubility low_ph Low pH (Acidic) high_solubility1 High Solubility (Net Positive Charge) low_ph->high_solubility1 Protonation of -NH2 and -COOH pi Isoelectric Point (pI) low_solubility Low Solubility (Net Zero Charge - Zwitterion) pi->low_solubility Zwitterionic form high_ph High pH (Basic) high_solubility2 High Solubility (Net Negative Charge) high_ph->high_solubility2 Deprotonation of -COOH and -NH2

Caption: Logical relationship between pH and the solubility of D-DAP.

References

Technical Support Center: D-2,3-Diaminopropionic Acid (D-Dap) Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling conditions of D-2,3-Diaminopropionic acid (D-Dap) and its derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to navigate the complexities of incorporating D-Dap into peptides and other molecules.

Frequently Asked Questions (FAQs)

Q1: Why is orthogonal protection crucial when working with D-2,3-Diaminopropionic acid?

A1: D-2,3-Diaminopropionic acid possesses two primary amino groups (α-amino and β-amino) and a carboxyl group. Orthogonal protecting groups are essential to selectively deprotect one functional group while the others remain protected. This strategy prevents undesirable side reactions, such as chain branching at the β-amino group during peptide elongation, and allows for specific modifications at either amine.[1][2] A common strategy involves using an acid-labile group like Boc for the α-amine and a base-labile group like Fmoc for the β-amine, or vice versa, depending on the synthesis scheme (Boc/Bzl or Fmoc/tBu).[1][3]

Q2: What are the most common coupling reagents for D-Dap derivatives?

A2: The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions.[4] Commonly used reagents fall into several classes:

  • Carbodiimides: DIC (Diisopropylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are popular, often used with additives.[5][6] DIC is preferred in solid-phase synthesis as its urea byproduct is more soluble than that of DCC.[6]

  • Uronium/Aminium Salts: HATU, HBTU, and TBTU are highly efficient and fast-acting reagents, making them suitable for difficult or sterically hindered couplings.[4][5][6]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for challenging sequences.[6][7]

Q3: What is the purpose of additives like HOBt or Oxyma Pure in D-Dap coupling reactions?

A3: Additives such as HOBt (1-Hydroxybenzotriazole) and its safer, more effective analogue Oxyma Pure are crucial for two main reasons. First, they act as catalysts to accelerate the coupling reaction. Second, and more importantly, they suppress racemization, a major side reaction that can occur during the activation of the amino acid's carboxyl group.[5][6]

Q4: How does pH affect the coupling efficiency of D-Dap?

A4: The pH of the reaction is a critical parameter. Generally, the activation of the carboxylic acid is most efficient in a slightly acidic pH range (4.5-5.0). However, the subsequent amide bond formation (the nucleophilic attack by the amine) requires a non-protonated amino group and thus proceeds more effectively at a basic pH (>7.5).[8] Maintaining an optimal pH, often controlled by the addition of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), is essential for balancing these requirements and achieving high yields.[9] The pKa of the β-amino group of Dap within a peptide is notably lower (around 6.3-7.5) than typical lysine side chains, making its protonation state sensitive to the pH changes that occur during synthesis and purification.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of D-Dap.

Problem: Low or Incomplete Coupling Efficiency

  • Question: My coupling reaction shows low yield according to the Kaiser test. What are the potential causes and solutions?

  • Answer:

    • Insufficient Reagent Activity: Coupling reagents, especially in solution, can degrade over time. Use fresh, high-quality reagents and solvents.

    • Steric Hindrance: The sequence surrounding the D-Dap residue may be sterically demanding. Switch to a more powerful coupling reagent like HATU or PyAOP, which are known to be effective for hindered couplings.[4]

    • Suboptimal Temperature: Standard reactions are run at room temperature. For difficult couplings, increasing the temperature to 35-50°C can significantly improve reaction rates and efficiency.[12][13][14] Microwave-assisted synthesis can also be employed to overcome challenging coupling steps.[15]

    • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites. Switching to a solvent like NMP or adding chaotropic salts can help disrupt aggregation.[16]

    • Premature Termination: Ensure adequate coupling time. While many reactions are complete within 1-2 hours, difficult sequences may require longer reaction times or a second coupling step ("double coupling").

Problem: Side Product Formation

  • Question: I am observing unexpected masses in my final product. What are the likely side reactions and how can I prevent them?

  • Answer:

    • Racemization: The chiral center of the amino acid can epimerize during activation. Always use an additive like HOBt or Oxyma Pure with your coupling reagent to minimize this risk.[6] Using weaker bases like N-methylmorpholine (NMM) or sym-collidine instead of DIEA can also reduce racemization.[9]

    • Guanidinylation: When using excess uronium/aminium reagents (HBTU, HATU), the free N-terminal amine can be capped by forming a guanidinium group. Avoid using a large excess of the coupling reagent relative to the carboxylic acid.[5]

    • Chain Branching: If the β-amino group of D-Dap is not properly protected, it can react with an activated amino acid, leading to a branched peptide. Ensure your orthogonal protecting group strategy is robust and that the β-amino protecting group is stable under the Nα-deprotection conditions.[2]

    • Diketopiperazine Formation: This can occur at the dipeptide stage, especially when Proline is one of the first two residues, leading to cleavage of the dipeptide from the resin. In Fmoc-based synthesis, using 2-chlorotrityl chloride resin can suppress this side reaction.[16]

Reference Data Tables

Table 1: Comparison of Common Coupling Reagents for D-Dap Derivatives

Coupling ReagentClassRelative SpeedRisk of RacemizationKey Considerations
DIC/HOBt CarbodiimideModerateLow (with HOBt)Byproduct (diisopropylurea) is soluble in common solvents like DMF and DCM. Cost-effective.[4][5]
EDC/HOBt CarbodiimideModerateLow (with HOBt)Water-soluble byproduct and reagent, useful for solution-phase synthesis and bioconjugation.[6][17]
HBTU/TBTU Uronium/AminiumFastLow (with HOBt)Very efficient and widely used. Excess reagent can cause guanidinylation of the N-terminus.[4][5]
HATU Uronium/AminiumVery FastVery LowHighly efficient, especially for sterically hindered couplings. Forms a more reactive OAt-ester.[4][6][7]
PyBOP PhosphoniumFastLowStrong coupling reagent; byproducts are non-carcinogenic, unlike its predecessor BOP.[7]

Table 2: Common Orthogonal Protecting Group Schemes for D-Dap

Nα-Protecting GroupNβ-Protecting GroupSynthesis StrategyNα-Cleavage ConditionNβ-Cleavage ConditionFinal Cleavage
Boc Fmoc Boc-SPPSAcid (e.g., TFA in DCM)Base (e.g., 20% Piperidine in DMF)[2]Strong Acid (e.g., HF)
Fmoc Boc Fmoc-SPPSBase (e.g., 20% Piperidine in DMF)Acid (e.g., TFA in DCM)Acid (e.g., TFA cocktail)
Boc₂ Cbz Solution/Boc-SPPSAcid (e.g., TFA)Hydrogenolysis (H₂, Pd/C)Strong Acid (e.g., HF)
Fmoc Mtt Fmoc-SPPSBase (e.g., 20% Piperidine in DMF)Dilute Acid (e.g., 1% TFA in DCM)Acid (e.g., TFA cocktail)

Key Experimental Protocols

Protocol 1: General Coupling of Fmoc-D-Dap(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle using HBTU/DIEA. Equivalents are based on the initial loading of the resin.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-Dap(Boc)-OH (2.0 eq.), HBTU (1.95 eq.), and HOBt (2.0 eq.) in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the activation solution to the swollen resin.

    • Add DIEA (4.0 eq.) to the reaction vessel to raise the pH and initiate the coupling.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates the reaction is complete. If the test is positive (beads turn blue), the coupling is incomplete and may require additional time or a second coupling.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Next Cycle: The peptide-resin is now ready for the Nα-Fmoc deprotection step to proceed with the next amino acid coupling.

Visualized Workflows and Logic

SPPS_Coupling_Workflow start Start: Peptide-Resin with free Nα-Amine coupling Coupling Step Add Activation Mix & DIEA to Resin Agitate for 1-2 hours @ RT start->coupling 1 pre_activation Prepare Activation Solution: 1. Fmoc-D-Dap(Boc)-OH (2 eq.) 2. HBTU (1.95 eq.) 3. DMF pre_activation->coupling 2 monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring 3 wash Wash Resin (DMF & DCM) monitoring->wash Complete (Negative) recouple Incomplete: Recouple or Cap monitoring->recouple Incomplete (Positive) deprotection Proceed to Nα-Fmoc Deprotection for next cycle wash->deprotection 4 recouple->coupling Troubleshooting_Low_Yield problem Problem: Low Coupling Yield q1 Are reagents fresh and high-purity? problem->q1 sol1 Solution: Use fresh reagents and anhydrous solvents q1->sol1 No q2 Is the sequence sterically hindered? q1->q2 Yes sol2 Solution: 1. Use stronger reagent (HATU) 2. Increase temperature (e.g., 50°C) 3. Extend coupling time q2->sol2 Yes q3 Is peptide aggregation suspected? q2->q3 No sol3 Solution: 1. Switch solvent to NMP 2. Add chaotropic salts 3. Use microwave synthesis q3->sol3 Yes

References

Technical Support Center: D-2,3-Diaminopropionic Acid (D-Dap) Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-2,3-diaminopropionic acid (D-Dap). Here you will find detailed information on protecting group strategies, experimental protocols, and solutions to common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is orthogonal protection necessary for D-2,3-diaminopropionic acid?

D-2,3-diaminopropionic acid (D-Dap) contains two primary amino groups (α-amino and β-amino). Orthogonal protection is essential to selectively deprotect one amino group while the other remains protected.[1] This strategy allows for the specific modification of each amino group, which is crucial for synthesizing branched peptides, peptidomimetics, and other complex molecules.[1]

Q2: What are the most common orthogonal protecting group strategies for D-Dap?

Common orthogonal protecting group strategies for D-Dap involve combinations of acid-labile, base-labile, and hydrogenolysis-labile protecting groups. The choice of protecting groups depends on the overall synthetic plan and the stability of other functional groups in the molecule.[1] Popular combinations include:

  • Boc (acid-labile) and Fmoc (base-labile): Nα-Boc-Nβ-Fmoc-D-Dap-OH is a versatile building block in solid-phase peptide synthesis (SPPS).[2]

  • Boc (acid-labile) and Cbz (hydrogenolysis-labile): This combination is also widely used, offering an alternative deprotection method for the second amino group.[1][3][4]

  • Fmoc (base-labile) and Boc (acid-labile): Nα-Fmoc-Nβ-Boc-D-Dap-OH is another common derivative for SPPS.

  • Alloc (palladium-catalyzed removal) and Boc or Fmoc: The allyloxycarbonyl (Alloc) group provides another layer of orthogonality.[1]

Q3: Is it necessary to protect the side-chain (β-amino) group of D-Dap during peptide synthesis?

Yes, it is highly recommended to protect the β-amino group of D-Dap during peptide synthesis. An unprotected side-chain amine is nucleophilic and can react with activated amino acids during coupling steps, leading to the formation of unwanted branched peptides.[5]

Q4: What are the common side reactions to watch out for when working with D-Dap?

The primary side reactions include:

  • Lactam formation: Intramolecular cyclization between the carboxylic acid and the β-amino group can occur, especially under basic conditions.[6][7]

  • Aspartimide formation: In Fmoc-based solid-phase peptide synthesis, aspartimide formation can be a significant side reaction, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[8][9] This can lead to a mixture of α- and β-peptides and racemization.[8][9]

  • Tert-butylation: During the acidic cleavage of a Boc group, the resulting tert-butyl cation can alkylate nucleophilic residues like tryptophan and methionine.[10]

  • Piperidide formation: During on-resin cyclization, the use of piperidine for Fmoc deprotection can lead to the formation of a piperidide side product.[11]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptom: LC-MS analysis shows the presence of the Boc-protected starting material, or HPLC analysis indicates deletion sequences in your peptide.[12][13]

Potential Cause Troubleshooting Action
Insufficient Acid Strength or Concentration Increase the concentration of trifluoroacetic acid (TFA). A common starting point is a 1:1 mixture of TFA and dichloromethane (DCM).[10] For resistant substrates, a higher concentration may be necessary.[10] Consider switching to a stronger acid cocktail like 4 M HCl in dioxane.[10]
Inadequate Reaction Time Extend the deprotection reaction time. Monitor the reaction progress at regular intervals (e.g., 30 min, 1 hr, 2 hr) using TLC or LC-MS to determine the optimal duration.[10]
Poor Resin Swelling (in SPPS) Ensure the resin is adequately swollen in the deprotection solvent before starting the reaction.[10][12] Switching from DMF to N-methylpyrrolidone (NMP) may improve solvation.[14]
Steric Hindrance For sterically hindered residues, consider increasing the reaction temperature or using a more potent deprotection reagent.[12][15]
Peptide Aggregation (in SPPS) Incorporate structure-disrupting elements like pseudoproline dipeptides or switch to a solvent system known to reduce aggregation, such as using NMP or adding chaotropic salts.[8][14]
Issue 2: Unexpected Side Products in Mass Spectrometry

Symptom: Mass spectrometry data shows peaks with unexpected molecular weights.

Mass Shift Potential Side Product Cause and Troubleshooting
+56 Da Tert-butylated adductThe tert-butyl cation generated during Boc deprotection can alkylate nucleophilic residues like methionine. Solution: Add scavengers such as triisopropylsilane (TIS) or thioanisole to the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[10]
-18 Da Lactam formationIntramolecular cyclization of the D-Dap residue. Solution: Ensure the β-amino group is adequately protected throughout the synthesis.
+51 Da 3-(1-Piperidinyl)alanine formationThis occurs with C-terminal cysteine-containing peptides in Fmoc-SPPS due to base-catalyzed elimination and subsequent addition of piperidine.[8] Solution: Use a sterically bulky protecting group on the cysteine side chain.[8]
-17 Da (from Asp) Aspartimide formationBase-catalyzed intramolecular cyclization of an aspartic acid residue. Solution: Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution or use a weaker base like piperazine.[8][9]

Experimental Protocols

Protocol 1: Selective Nα-Boc Protection of D-2,3-Diaminopropionic Acid

This protocol is a general guideline for the selective protection of the α-amino group of D-Dap.

  • Dissolution: Dissolve D-2,3-diaminopropionic acid hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Add triethylamine (1.5 equivalents) to the solution.

  • Boc Protection: Add BOC-ON® (1.1 equivalents) to the stirring solution at room temperature.[16] The reaction mixture should become homogeneous within an hour. Continue stirring for an additional 2 hours.[16]

  • Work-up:

    • Dilute the reaction mixture with water.

    • Extract the aqueous layer twice with ethyl acetate to remove the oxime byproduct.[16]

    • Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.[16]

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the crude Nα-Boc-D-Dap-OH.[16]

  • Purification: The crude product can be purified by recrystallization.[16]

Protocol 2: Nβ-Z (Cbz) Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of a Z (Cbz) group from a D-Dap derivative.

  • Dissolution: Dissolve the Z-protected D-Dap derivative in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[1]

  • Catalyst Addition: Carefully add palladium on carbon (Pd/C, 5-10 wt. %) to the solution.[1]

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[1]

  • Work-up:

    • Once the reaction is complete, filter the mixture through Celite® to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Data Presentation

Table 1: Comparison of Common Protecting Groups for D-Dap

Protecting GroupAbbreviationCleavage ConditionsTypical Reaction TimeTypical YieldKey Features
tert-ButyloxycarbonylBocTrifluoroacetic acid (TFA) in DCM30 min - 2 hr[1]>90%Acid-labile; widely used in SPPS.
BenzyloxycarbonylZ or CbzH₂, Palladium on Carbon (Pd/C)1 - 4 hr[1]>90%[1]Removed by hydrogenolysis; stable to acidic and basic conditions.[1]
9-FluorenylmethyloxycarbonylFmoc20% Piperidine in DMF5 - 20 min[2]>95%Base-labile; central to modern SPPS.
AllyloxycarbonylAllocPd(PPh₃)₄, Scavenger (e.g., PhSiH₃)1 - 3 hr>85%Removed by palladium catalysis; orthogonal to Boc and Fmoc.

Visualizations

Protecting_Group_Strategy_Decision_Tree start Start with D-Dap strategy Choose Synthetic Strategy start->strategy spps Solid-Phase Peptide Synthesis (SPPS) strategy->spps Automated/High-throughput solution Solution-Phase Synthesis strategy->solution Manual/Small-scale spps_alpha Protect α-amino spps->spps_alpha solution_alpha Protect α-amino solution->solution_alpha spps_beta Protect β-amino spps_alpha->spps_beta spps_alpha_fmoc Fmoc spps_alpha->spps_alpha_fmoc Fmoc/tBu strategy spps_alpha_boc Boc spps_alpha->spps_alpha_boc Boc/Bzl strategy spps_beta_boc Boc spps_alpha_fmoc->spps_beta_boc spps_beta_fmoc Fmoc spps_alpha_boc->spps_beta_fmoc end Proceed with Synthesis spps_beta_boc->end spps_beta_fmoc->end solution_beta Protect β-amino solution_alpha->solution_beta solution_alpha_boc Boc solution_alpha->solution_alpha_boc solution_beta_cbz Cbz (Z) solution_alpha_boc->solution_beta_cbz solution_beta_cbz->end

Caption: Decision tree for selecting a D-Dap protecting group strategy.

Boc_Deprotection_Troubleshooting start Incomplete Boc Deprotection Detected (via LC-MS/HPLC) cause1 Insufficient Acid or Time? start->cause1 cause2 Poor Resin Swelling (SPPS)? start->cause2 cause3 Steric Hindrance? start->cause3 solution1 Increase TFA concentration or reaction time. Monitor progress. cause1->solution1 solution2 Ensure adequate resin swelling. Switch to NMP if needed. cause2->solution2 solution3 Increase reaction temperature. Use stronger deprotection agent (e.g., 4M HCl in dioxane). cause3->solution3 check Re-analyze Sample solution1->check solution2->check solution3->check check->start Issue Persists success Deprotection Complete check->success Problem Solved

Caption: Troubleshooting workflow for incomplete Boc deprotection of D-Dap.

References

Preventing racemization of D-2,3-Diaminopropionic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of D-2,3-Diaminopropionic acid (D-Dap).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of D-2,3-Diaminopropionic acid?

A1: Racemization during the synthesis of D-Dap, particularly when incorporating it into a peptide sequence, primarily occurs through two mechanisms:

  • Oxazolone Formation: The most common pathway for racemization involves the activation of the N-protected amino acid's carboxyl group. This activated intermediate can cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[1]

  • Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid, forming an achiral enolate intermediate. Subsequent protonation can occur from either face, resulting in a mixture of D and L enantiomers. This pathway is more significant under strongly basic conditions.[1]

Factors that exacerbate racemization include the choice of coupling reagents, the type and concentration of the base used, elevated reaction temperatures, and extended activation times.[1]

Q2: Which steps in a typical synthesis of a D-Dap containing peptide are most susceptible to racemization?

A2: The most critical step for racemization is the activation of the carboxylic acid of the D-Dap residue for coupling to the N-terminus of a peptide chain or another amino acid.[2] During this activation, the intermediates formed are susceptible to the racemization mechanisms described above. Prolonged exposure to coupling reagents and bases, especially at elevated temperatures, increases the risk of racemization.

Q3: How do different coupling reagents affect the extent of racemization?

A3: The choice of coupling reagent is critical. While highly efficient, uronium/aminium salt reagents like HBTU and HATU can promote racemization, especially when paired with non-hindered bases. Carbodiimide-based methods, such as using N,N'-Diisopropylcarbodiimide (DIC), particularly with the inclusion of additives, are generally preferred for minimizing racemization.[1] Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) form active esters that are reactive enough for efficient coupling but are less prone to racemization.[2][3]

Q4: What is the role of the base in racemization, and which bases are recommended?

A4: The base plays a crucial role in the racemization process by abstracting the α-proton. The basicity and steric hindrance of the organic base significantly influence the rate of racemization.[2]

  • Strongly basic and non-hindered bases , such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), can increase the rate of racemization.

  • Sterically hindered bases , like 2,4,6-collidine, are recommended as their bulkiness reduces their ability to abstract the α-proton from the activated amino acid, thus minimizing racemization.[2] Weaker bases like N-methylmorpholine (NMM) also tend to produce less racemization compared to stronger bases.[2]

Q5: Are there specific protecting group strategies that can help prevent racemization of D-Dap?

A5: Yes, the choice of protecting groups for both the α- and β-amino groups is important. For the α-amino group, urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally good at suppressing racemization compared to acyl-type protecting groups.[2] It is also crucial to have orthogonal protecting groups on the α- and β-amino groups to allow for selective deprotection and coupling. An efficient synthesis of N(α)-Boc-N(β)-Cbz-D-2,3-diaminopropionic acid, which utilizes orthogonal protecting groups, has been reported to proceed without racemization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Detection of L-Dap impurity in the final product. Racemization during the coupling step.1. Optimize Coupling Reagents: Switch to a carbodiimide-based coupling reagent like DIC in combination with an additive such as HOBt or OxymaPure.[2][3] 2. Change the Base: Replace DIPEA or other strong, non-hindered bases with a sterically hindered base like 2,4,6-collidine.[2] 3. Lower the Reaction Temperature: Perform the coupling reaction at 0°C or room temperature. For microwave-assisted synthesis, consider reducing the temperature.[4]
Low enantiomeric excess (ee%) observed. Harsh reaction conditions.1. Reduce Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to basic conditions. 2. Control Temperature: Avoid high temperatures during coupling and work-up steps.
Racemization during synthesis starting from D-serine. Potential racemization of the aldehyde intermediate.Chiral α-amino aldehydes can be prone to racemization under acidic or basic conditions or during chromatographic purification. It is recommended to use crude products in subsequent steps to minimize the need for purification of the aldehyde intermediate. A synthesis route starting from Nα-Fmoc-O-tert-butyl-d-serine has been shown to preserve chirality.[5][6]
Side reactions in addition to racemization. Inappropriate protecting groups or deprotection conditions.Ensure the use of orthogonal protecting groups for the two amino functionalities of D-Dap to allow for selective manipulation. A reported efficient synthesis of N(α)-Boc-N(β)-Cbz-D-Dap starts from commercially available N(α)-Boc-D-Asp(OBn)-OH and employs a Curtius rearrangement, which has been shown to maintain enantiomeric purity.[7]

Quantitative Data on Racemization Control

The following table summarizes the impact of different reaction conditions on the extent of racemization for amino acids known to be susceptible to this side reaction. While specific data for D-2,3-diaminopropionic acid is limited, these findings for other amino acids provide valuable insights.

Amino AcidCoupling Reagent/Conditions% D-Isomer (Racemization)Reference
Fmoc-L-His(Trt)-OHDIC/Oxyma1.8%[8]
Fmoc-L-His(Trt)-OHCoupling at 55°C31.0%[8]
Fmoc-L-Cys(Trt)-OHVarious reagents, excluding DIC/OxymaRacemization observed[8]
Fmoc-L-Cys(Trt)-OHDIC/OxymaNegligible racemization[8]
Histidine & CysteineMicrowave-assisted coupling at 80°CSusceptible to racemization[4]
Histidine & CysteineMicrowave-assisted coupling at 50°CLimited racemization[4]

Experimental Protocols

Protocol 1: General Procedure for Minimized Racemization during Peptide Coupling of D-Dap

This protocol outlines a general method for coupling a protected D-Dap derivative to a resin-bound peptide with a free N-terminus, aiming to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminus in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the orthogonally protected D-Dap derivative (e.g., N(α)-Fmoc-N(β)-Boc-D-Dap) (3 equivalents relative to resin loading) and an additive such as HOBt or OxymaPure (3 equivalents) in DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add the coupling reagent, for example, DIC (3 equivalents), to the solution.

    • Allow the pre-activation to proceed for 5-10 minutes at 0°C.

  • Coupling:

    • Add the activated D-Dap solution to the resin.

    • Add a sterically hindered base such as 2,4,6-collidine (3 equivalents).

    • Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and continue for an additional 2-4 hours, or until completion as monitored by a ninhydrin test.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

Protocol 2: Synthesis of Enantiomerically Pure N(α)-Boc-N(β)-Cbz-D-Dap via Curtius Rearrangement

This method, adapted from reported literature, starts from commercially available N(α)-Boc-D-Asp(OBn)-OH and has been shown to preserve enantiomeric purity.[7]

  • Acid Azide Formation:

    • Dissolve N(α)-Boc-D-Asp(OBn)-OH in anhydrous THF and cool to -10°C.

    • Add N-methylmorpholine followed by isobutyl chloroformate dropwise, maintaining the temperature below -5°C.

    • Stir the reaction mixture for 15 minutes.

    • Add a solution of sodium azide in water dropwise, ensuring the temperature does not exceed 0°C.

    • Continue stirring for 1 hour at 0°C.

  • Curtius Rearrangement and Trapping:

    • Extract the acid azide into cold toluene.

    • Gently heat the toluene solution to initiate the Curtius rearrangement to the isocyanate.

    • Add benzyl alcohol to trap the isocyanate as the Cbz-protected amine.

    • Continue heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • After cooling, wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N(α)-Boc-N(β)-Cbz-D-Dap.

    • Confirm enantiomeric purity using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Visual Guides

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_AA Activated D-Dap (e.g., with coupling reagent) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Enolate_Ox Achiral Enolate Oxazolone->Enolate_Ox + Base - H+ Enolate_Ox->Oxazolone + H+ Racemic_Mix_Ox D/L Mixture Enolate_Ox->Racemic_Mix_Ox Protonation from either face Activated_AA2 Activated D-Dap Enolate_Direct Achiral Enolate Activated_AA2->Enolate_Direct + Strong Base - H+ Racemic_Mix_Direct D/L Mixture Enolate_Direct->Racemic_Mix_Direct Protonation

Caption: Primary mechanisms of racemization during amino acid activation.

Experimental_Workflow start Start: Protected D-Dap & Peptide-Resin dissolve Dissolve D-Dap & Additive (HOBt/Oxyma) in DMF start->dissolve cool Cool to 0°C dissolve->cool add_coupling Add Coupling Reagent (e.g., DIC) cool->add_coupling preactivate Pre-activate for 5-10 min add_coupling->preactivate add_to_resin Add activated mixture to swelled resin preactivate->add_to_resin add_base Add Hindered Base (e.g., 2,4,6-Collidine) add_to_resin->add_base react React at 0°C to RT add_base->react wash Wash Resin (DMF, DCM) react->wash end End: Coupled Peptide with preserved stereochemistry wash->end

Caption: Workflow for minimizing racemization during peptide coupling.

References

Validation & Comparative

A Comparative Analysis of D- and L-2,3-Diaminopropionic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the properties, biological activities, and experimental evaluation of the enantiomers of 2,3-diaminopropionic acid.

In the landscape of non-proteinogenic amino acids, the stereoisomers of 2,3-diaminopropionic acid (DAP) present distinct profiles with significant implications for research and pharmaceutical development. While L-2,3-diaminopropionic acid (L-DAP) is a naturally occurring metabolite with diverse biological roles, its enantiomer, D-2,3-diaminopropionic acid (D-DAP), serves primarily as a synthetic building block to explore the impact of chirality on molecular function. This guide provides a comprehensive comparison of these two molecules, supported by available experimental data and detailed methodologies.

Physicochemical and Biological Properties: A Tale of Two Isomers

Enantiomers, by definition, share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility.[1][2] Their divergence emerges in their interaction with other chiral molecules, a critical factor in biological systems where stereospecificity is paramount.[3][4][5]

L-2,3-Diaminopropionic Acid (L-DAP) is found in various plants and bacteria and serves as a crucial precursor in the biosynthesis of numerous biologically active compounds.[6][7] Its roles include:

  • Biosynthetic Precursor: It is a key building block for antibiotics, siderophores for iron acquisition (e.g., staphyloferrin B in Staphylococcus aureus), and certain neurotoxins.[2][6][8][9]

  • Inherent Biological Activity: L-DAP itself can be toxic to certain bacteria. For instance, its accumulation in Salmonella enterica inhibits growth by disrupting metabolic pathways, including the biosynthesis of proline, coenzyme A, and isoleucine.[6][8]

  • Foundation for Synthetic Analogs: The L-DAP scaffold has been extensively used to generate synthetic analogs with a range of functions, from enzyme inhibitors to gene delivery vectors.[6][10]

D-2,3-Diaminopropionic Acid (D-DAP) is not a common natural product. Its utility is primarily in synthetic and medicinal chemistry:

  • Chiral Probe: It is incorporated into peptides to study how D-amino acid substitution affects peptide structure, stability, and biological activity.[11]

  • Pharmaceutical Intermediate: Boc-protected D-DAP is a valuable intermediate for synthesizing complex organic molecules and novel therapeutics where specific stereochemistry is required to achieve desired pharmacological effects.[11][12][13][14]

The most striking example of their differing biological effects is seen in their derivatives. The N-beta-oxalyl derivative of L-DAP (β-ODAP) is a potent neurotoxin implicated in the neurological disorder neurolathyrism, whereas the corresponding D-isomer is not neuroactive.

Comparative Data Summary

The following tables summarize the known properties and biological activities of D- and L-2,3-diaminopropionic acid. Direct comparative quantitative data is scarce; therefore, the tables highlight their distinct primary roles and known effects.

Table 1: General Properties and Primary Roles

PropertyD-2,3-Diaminopropionic AcidL-2,3-Diaminopropionic Acid
Natural Occurrence Primarily a synthetic compound.Found in various plants and bacteria.[6][7]
Primary Role Synthetic building block for peptide synthesis and pharmaceutical research.[11][15]Biosynthetic precursor to antibiotics, siderophores, and neurotoxins; possesses intrinsic biological activity.[6][8][9]
Known Biological Effect As a component of synthetic molecules, it influences their stereospecific interactions.[13]Exhibits toxicity to some bacteria (e.g., S. enterica) by disrupting metabolic pathways.[6][8]
Therapeutic Application Used to create peptides with enhanced stability or specific receptor interactions.[11]Scaffold for developing enzyme inhibitors and gene delivery agents; derivatives have antimicrobial properties.[6][9][16]

Table 2: Biological Activity of Derivatives

DerivativeD-Isomer DerivativeL-Isomer Derivative
N-beta-oxalyl-2,3-diaminopropionic acid Non-neurotoxic.Potent neurotoxin (β-ODAP) associated with neurolathyrism. Acts as an agonist at AMPA/kainate receptors.
N3-acyl Derivatives Data not available.Potent inhibitors of glucosamine-6-phosphate synthase, with antifungal activity.[16]
Peptide Incorporation Used to enhance peptide stability and probe chirality's impact on function.[11][17]Incorporated into peptides for various applications, including gene silencing and enzyme delivery.[5][10][18]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of D- and L-DAP. Below are protocols for key experiments that have been applied to L-DAP and could be used for a direct comparison with D-DAP.

Protocol 1: Assessment of Bacterial Growth Inhibition

This protocol is used to determine the antimicrobial activity of DAP enantiomers against a bacterial strain like Salmonella enterica.

  • Bacterial Culture Preparation: Grow S. enterica overnight in a rich medium (e.g., Luria-Bertani broth).

  • Assay Preparation: In a 96-well microplate, add a minimal medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., glucose).

  • Compound Addition: Add varying concentrations of D-DAP or L-DAP to the wells. Include a no-compound control.

  • Inoculation: Inoculate the wells with a diluted overnight culture of S. enterica to a starting optical density at 600 nm (OD600) of ~0.05.

  • Incubation and Monitoring: Incubate the plate at 37°C with shaking. Measure the OD600 at regular intervals (e.g., every hour) for 24 hours using a microplate reader.

  • Data Analysis: Plot the OD600 values against time to generate growth curves. The minimum inhibitory concentration (MIC) can be determined as the lowest concentration of the compound that prevents visible growth.

Protocol 2: Glucosamine-6-Phosphate Synthase (GlcN-6-P Synthase) Inhibition Assay

This protocol assesses the ability of DAP derivatives to inhibit a key enzyme in the fungal and bacterial cell wall biosynthesis pathway.

  • Enzyme and Substrate Preparation: Purify GlcN-6-P synthase from a source such as Candida albicans. Prepare solutions of the substrates, fructose-6-phosphate and L-glutamine.

  • Inhibitor Preparation: Synthesize N3-acyl derivatives of both D-DAP and L-DAP.

  • Assay Reaction: In a suitable buffer, pre-incubate the enzyme with various concentrations of the D- or L-DAP derivative for a set period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates.

  • Detection of Product Formation: Monitor the formation of glucosamine-6-phosphate over time. This can be done using a colorimetric assay or a coupled enzyme assay that measures the release of glutamate.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by plotting percent inhibition against inhibitor concentration.

Visualizing Molecular Interactions and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Comparative Biological Assays cluster_analysis Data Analysis D_DAP D-2,3-DAP antimicrobial Antimicrobial Assay (e.g., S. enterica) D_DAP->antimicrobial enzyme Enzyme Inhibition (e.g., GlcN-6-P Synthase) D_DAP->enzyme receptor Receptor Binding (e.g., AMPA/Kainate) D_DAP->receptor L_DAP L-2,3-DAP L_DAP->antimicrobial L_DAP->enzyme L_DAP->receptor mic MIC Values antimicrobial->mic ic50 IC50 Values enzyme->ic50 ki Ki Values receptor->ki

Caption: A generalized workflow for the comparative analysis of D- and L-2,3-diaminopropionic acid.

metabolic_disruption Metabolic Disruption by L-DAP in S. enterica L_DAP L-2,3-Diaminopropionic Acid Accumulation Proline Proline Biosynthesis L_DAP->Proline inhibits CoA Coenzyme A Biosynthesis L_DAP->CoA inhibits Isoleucine Isoleucine Biosynthesis L_DAP->Isoleucine inhibits Growth Bacterial Growth Inhibition Proline->Growth CoA->Growth Isoleucine->Growth

Caption: Metabolic pathways in S. enterica inhibited by the accumulation of L-2,3-diaminopropionic acid.[6][8]

Conclusion

The comparison between D- and L-2,3-diaminopropionic acid underscores the critical role of stereochemistry in biological activity. L-DAP is a versatile, naturally occurring molecule with a demonstrated range of biological effects and serves as a valuable scaffold for the development of new therapeutic agents. In contrast, D-DAP is a tool of synthetic chemistry, enabling the exploration of chiral interactions and the design of stereospecific drugs. While direct comparative data for the unmodified enantiomers are limited, the pronounced difference in the neurotoxicity of their N-beta-oxalyl derivatives provides a compelling case for the continued investigation of their respective pharmacological profiles. The experimental protocols provided herein offer a framework for conducting such direct comparisons, which will be essential for fully elucidating the therapeutic potential of each enantiomer.

References

A Comparative Guide to D-2,3-Diaminopropionic Acid and Other Non-Natural Amino Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in the realm of peptide and protein therapeutics, non-natural amino acids (uAAs) have emerged as indispensable tools for overcoming the inherent limitations of their natural counterparts. By moving beyond the canonical 20 amino acids, researchers can engineer molecules with enhanced stability, improved target affinity and selectivity, and novel functionalities. This guide provides a comparative analysis of D-2,3-diaminopropionic acid (D-Dap), a versatile non-natural amino acid, against other uAAs, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

D-2,3-Diaminopropionic Acid: A Profile

D-2,3-diaminopropionic acid is a non-proteinogenic amino acid distinguished by the presence of two amino groups.[1] This unique structure imparts specific chemical properties that are highly valuable in peptide synthesis and drug design. The D-enantiomer, in particular, offers resistance to enzymatic degradation, a critical attribute for enhancing the in vivo half-life of peptide-based drugs.[2] D-Dap serves as a crucial building block in the synthesis of complex molecules and has been explored for its utility in neuroscience research, bioconjugation, and as a component of pH-responsive peptides for targeted drug and gene delivery.[3][4][5]

Comparative Performance: D-Dap vs. Other Non-Natural Amino Acids

The strategic incorporation of uAAs can dramatically alter the pharmacokinetic and pharmacodynamic properties of a peptide. This section compares the performance of D-Dap with other uAAs in key areas of drug development.

Enzymatic Stability

A primary challenge in the development of peptide therapeutics is their susceptibility to proteolysis. The introduction of non-natural amino acids, especially D-isomers, is a well-established strategy to enhance stability.

A study comparing the proteolytic resistance of an antimicrobial peptide (AMP), Pep05, and its derivatives substituted with various D- and unnatural amino acids provides valuable insights. The stability of these peptides was assessed against trypsin, plasma proteases, and secreted bacterial proteases.

Table 1: Comparative Proteolytic Stability of Peptides Containing D-Dap and Other Unnatural Amino Acids

Peptide DerivativeUnnatural Amino AcidStability vs. Trypsin (% remaining after 2h)Stability vs. Plasma Proteases (% remaining after 24h)Reference
Pep05 (Control)None< 5%< 1%[6]
DP06D-Lysine, D-Arginine> 95%> 90%[6]
UP10L-2,3-Diaminopropionic acid (Dap)~60%~40%[6]
UP11L-2,4-Diaminobutanoic acid (Dab)~70%~50%[6]
UP12L-Homoarginine (Hor)~50%~30%[6]
UP094-Aminobutanoic acid (Aib)> 95%> 80%[6]

Data are approximated from graphical representations in the source material for illustrative purposes.

The results indicate that while D-amino acid substitutions (DP06) and the incorporation of Aib (UP09) offer the most significant protection against proteolysis, peptides containing Dap (UP10) and other basic uAAs like Dab and Hor also exhibit enhanced stability compared to the parent L-peptide.[6]

Biological Activity and Cytotoxicity

The modification of peptides with uAAs can also influence their biological activity and toxicity. The same study on AMPs provides comparative data on their antimicrobial activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity.

Table 2: Antimicrobial Activity (MIC) and Cytotoxicity of Peptides with D-Dap and Other uAAs

| Peptide Derivative | Unnatural Amino Acid | MIC vs. E. coli (μM) | MIC vs. S. aureus (μM) | Hemolysis (%) at 128 μM | IC50 vs. RAW 264.7 cells (μM) | Reference | |---|---|---|---|---|---| | Pep05 (Control) | None | 8 | 4 | ~10% | >128 |[6] | | DP06 | D-Lysine, D-Arginine | 16 | 8 | ~8% | >128 |[6] | | UP10 | L-2,3-Diaminopropionic acid (Dap) | 8 | 4 | ~25% | ~100 |[6] | | UP11 | L-2,4-Diaminobutanoic acid (Dab) | 8 | 4 | ~30% | ~90 |[6] | | UP12 | L-Homoarginine (Hor) | 8 | 4 | ~20% | >128 |[6] | | UP09 | 4-Aminobutanoic acid (Aib) | 4 | 2 | ~15% | >128 |[6] |

These data suggest that the incorporation of Dap and Dab maintains the antimicrobial potency of the parent peptide but may slightly increase its hemolytic activity and cytotoxicity.[6] In contrast, the Aib-containing peptide showed enhanced activity and comparable cytotoxicity to the control.[6] Another study highlighted that peptides rich in Dap can be designed to have low toxicity and be highly effective in mediating gene silencing.[7]

Receptor Binding Affinity

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the comparative evaluation of non-natural amino acids.

Peptide Stability Assay in Human Plasma

Objective: To determine the degradation rate of a peptide in human plasma.

Protocol:

  • Peptide Preparation: Dissolve the test peptides (e.g., containing D-Dap or other uAAs) in a suitable buffer like PBS to a stock concentration of 1 mg/mL.

  • Plasma Preparation: Thaw pooled human plasma on ice. Centrifuge at 4°C to remove any precipitates.

  • Incubation: Add the peptide stock solution to pre-warmed plasma (37°C) to a final concentration of 100 µg/mL.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of a precipitation solution, such as 10% trichloroacetic acid or acetonitrile.

  • Sample Preparation: Vortex the quenched sample and centrifuge at high speed to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and fit the data to a first-order decay model to calculate the half-life (t½).

Receptor Binding Assay (Competitive ELISA)

Objective: To determine the binding affinity (IC50) of a modified peptide to its target receptor.

Protocol:

  • Plate Coating: Coat a 96-well plate with the target receptor overnight at 4°C in a carbonate-bicarbonate buffer.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Add a constant concentration of a labeled ligand (e.g., biotinylated) and varying concentrations of the competitor test peptides (containing D-Dap or other uAAs) to the wells.

  • Incubation: Incubate for a defined period (e.g., 2 hours) at room temperature to allow for competitive binding.

  • Washing: Wash the plate to remove unbound ligands.

  • Detection: Add a secondary detection reagent that binds to the labeled ligand (e.g., streptavidin-HRP for a biotinylated ligand) and incubate.

  • Substrate Addition: After a final wash, add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the labeled ligand binding.

Visualizing Workflows and Pathways

Experimental Workflow for Peptide Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis Peptide Peptide Stock Solution Incubate Incubate at 37°C Peptide->Incubate Plasma Human Plasma Plasma->Incubate TimePoints Withdraw Aliquots at Time Points Incubate->TimePoints Quench Quench Enzymatic Reaction TimePoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze Data Calculate Half-life (t½) Analyze->Data

Caption: Workflow for determining peptide stability in human plasma.

pH-Responsive Endosomal Escape of Dap-Containing Peptides

D-Dap's unique pKa of its side-chain amino group (around 6.3-6.8 when incorporated in a peptide) allows for the design of pH-responsive drug delivery systems.[5][8] At the physiological pH of blood (7.4), the Dap side chain is largely neutral, while in the acidic environment of endosomes (pH 5-6), it becomes protonated and positively charged. This charge transition can trigger conformational changes in the peptide, leading to endosomal membrane disruption and the release of therapeutic cargo into the cytoplasm.

G cluster_blood Bloodstream (pH 7.4) cluster_cell Cellular Uptake cluster_endosome Endosome (pH 5-6) cluster_cytoplasm Cytoplasm Complex_Neutral Peptide-Cargo Complex (Dap Neutral) Endocytosis Endocytosis Complex_Neutral->Endocytosis Complex_Charged Peptide-Cargo Complex (Dap Protonated) Endocytosis->Complex_Charged Membrane_Disruption Endosomal Membrane Disruption Complex_Charged->Membrane_Disruption Cargo_Release Cargo Release Membrane_Disruption->Cargo_Release

Caption: pH-triggered endosomal escape mechanism of Dap-peptides.

General Strategy for Enhancing Peptide Properties with uAAs

The incorporation of non-natural amino acids like D-Dap is a multifaceted strategy to improve the therapeutic potential of peptides.

G Native Peptide Native Peptide uAA Incorporation Incorporate Non-Natural Amino Acid (e.g., D-Dap) Native Peptide->uAA Incorporation Enhanced Stability Enhanced Stability uAA Incorporation->Enhanced Stability Modulated Affinity Modulated Receptor Binding Affinity uAA Incorporation->Modulated Affinity Novel Functionality Novel Functionality uAA Incorporation->Novel Functionality Improved Therapeutic Improved Therapeutic Candidate Enhanced Stability->Improved Therapeutic Modulated Affinity->Improved Therapeutic Novel Functionality->Improved Therapeutic

Caption: Logic for improving peptide drugs using non-natural amino acids.

Conclusion

D-2,3-diaminopropionic acid stands out as a valuable non-natural amino acid in the drug developer's toolkit. Its ability to confer proteolytic resistance, coupled with its unique pH-responsive properties, makes it a versatile building block for creating more robust and targeted peptide-based therapeutics. While direct quantitative comparisons of receptor binding affinity with a broad range of other unnatural amino acids require further investigation, the existing data on stability and cytotoxicity demonstrate its potential. The strategic application of D-Dap and other non-natural amino acids will undoubtedly continue to drive innovation in the development of next-generation peptide drugs.

References

Peptides Containing D-2,3-Diaminopropionic Acid: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures represents a promising frontier in the development of novel therapeutic agents. Among these, D-2,3-diaminopropionic acid (DAP), a non-natural amino acid, has garnered significant attention for its ability to confer unique biological activities to peptides. This guide provides a comparative overview of the biological activities of DAP-containing peptides, with a focus on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.

pH-Responsive Activity: A Key Feature of DAP-Containing Peptides

A defining characteristic of peptides incorporating DAP is their pH-responsive nature. The side chain of DAP has a pKa value of approximately 6.3.[1] This means that in the slightly acidic microenvironment often found in tumors (pH 5.6–6.9), the DAP residues become protonated, leading to an increase in the peptide's positive charge.[1] In contrast, at the physiological pH of normal tissues (~7.4), these residues are less protonated.[1] This differential charge is a key determinant of the selective activity of these peptides.

Anticancer Activity: Targeting the Acidic Tumor Microenvironment

The pH-sensitive nature of DAP-containing peptides makes them particularly attractive candidates for cancer therapy. Cationic anticancer peptides preferentially bind to the negatively charged membranes of cancer cells, leading to membrane disruption and cell death.[2] By incorporating DAP, peptides can be designed to have enhanced cationic character specifically within the acidic tumor environment, thereby increasing their tumor-targeting capabilities and minimizing toxicity to normal cells.[2]

A notable example involves the modification of the natural antimicrobial peptide magainin 2. By replacing lysine residues with DAP, researchers developed peptides with significantly enhanced anticancer activity in acidic conditions.[1][2] One such peptide, containing eight DAP residues, was found to be over ten times more effective at killing multidrug-resistant cancer cells in a weakly acidic environment (pH ~6.0) compared to physiological pH (7.4).[1][2]

Table 1: Comparative Anticancer Activity of a Magainin 2 Analog (0Dap) and its DAP-Containing Derivatives

PeptideNumber of DAP ResiduesCytotoxicity (ED50 in µM) at pH 7.4Cytotoxicity (ED50 in µM) at weakly acidic pH
0Dap0PotentPotent
8Dap8~60~5

ED50 represents the concentration of the peptide that causes a 50% reduction in the viability of multidrug-resistant cancer cells.[1]

This data clearly illustrates the enhanced cancer cell-killing efficacy of the DAP-containing peptide at a pH mimicking the tumor microenvironment.

Antimicrobial Activity and Enhanced Stability

Beyond their anticancer potential, DAP-containing peptides have also been investigated for their antimicrobial properties. The introduction of D-amino acids, such as D-DAP, into peptide sequences can enhance their stability against proteolytic degradation by enzymes found in biological systems.[3] This increased stability is a significant advantage in the development of peptide-based drugs.

Mechanism of Action: Membrane Disruption and Beyond

The primary mechanism of action for many cationic antimicrobial and anticancer peptides, including those containing DAP, is the disruption of the cell membrane. The increased positive charge of DAP-peptides in acidic environments enhances their electrostatic interaction with the negatively charged components of cancer and bacterial cell membranes, leading to membrane permeabilization and cell lysis.

In the context of gene delivery, the pH-responsive nature of DAP-peptides is harnessed to facilitate endosomal escape. After being taken up by cells into endosomes, the acidic environment of the endosome triggers the protonation of DAP residues. This leads to a conformational change in the peptide and destabilization of the endosomal membrane, allowing the peptide and its cargo to escape into the cytoplasm.[4][5]

While the direct modulation of specific intracellular signaling pathways by DAP-containing peptides is an area of ongoing research, their ability to disrupt cellular homeostasis through membrane permeabilization can indirectly trigger various downstream signaling events, including those leading to apoptosis (programmed cell death).

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the DAP-containing peptides and control peptides for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the ED50 (or IC50) value, which is the concentration of the peptide that inhibits cell growth by 50%.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Peptide Preparation: Prepare a series of twofold dilutions of the DAP-containing peptides in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanism of Action

To illustrate the proposed mechanisms of action for DAP-containing peptides, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Anticancer Mechanism Peptide_Normal DAP-Peptide (Low Positive Charge) Normal_Cell Normal Cell (Neutral pH ~7.4) Peptide_Normal->Normal_Cell Low Interaction Peptide_Tumor DAP-Peptide (High Positive Charge) Tumor_Cell Tumor Cell (Acidic pH < 7.0) Peptide_Tumor->Tumor_Cell Strong Electrostatic Interaction Tumor_Membrane Negatively Charged Membrane Lysis Cell Lysis Tumor_Cell->Lysis Membrane Disruption

Caption: pH-dependent anticancer mechanism of DAP-containing peptides.

G cluster_1 Gene Delivery: Endosomal Escape Start DAP-Peptide + Cargo (e.g., siRNA, DNA) Endocytosis Cellular Uptake (Endocytosis) Start->Endocytosis Endosome Endosome (Acidifying Compartment) Endocytosis->Endosome Protonation DAP Protonation (Increased Positive Charge) Endosome->Protonation Low pH Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Release Cargo Release into Cytoplasm Membrane_Destabilization->Release

References

A Comparative Guide to the Structural Analysis of Peptides with D-2,3-Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like D-2,3-Diaminopropionic acid (DAP) into peptide structures is a key strategy for developing novel therapeutics with enhanced stability, unique conformations, and tailored biological activities.[1][2] The presence of DAP, with its additional amino group on the β-carbon, introduces structural complexity that necessitates a multi-faceted analytical approach to fully characterize the resulting peptide. This guide provides an objective comparison of the primary analytical techniques used for the structural elucidation of DAP-containing peptides, supported by experimental data and detailed protocols.

Core Analytical Techniques: A Head-to-Head Comparison

A comprehensive structural analysis relies on the synergistic use of several techniques, each providing unique insights into the peptide's architecture. The choice of methods depends on the specific information required, from primary sequence verification to high-resolution three-dimensional structure.

Table 1: Comparison of Key Structural Analysis Techniques for DAP-Peptides

ParameterMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Circular Dichroism (CD)X-ray Crystallography
Primary Information Molecular Weight, Amino Acid Sequence, Purity3D Structure & Conformation in Solution, Proton Proximity, DynamicsSecondary Structure Content (α-helix, β-sheet, random coil)High-Resolution 3D Structure in Solid State, Atomic Coordinates
Sample State Solution or Solid (MALDI)SolutionSolutionSolid (Crystal)
Typical Sample Amount Picomole to Nanomole range1-5 mg[3][4]0.1 mg/mL[2]Milligram quantities for crystallization trials[5]
Resolution Atomic (Mass)AtomicLow (Secondary Structure)Atomic
Key Advantages High sensitivity, accurate mass determination, suitable for complex mixtures (LC-MS).[3]Provides detailed information on solution-state conformation and dynamics.[6]Rapid assessment of secondary structure and conformational changes (e.g., due to pH).[4][7]Provides the most precise and detailed 3D structural model.[5][8]
Limitations Provides limited information on 3D structure.Requires larger amounts of pure sample; data analysis can be complex.Provides an overall, averaged structure; limited atomic detail.Crystallization can be a major bottleneck; the crystal structure may not fully represent the solution state.[5]

Experimental Workflows and Logical Relationships

Visualizing the analytical process helps in designing a comprehensive characterization strategy for DAP-containing peptides.

cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis Cascade SPPS Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Dap(protecting group)-OH Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization MS Mass Spectrometry (Confirm MW & Sequence) Lyophilization->MS Initial QC CD Circular Dichroism (Secondary Structure) MS->CD Confirm Purity NMR NMR Spectroscopy (3D Structure in Solution) Xray X-ray Crystallography (3D Structure in Solid-State) NMR->Xray Detailed 3D Analysis CD->NMR Secondary Structure Insights

Caption: General workflow for the synthesis and structural characterization of DAP-containing peptides.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments discussed.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an essential first step to confirm the successful synthesis and purity of the target peptide.[3]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the lyophilized peptide.

    • Dissolve the peptide in 1 mL of a solvent mixture such as 95% Water / 5% Acetonitrile (ACN) / 0.1% Trifluoroacetic Acid (TFA) to create a 1 mg/mL stock solution.[3]

    • Vortex briefly to ensure complete dissolution.

    • For LC-MS analysis, filter the solution through a 0.22 µm syringe filter into an HPLC vial.[3]

  • Instrumentation and Conditions (LC-MS):

    • Instrument: A standard HPLC or UPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[3]

    • Solvent A: 0.1% (v/v) TFA or Formic Acid (FA) in HPLC-grade water.[3]

    • Solvent B: 0.1% (v/v) TFA or FA in HPLC-grade acetonitrile.[3]

    • Flow Rate: 1.0 mL/min.

    • Gradient: A typical gradient is 5% to 95% Solvent B over 30 minutes, optimized based on peptide hydrophobicity.[3]

    • MS Detection: Positive ion mode. Scan for expected protonated ions ([M+H]⁺, [M+2H]²⁺, etc.).[3][9]

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Identify the peaks corresponding to the expected protonated molecular ions.

    • Deconvolute the spectrum if multiply charged ions are observed to determine the experimental molecular weight.

    • Compare the experimental molecular weight with the theoretical molecular weight calculated from the peptide's amino acid sequence.

Sample Dissolve Lyophilized Peptide Inject Inject into LC-MS Sample->Inject Separate Separate on C18 Column (RP-HPLC) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Detect Ions (MS) Ionize->Detect Analyze Analyze Spectrum (Deconvolution) Detect->Analyze Compare Compare Experimental MW vs. Theoretical MW Analyze->Compare

Caption: General workflow for mass spectrometry analysis of peptides.[3]

NMR Spectroscopy for 3D Structural Elucidation

NMR is unparalleled for determining the high-resolution structure and conformational dynamics of peptides in solution.[4][6]

Experimental Protocol:

  • Sample Preparation:

    • Weigh 3-5 mg of the purified, lyophilized peptide.[3]

    • Dissolve the peptide in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable amide protons.[3][6]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Instrument: NMR spectrometer (400 MHz or higher is recommended for better resolution).[4]

    • Experiments:

      • 1D ¹H NMR: Provides information on the types of protons and their chemical environments.[6]

      • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), which is crucial for determining the 3D structure and peptide conformation.[8]

      • ¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign all proton and carbon signals using the suite of 2D spectra.

    • Use the NOESY cross-peaks to generate distance restraints.

    • Employ molecular modeling software to calculate a family of structures consistent with the NMR data.

Sample Dissolve Peptide in Deuterated Solvent Acquire Acquire 1D & 2D NMR Spectra (¹H, TOCSY, NOESY) Sample->Acquire Process Process Spectra (FT, Phasing) Acquire->Process Assign Assign Resonances Process->Assign Restraints Extract Distance Restraints (from NOESY) Assign->Restraints Calculate Calculate 3D Structure (Molecular Modeling) Restraints->Calculate Validate Validate Structure Calculate->Validate

Caption: Workflow for NMR-based peptide structure determination.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and observing conformational changes.[2][7]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a peptide stock solution of known concentration.

    • Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[2] The buffer itself should not have significant absorbance in the far-UV region.

    • For pH-dependent studies, prepare a series of samples across the desired pH range.[4]

  • Instrumentation and Data Acquisition:

    • Instrument: CD Spectropolarimeter.

    • Wavelength Range: Scan the far-UV region, typically from 260 nm down to 190 nm.[2][10]

    • Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 cm).[2]

    • Parameters: Set a scan speed of 50 nm/min, a bandwidth of 1.0 nm, and average 3-5 scans to improve the signal-to-noise ratio.[2]

    • Blank: A spectrum of the buffer alone must be recorded and subtracted from the peptide spectra.[10]

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE).[11]

    • Analyze the MRE spectrum for characteristic signatures: α-helices show negative bands at ~222 and ~208 nm and a positive band at ~192 nm. β-sheets show a negative band around 218 nm. Random coils display a strong negative band near 200 nm.

    • Use deconvolution algorithms to estimate the percentage of each secondary structure element.

Sample Prepare Peptide Solution (0.1 mg/mL in Buffer) Acquire Acquire CD Spectrum (190-260 nm) Sample->Acquire Blank Record Buffer Blank Subtract Subtract Blank from Sample Spectrum Blank->Subtract Acquire->Subtract Convert Convert to Mean Residue Ellipticity (MRE) Subtract->Convert Analyze Analyze Spectrum for Secondary Structure Signatures Convert->Analyze Estimate Estimate % Helicity, Sheet, etc. Analyze->Estimate

Caption: Workflow for Circular Dichroism secondary structure analysis.

References

A Comparative Guide to D-2,3-Diaminopropionic Acid and Lysine in Peptide-Based Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of amino acid residues is paramount in dictating the ultimate function and therapeutic efficacy of a peptide. This guide provides a comprehensive comparison of D-2,3-Diaminopropionic acid (DAP) and the proteinogenic amino acid Lysine (Lys), offering insights into their distinct physicochemical properties and their impact on peptide behavior. This analysis is supported by experimental data and detailed protocols to aid in the rational design of novel peptide-based therapeutics.

This guide delves into the structural and functional differences between DAP and Lysine, with a particular focus on how the unique characteristics of DAP can be harnessed to create peptides with pH-sensitive properties, a valuable attribute for targeted drug delivery and enhancing intracellular payload release.

Physicochemical and Performance Comparison

The primary distinction between DAP and Lysine lies in the pKa of their respective side-chain amino groups. This difference has profound implications for a peptide's behavior in varying physiological environments, particularly in the acidic milieu of endosomes.

PropertyD-2,3-Diaminopropionic Acid (DAP)Lysine (Lys)Significance in Peptide Design
Side-Chain Structure -CH₂-NH₂-(CH₂)₄-NH₂The shorter side chain of DAP can influence peptide conformation and flexibility.
Side-Chain pKa (in peptide) ~6.3[1]~10.5[2]DAP's lower pKa allows for protonation at the mildly acidic pH of endosomes, inducing conformational changes. Lysine's side chain remains protonated at physiological and endosomal pH.
Charge at Physiological pH (~7.4) Neutral (predominantly)Positively ChargedThe charge state of the side chain at physiological pH impacts solubility, cell penetration, and interaction with biological targets.
pH-Dependent Conformational Change Yes, significant conformational changes observed between pH 5 and 7.[1]No significant pH-dependent conformational changes in the physiological range.Peptides incorporating DAP can be designed to alter their structure in response to the endosomal environment, facilitating membrane disruption and cargo release.
Primary Application in Peptides pH-sensitive drug/gene delivery vectors, anticancer peptides.[1]General purpose basic residue, bioconjugation handle, cell-penetrating peptides.DAP is a specialized building block for creating environmentally responsive peptides, while Lysine is a versatile, naturally occurring amino acid.

Impact on Peptide Structure and Function

The substitution of Lysine with DAP can dramatically alter a peptide's secondary structure in a pH-dependent manner. Circular Dichroism (CD) spectroscopy is a powerful technique to observe these changes. As illustrated in numerous studies, peptides rich in DAP exhibit a random coil conformation at physiological pH and transition to a more structured state, often an α-helix, at a lower pH, mimicking the endosomal environment.[1] This conformational change is a key driver for the enhanced endosomal escape of DAP-containing peptides. In contrast, peptides with Lysine typically maintain a stable conformation across this pH range.

This pH-triggered structural rearrangement is crucial for the mechanism of action of DAP-containing delivery peptides. The induced α-helix often possesses an amphipathic character, allowing it to interact with and disrupt the endosomal membrane, thereby releasing the therapeutic cargo into the cytoplasm.

Experimental Protocols

To facilitate the direct comparison and application of these amino acids in your research, detailed experimental protocols are provided below.

Solid-Phase Peptide Synthesis (SPPS) of DAP and Lysine-Containing Peptides

This protocol outlines the general steps for synthesizing peptides containing either DAP or Lysine using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Dap(Boc)-OH and Fmoc-L-Lys(Boc)-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat once for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activation solution to the resin and agitate for 2 hours.

    • Confirm complete coupling using a Kaiser test.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy for pH-Dependent Conformational Analysis

This protocol describes how to assess the secondary structure of a peptide at different pH values.[2]

Materials:

  • Purified peptide

  • Phosphate buffer (e.g., 10 mM sodium phosphate)

  • Solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

  • CD Spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in water or a low concentration buffer.

    • Prepare a series of peptide solutions at different pH values (e.g., from pH 8.0 down to 5.0) in the desired buffer. A typical final peptide concentration is 50-100 µM.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and nitrogen gas flow. Allow the lamp to warm up for at least 30 minutes.

    • Set the measurement parameters: wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and number of accumulations.

  • Blank Measurement:

    • Record a baseline spectrum of the buffer at each pH value.

  • Sample Measurement:

    • Record the CD spectrum of the peptide solution at each pH.

  • Data Analysis:

    • Subtract the corresponding buffer baseline from each peptide spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ].

    • Analyze the spectra to estimate the secondary structure content at each pH. A transition from a random coil to an α-helical structure is indicated by the appearance of characteristic negative bands around 208 and 222 nm.

In Vitro Serum Stability Assay

This protocol provides a general method for comparing the stability of DAP- and Lysine-containing peptides in serum.[3][4][5]

Materials:

  • Purified peptides (DAP- and Lysine-containing analogues)

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the peptides in a suitable solvent (e.g., water or PBS).

  • Incubation:

    • Incubate a known concentration of each peptide with serum (e.g., 50% serum in PBS) at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately stop enzymatic degradation by adding a quenching solution (e.g., ACN with 1% TFA).

  • Protein Precipitation:

    • Centrifuge the samples at high speed to precipitate serum proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) for each peptide.

Visualizing the Mechanism of Action

To conceptualize the functional advantage of incorporating DAP into peptides for drug delivery, the following diagrams illustrate the key steps involved in cellular uptake and endosomal escape.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Comparative Analysis cluster_results Data Interpretation synthesis Solid-Phase Peptide Synthesis (DAP or Lys Peptide) purification RP-HPLC Purification synthesis->purification characterization Mass Spec & Analytical HPLC purification->characterization cd_analysis Circular Dichroism (pH Titration) characterization->cd_analysis stability_assay Serum Stability Assay characterization->stability_assay binding_assay Binding Affinity Assay characterization->binding_assay pka pKa Determination cd_analysis->pka conformation Conformational Changes cd_analysis->conformation stability Half-life Determination stability_assay->stability affinity Kd Determination binding_assay->affinity

Experimental workflow for comparing DAP and Lysine-containing peptides.

signaling_pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell cluster_endocytosis Endocytosis cluster_conformational_change pH-Dependent Change peptide_rc DAP-Peptide (Random Coil) endosome Early Endosome (pH ~6.5) peptide_rc->endosome Cellular Uptake late_endosome Late Endosome (pH ~5.5) endosome->late_endosome peptide_helix DAP-Peptide (α-Helix) endosome->peptide_helix Protonation of DAP lysosome Lysosome (pH ~4.5) late_endosome->lysosome cytoplasm Cytoplasm late_endosome->cytoplasm lysosome->cytoplasm Cargo Degradation (if escape fails) peptide_helix->cytoplasm Endosomal Escape (Membrane Disruption)

Cellular uptake and endosomal escape of a DAP-containing peptide.

Conclusion

The choice between D-2,3-Diaminopropionic acid and Lysine in peptide design depends on the desired therapeutic application. While Lysine remains a fundamental building block for constructing a wide range of peptides, the unique pH-responsive nature of DAP offers a sophisticated tool for developing advanced drug delivery systems. The ability of DAP-containing peptides to undergo conformational changes in response to the acidic environment of endosomes provides a clear advantage for achieving efficient intracellular delivery of therapeutic payloads. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in the design and optimization of their next generation of peptide therapeutics.

References

A Comparative Guide to the Synthesis of D-2,3-Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of D-2,3-Diaminopropionic Acid Synthesis Methods

D-2,3-diaminopropionic acid (D-DAP) is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of numerous pharmaceuticals and bioactive molecules. Its unique structure, featuring two amino groups, imparts valuable properties to peptides and other compounds. The efficient and stereoselective synthesis of D-DAP is therefore of significant interest to the scientific community. This guide provides a comparative analysis of prominent methods for the synthesis of D-DAP, offering experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Performance Comparison of D-DAP Synthesis Methods

The selection of a synthetic route for D-DAP is often a trade-off between factors such as overall yield, purity, scalability, cost, and the ability to control stereochemistry. The following table summarizes the key quantitative data for three major chemical synthesis methods.

ParameterCurtius RearrangementReductive Amination from D-SerineAsymmetric Aza-Henry Reaction
Starting Material N(α)-Boc-D-Aspartic acidN(α)-Fmoc-O-tert-butyl-D-serineN/A (builds the backbone)
Key Reaction Curtius RearrangementReductive Amination & OxidationAza-Henry (Nitro-Mannich) Reaction
Typical Protecting Groups α-Boc, β-Cbzα-Fmoc, β-Boc/TosylOrthogonally protected esters
Overall Yield Efficient (specific overall yield not consistently reported)~73% (for the L-Dap methyl ester)[1]Variable, with high yields in specific steps for related compounds[2]
Intermediate Yields Not consistently specifiedAldehyde (92%), Diaminopropanol (82-92%)[1]High (up to 92%) for β-nitroamine formation in related syntheses[2]
Purity High purity implied[3]High purity, often with minimal need for chromatography[1]High diastereoselectivity and enantioselectivity reported for related products[3][4][5]
Scalability Reported as less expensive and time-consuming, suggesting good scalability.[3]Scalable, with protocols designed to minimize chromatography.[1]Potentially scalable, with organocatalyzed reactions often amenable to larger scales.
Chirality Control Retention of stereochemistry from the starting D-aspartic acid.Preserves the chirality of the starting D-serine.[1]High enantioselectivity is a key feature of the asymmetric variant.[4]

Experimental Protocols

Detailed methodologies for the key chemical synthesis routes are provided below.

Curtius Rearrangement from N(α)-Boc-D-Aspartic acid

This method offers an efficient route to orthogonally protected D-DAP. The key step involves the rearrangement of an acyl azide to an isocyanate, which is then trapped to form the β-amino group.[3][6]

Methodology:

  • Acyl Azide Formation: To a solution of N(α)-Boc-D-Aspartic acid α-benzyl ester in an inert solvent (e.g., acetone/water), add triethylamine and ethyl chloroformate at -5°C. After stirring, add a solution of sodium azide in water and continue stirring at 0°C.

  • Curtius Rearrangement: The reaction mixture containing the acyl azide is extracted with toluene. The toluene solution is then heated to induce the Curtius rearrangement, forming the corresponding isocyanate.

  • Isocyanate Trapping: In the presence of benzyl alcohol, the isocyanate is trapped to form the Cbz-protected β-amino group.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified, typically by chromatography, to yield N(α)-Boc-N(β)-Cbz-D-diaminopropionic acid.

Reductive Amination from N(α)-Fmoc-O-tert-butyl-D-serine

This strategy provides a reliable route to orthogonally protected D-DAP methyl esters, preserving the stereochemistry of the starting D-serine.[1]

Methodology:

  • Weinreb Amide Formation: The starting protected D-serine is reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb-Nahm amide. This step proceeds in high yield (typically around 94%) and often does not require chromatographic purification.[1]

  • Aldehyde Synthesis: The Weinreb-Nahm amide is then reduced using a mild reducing agent like LiAlH₄ to afford the corresponding α-amino aldehyde. This step is also high-yielding (around 92%) and can often be used without further purification.[1]

  • Reductive Amination: The aldehyde is subjected to reductive amination with a suitable amine (e.g., benzylamine) or a sulfonamide in the presence of a Lewis acid like Ti(OⁱPr)₄ and a reducing agent such as sodium cyanoborohydride. This step forms the key 2,3-diaminopropanol intermediate in high yields (82-92%).[1]

  • Oxidation and Esterification: The primary alcohol of the diaminopropanol is then oxidized to a carboxylic acid. The resulting acid is subsequently methylated to give the final orthogonally protected D-DAP methyl ester. The overall yield for the L-Dap methyl ester is reported to be around 73%.[1]

Asymmetric Aza-Henry (Nitro-Mannich) Reaction

General Workflow:

  • Iminium Ion Formation: An appropriate aldehyde and amine are reacted in the presence of a chiral catalyst to form a chiral iminium ion.

  • Nucleophilic Addition: A nitroalkane adds to the iminium ion in a highly stereocontrolled manner, dictated by the chiral catalyst.

  • Reduction of Nitro Group: The resulting β-nitro α-amino compound is then reduced to the corresponding diamine.

  • Further Functionalization: The protecting groups and ester functionalities can be manipulated to yield the desired D-DAP derivative.

Chemoenzymatic and Fermentative Synthesis: An Emerging Frontier

While chemical synthesis routes are well-established, there is growing interest in biocatalytic methods for the production of non-proteinogenic amino acids like D-DAP.

Chemoenzymatic Synthesis: The use of enzymes, such as transaminases, offers the potential for highly selective and environmentally benign syntheses.[8] However, to date, specific high-yield chemoenzymatic processes for D-DAP have not been extensively reported in the literature. The development of novel biocatalysts and optimized reaction conditions remains an active area of research.

Fermentative Production: Microbial fermentation is a powerful technology for the large-scale production of various amino acids.[9][] While the biosynthesis of L-2,3-diaminopropionic acid is known to occur in some microorganisms as a precursor to siderophores and antibiotics, the fermentative production of D-DAP has not been established as a commercial process.[11] Metabolic engineering of microbial strains to produce D-DAP represents a promising but challenging future direction.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key chemical synthesis methods described above.

Curtius_Rearrangement start N(α)-Boc-D-Aspartic acid α-benzyl ester acyl_azide Acyl Azide Formation start->acyl_azide isocyanate Curtius Rearrangement (Heat) acyl_azide->isocyanate trapping Isocyanate Trapping (Benzyl Alcohol) isocyanate->trapping end N(α)-Boc-N(β)-Cbz-D-DAP trapping->end

Caption: Curtius Rearrangement Workflow for D-DAP Synthesis.

Reductive_Amination start N(α)-Fmoc-O-tert-butyl-D-serine weinreb Weinreb Amide Formation start->weinreb aldehyde Reduction to Aldehyde weinreb->aldehyde red_am Reductive Amination aldehyde->red_am oxidation Oxidation & Esterification red_am->oxidation end Protected D-DAP Methyl Ester oxidation->end

Caption: Reductive Amination Workflow for D-DAP Synthesis.

Conclusion

The synthesis of D-2,3-diaminopropionic acid can be achieved through several effective chemical methods. The Curtius rearrangement and reductive amination from D-serine are well-documented and provide good yields and high purity, making them suitable for laboratory-scale synthesis and potentially for scale-up. The asymmetric aza-Henry reaction represents a promising modern approach with the potential for excellent stereocontrol, although more research is needed to establish specific protocols for D-DAP. While chemoenzymatic and fermentative methods are attractive from a sustainability perspective, they are currently less developed for the specific production of D-DAP. The choice of synthesis method will ultimately depend on the specific requirements of the research, including the desired protecting group strategy, scale of production, and available resources.

References

Comparative Efficacy of 2,3-Diaminopropionic Acid in Novel Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

The non-proteinogenic amino acid 2,3-diaminopropionic acid (DAP), in both its L- and D-isomeric forms, has emerged as a versatile building block in the development of novel therapeutics. Its unique structure, featuring two amino groups, imparts valuable properties for applications ranging from gene delivery to the inhibition of advanced glycation endproducts (AGEs). This guide provides a comparative analysis of DAP-based therapeutics against other alternatives, supported by experimental data and detailed methodologies. While much of the foundational research has utilized the L-isoform (L-DAP), the principles and applications often extend to derivatives of the D-isoform or the racemic mixture.

DAP-Based Peptides as pH-Sensitive Gene Delivery Vectors

One of the most promising applications of DAP is its incorporation into cationic amphipathic peptides to create pH-sensitive non-viral vectors for gene delivery. The proximity of the two amino groups in DAP results in a lowered pKa for the β-amino group when incorporated into a peptide. This allows the peptide's protonation state to change in response to the acidification that occurs within endosomes, facilitating endosomal escape and cargo release.

A study compared the transfection efficiency of a DAP-containing peptide (LADap) with analogous peptides containing other cationic amino acids like histidine (LAH), lysine (LAK), and ornithine (LAO). The results, measured by luciferase reporter gene expression in MRC5-V2 cells, are summarized below.

VectorMean Luciferase Activity (RLU/mg protein)Standard DeviationSignificance vs. LADap (p-value)
LADap 2.00E+095.00E+08-
LAH 2.10E+094.00E+08> 0.05 (Not Significant)
LAK 3.00E+081.00E+08< 0.05
LAO 4.00E+081.50E+08< 0.05
Data adapted from studies on linear cationic amphipathic peptides.[1]

The data indicates that the DAP-containing peptide (LADap) performs comparably to the histidine-containing peptide (LAH) and is significantly more effective than peptides containing lysine (LAK) or ornithine (LAO).[1] The efficiency of LADap is also shown to be dependent on endosomal acidification, as its performance is substantially reduced in the presence of bafilomycin A1, an inhibitor of this process.[1]

Protocol 1: Peptide-DNA Complex Formation and Transfection [1]

  • Preparation of Solutions : Dissolve the peptide vector and plasmid DNA (e.g., luciferase reporter) separately in an appropriate buffer.

  • Complex Formation : Mix the transfection reagent (peptide) and DNA solution in a final volume of 0.2 ml. Incubate for 15 minutes at room temperature to allow for the formation of peptide-DNA complexes (polyplexes).

  • Cell Culture : Plate mammalian cells (e.g., MRC5-V2) in suitable well plates and grow to a desired confluency.

  • Transfection : Before adding to cells, dilute the polyplex mixture with serum-free medium to a final volume of 1 ml.

  • Incubation and Assay : Add the diluted complexes to the cells and incubate. After a set period (e.g., 24-48 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase assay).

G cluster_prep Preparation cluster_transfection Transfection Process Peptide Peptide Vector Solution Mix Mix Peptide + DNA Peptide->Mix DNA Plasmid DNA Solution DNA->Mix Incubate_RT Incubate 15 min (Room Temp) Mix->Incubate_RT Dilute Dilute with Medium Incubate_RT->Dilute Add_to_Cells Add to Cultured Cells Dilute->Add_to_Cells Incubate_Cells Incubate Cells Add_to_Cells->Incubate_Cells Assay Measure Reporter Gene (e.g., Luciferase Assay) Incubate_Cells->Assay G cluster_pathway AGE Formation Pathway & Inhibition MG Methylglyoxal (MG) (Reactive Dicarbonyl) AGEs Advanced Glycation Endproducts (AGEs) MG->AGEs + Protein Adducts Inert Adducts (e.g., Pyrazines) MG->Adducts + DAP-Peptide Protein Body Proteins (e.g., Collagen, Lysozyme) Protein->AGEs Pathology Cellular Dysfunction & Pathology AGEs->Pathology DAP DAP-Peptide DAP->AGEs Inhibits DAP->Adducts

References

A Researcher's Guide to the Spectroscopic Comparison of D-2,3-Diaminopropionic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methodologies for the differentiation of D- and L-isomers of 2,3-diaminopropionic acid (DAP). As enantiomers, these molecules possess identical physical and chemical properties in an achiral environment, making their distinction challenging. This document outlines the principles and provides detailed experimental protocols for chiroptical and chromatography-based techniques capable of resolving and characterizing these isomers, supported by established scientific principles.

Spectroscopic Data Summary

Standard spectroscopic techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy do not distinguish between enantiomers in an achiral solvent. The spectra of D-2,3-diaminopropionic acid and L-2,3-diaminopropionic acid are identical under these conditions. However, chiroptical techniques and methods that induce diastereomeric interactions can effectively differentiate them.

Spectroscopic TechniqueD-2,3-Diaminopropionic AcidL-2,3-Diaminopropionic AcidDL-2,3-Diaminopropionic Acid (Racemic)
¹H & ¹³C NMR (achiral solvent) Identical spectrum to L-isomerIdentical spectrum to D-isomerSingle set of peaks representing both enantiomers[1][2]
IR Spectroscopy (achiral solvent) Identical spectrum to L-isomerIdentical spectrum to D-isomerSuperimposable spectrum with individual enantiomers
Vibrational Circular Dichroism (VCD) Spectrum is a mirror image of the L-isomer's spectrumSpectrum is a mirror image of the D-isomer's spectrumNo net VCD signal
NMR with Chiral Solvating Agent (CSA) Distinct set of shifted peaksDistinct set of shifted peaks, different from D-isomerTwo sets of peaks corresponding to each enantiomer
Chiral HPLC-MS Single peak with a specific retention timeSingle peak with a different retention time from D-isomerTwo resolved peaks corresponding to each enantiomer
Enantioselective GC-MS (after derivatization) Single peak with a specific retention timeSingle peak with a different retention time from D-isomerTwo resolved peaks corresponding to each enantiomer

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized for amino acid analysis and should be optimized for D-2,3-diaminopropionic acid.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectrum for each enantiomer.[3]

Objective: To obtain the VCD spectra of D- and L-2,3-diaminopropionic acid for comparison and absolute configuration determination.

Materials:

  • D- and L-2,3-diaminopropionic acid samples

  • Deuterated water (D₂O) or other suitable solvent

  • VCD Spectrometer

  • Sample cell with appropriate path length (e.g., 100 µm)

Protocol:

  • Sample Preparation: Dissolve a known concentration of the D- or L-isomer of 2,3-diaminopropionic acid in D₂O. The concentration should be optimized to give a strong absorbance in the IR spectrum without saturation (typically 10-50 mg/mL).

  • Instrument Setup:

    • Purge the VCD spectrometer with dry air or nitrogen to minimize water vapor interference.

    • Set the desired spectral range, typically covering the mid-IR region (e.g., 4000-800 cm⁻¹).

    • Configure the instrument for VCD data collection, including the photoelastic modulator (PEM) settings.

  • Data Acquisition:

    • Record a background spectrum of the solvent in the sample cell.

    • Record the VCD and IR spectra of the sample solution. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (e.g., 1-4 hours of acquisition time).[4]

  • Data Processing:

    • Subtract the solvent background from the sample spectra.

    • Baseline correct the resulting spectra.

    • The VCD spectrum of the D-isomer will be a mirror image of the L-isomer's spectrum.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

A chiral solvating agent forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate, distinguishable signals in the NMR spectrum.[5]

Objective: To resolve the NMR signals of D- and L-2,3-diaminopropionic acid in a racemic mixture.

Materials:

  • DL-2,3-diaminopropionic acid sample

  • Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP), or a derivative of tartaric acid)

  • Deuterated solvent (e.g., CDCl₃, D₂O with pH adjustment)

  • High-resolution NMR spectrometer

  • NMR tubes

Protocol:

  • Sample Preparation:

    • Dissolve a precise amount of DL-2,3-diaminopropionic acid in the deuterated solvent in an NMR tube (e.g., 5-10 mg in 0.6 mL).

    • Acquire a standard ¹H NMR spectrum of the racemic mixture.

    • To the same tube, add the chiral solvating agent in a specific molar ratio (e.g., 1:1, 1:1.5, or 1:2 analyte to CSA). The optimal ratio should be determined experimentally.[6]

    • Gently mix the sample to ensure homogeneity.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to achieve optimal resolution.

    • Set the appropriate acquisition parameters for a ¹H NMR experiment.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Compare the spectrum with and without the CSA.

    • Identify the peaks that have split into two distinct sets of signals. These correspond to the D and L isomers.

    • The chemical shift difference (Δδ) between the corresponding protons of the two enantiomers can be measured.

    • Integration of the separated peaks can be used to determine the enantiomeric excess (% ee).

Chiral High-Performance Liquid Chromatography (HPLC) - Mass Spectrometry (MS)

Chiral HPLC utilizes a chiral stationary phase (CSP) to physically separate the enantiomers, which are then detected by a mass spectrometer.[7]

Objective: To separate and quantify the D- and L-isomers of 2,3-diaminopropionic acid.

Materials:

  • D-, L-, and DL-2,3-diaminopropionic acid samples

  • HPLC system with a mass spectrometer detector

  • Chiral HPLC column (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T)[7]

  • HPLC-grade solvents (e.g., water, methanol, formic acid)[7]

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of water, methanol, and a small amount of formic acid (e.g., 30:70:0.02 v/v/v).[7] Degas the mobile phase.

  • Sample Preparation: Dissolve the amino acid samples in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[5]

  • Instrument Setup:

    • Install the chiral column and equilibrate it with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Configure the MS detector to monitor the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of 2,3-diaminopropionic acid.

  • Analysis:

    • Inject the D-isomer and L-isomer standards individually to determine their respective retention times.

    • Inject the racemic mixture to confirm the separation of the two peaks.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-isomers in the chromatogram of the racemic mixture based on their retention times.

    • The peak areas can be integrated to determine the relative amounts of each enantiomer.

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

This technique involves derivatizing the amino acid to make it volatile, followed by separation on a chiral GC column.[8]

Objective: To separate and identify the D- and L-isomers of 2,3-diaminopropionic acid after derivatization.

Materials:

  • D-, L-, and DL-2,3-diaminopropionic acid samples

  • Derivatization reagents (e.g., 3M HCl in n-butanol for esterification, and heptafluorobutyric anhydride (HFBA) for acylation)[5]

  • GC-MS system with a chiral capillary column (e.g., Chirasil-L-Val)[8]

  • Heating block, reaction vials, nitrogen evaporator

Protocol:

  • Derivatization:

    • Esterification: Place the dried amino acid sample (10-100 µg) in a reaction vial. Add 200 µL of 3M HCl in n-butanol. Seal the vial and heat at 100 °C for 30 minutes. Evaporate the reagent to dryness under a gentle stream of nitrogen.[5]

    • Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of HFBA. Seal the vial and heat at 150 °C for 15 minutes. Cool and evaporate the excess reagent and solvent under nitrogen.[5]

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

  • Instrument Setup:

    • Install the chiral GC column.

    • Set up a suitable temperature program for the GC oven to separate the derivatized enantiomers.

    • Configure the MS to scan for characteristic fragment ions of the derivatized 2,3-diaminopropionic acid.

  • Analysis:

    • Inject the derivatized D- and L-standards to determine their retention times.

    • Inject the derivatized racemic mixture.

  • Data Analysis:

    • Identify the peaks for the D- and L-derivatives in the chromatogram.

    • Use the mass spectra to confirm the identity of the peaks.

    • Integrate the peak areas to determine the enantiomeric ratio.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of D-2,3-diaminopropionic acid isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of D-2,3-Diaminopropionic Acid Isomers cluster_0 Initial Analysis cluster_1 Chiral Differentiation Methods cluster_2 Results & Interpretation Racemic_Sample DL-2,3-Diaminopropionic Acid Sample Standard_Spectroscopy Standard Spectroscopy (NMR, IR in achiral solvent) Racemic_Sample->Standard_Spectroscopy Single_Spectrum Single_Spectrum Standard_Spectroscopy->Single_Spectrum Result: Single set of signals (Confirms structure, no chiral info) VCD Vibrational Circular Dichroism (VCD) Single_Spectrum->VCD NMR_CSA NMR with Chiral Solvating Agent Single_Spectrum->NMR_CSA Chiral_Chroma Chiral Chromatography (HPLC-MS or GC-MS) Single_Spectrum->Chiral_Chroma VCD_Result Mirror-image spectra for D and L isomers VCD->VCD_Result NMR_Result Two distinct sets of NMR signals for D and L NMR_CSA->NMR_Result Chroma_Result Two resolved peaks with different retention times Chiral_Chroma->Chroma_Result Final_Comparison Comparative Analysis & Quantification VCD_Result->Final_Comparison NMR_Result->Final_Comparison Chroma_Result->Final_Comparison

References

Assessing the Purity of Synthesized D-2,3-Diaminopropionic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of synthesized D-2,3-Diaminopropionic acid (D-Dap) is a critical step in the development of novel therapeutics. This non-proteinogenic amino acid is a valuable building block in peptide synthesis, offering unique structural properties that can enhance the stability and biological activity of peptide-based drugs.[1][2] This guide provides a comprehensive comparison of analytical methods for assessing the purity of D-Dap, supported by experimental data and detailed protocols. Furthermore, it evaluates the performance of D-Dap in comparison to its structural analogs, L-lysine and L-ornithine.

Comparison of Analytical Methods for Purity Assessment

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the specific purity aspect to be determined (e.g., chemical purity, enantiomeric excess), the nature of potential impurities, and the required sensitivity. The most common methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei.Measures the mass-to-charge ratio of ions to determine molecular weight and identify impurities.
Primary Use Determination of enantiomeric excess (e.e.) and chemical purity.High-sensitivity determination of enantiomeric excess.Structural elucidation, identification of impurities, and quantification.Molecular weight confirmation and identification of impurities.
Sample Preparation Often requires derivatization to introduce a chromophore for UV detection or to form diastereomers for separation on an achiral column.[3]Derivatization is mandatory to increase volatility.Sample dissolved in a suitable deuterated solvent.Sample is typically dissolved and infused or analyzed via LC-MS.
Sensitivity High (LOD can be ≤0.05% for enantiomeric impurities).[4]Very High (can detect trace levels of enantiomers).Moderate.High.
Resolution Excellent for enantiomers with appropriate chiral stationary phases.High, especially for volatile derivatives.Dependent on the magnetic field strength and sample complexity.High-resolution instruments can distinguish between molecules with very similar masses.
Key Advantages Robust and widely available. Direct and indirect methods are available.[3]High sensitivity and selectivity.Provides unambiguous structural information. Non-destructive.High sensitivity and provides molecular weight information.
Limitations May require method development to find a suitable chiral stationary phase. Indirect methods can be complex.Requires derivatization, which can introduce artifacts.Lower sensitivity compared to MS. Can be complex to interpret for mixtures.Does not provide information on enantiomeric purity without a chiral separation front-end (LC-MS).

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This protocol outlines a direct method using a chiral stationary phase for the determination of the enantiomeric excess of D-Dap.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Cinchona alkaloid-derived zwitterionic CSP like CHIRALPAK® ZWIX(+))[3]

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • D-2,3-Diaminopropionic acid sample

  • L-2,3-Diaminopropionic acid standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 80:20 v/v) with or without a small percentage of formic acid to optimize separation.[3]

  • Sample Preparation: Accurately weigh and dissolve the synthesized D-Dap in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a solution of the L-Dap standard for comparison.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® ZWIX(+)

    • Mobile Phase: Methanol/Water (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and standard solutions into the HPLC system. The enantiomers will be separated based on their differential interaction with the chiral stationary phase.

  • Data Interpretation: Identify the peaks corresponding to D-Dap and L-Dap based on the retention time of the standards. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (AreaD-Dap - AreaL-Dap) / (AreaD-Dap + AreaL-Dap) ] x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity

This protocol describes the determination of enantiomeric purity of D-Dap after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., Chirasil-L-Val)[5]

Reagents:

  • Anhydrous 2-propanol

  • Pentafluoropropionic anhydride (PFPA)

  • Dichloromethane (anhydrous)

  • D-2,3-Diaminopropionic acid sample

Procedure:

  • Derivatization:

    • Accurately weigh the D-Dap sample into a reaction vial.

    • Add anhydrous 2-propanol and heat to form the 2-propyl ester.

    • Remove the excess alcohol under a stream of nitrogen.

    • Add PFPA in dichloromethane and heat to form the N(O)-pentafluoropropionyl derivative.[5]

    • Evaporate the solvent and redissolve the residue in a suitable solvent for injection.

  • GC-MS Conditions:

    • Column: Chirasil-L-Val

    • Carrier Gas: Helium

    • Injection Mode: Split

    • Temperature Program: Optimize the temperature gradient to achieve baseline separation of the enantiomeric derivatives.

    • MS Detector: Operate in full scan mode or selected ion monitoring (SIM) for higher sensitivity.[5]

  • Analysis and Data Interpretation: Inject the derivatized sample into the GC-MS system. The diastereomeric derivatives will be separated on the chiral column. Identify the peaks for the D- and L-Dap derivatives and calculate the enantiomeric excess based on their peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • D-2,3-Diaminopropionic acid sample

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the D-Dap sample in a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY and HSQC can be performed for more detailed structural assignment.

  • Data Analysis:

    • Confirm the chemical structure of D-Dap by assigning the observed chemical shifts and coupling constants to the respective protons and carbons.

    • Assess the chemical purity by identifying and quantifying signals corresponding to impurities. The relative integration of impurity signals compared to the product signals can be used for quantification.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Instrumentation:

  • Mass spectrometer (e.g., ESI-TOF, Q-TOF)

Reagents:

  • Solvent for sample dissolution (e.g., water/acetonitrile with 0.1% formic acid)

  • D-2,3-Diaminopropionic acid sample

Procedure:

  • Sample Preparation: Dissolve the D-Dap sample in a suitable solvent for infusion or LC-MS analysis.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the experimental molecular weight from the mass-to-charge ratio of the observed ions (e.g., [M+H]⁺). Compare the experimental molecular weight with the theoretical molecular weight of D-Dap to confirm its identity.

Potential Impurities in D-2,3-Diaminopropionic Acid Synthesis

The nature and quantity of impurities in synthesized D-Dap are highly dependent on the synthetic route employed.

  • Starting Material Impurities: Unreacted starting materials or impurities present in the starting materials can be carried through the synthesis.

  • By-products of the Reaction:

    • Curtius Rearrangement: This common method for synthesizing D-Dap from a protected aspartic acid derivative can lead to the formation of by-products if the intermediate isocyanate reacts with nucleophiles other than the desired one.[6]

    • Hofmann Rearrangement: This method, starting from an amide, also proceeds through an isocyanate intermediate and can have similar side reactions.[7][8] Incomplete reaction can leave unreacted amide.

  • Racemization: The chiral center of D-Dap can be susceptible to racemization under harsh basic or acidic conditions, leading to the presence of the undesired L-enantiomer.

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification steps may remain in the final product.

Performance Comparison with Alternatives

D-2,3-Diaminopropionic acid is often used as a substitute for other cationic amino acids like L-lysine and L-ornithine in peptide-based drug design to modulate the peptide's properties.

PropertyD-2,3-Diaminopropionic Acid (D-Dap)L-LysineL-Ornithine
Structure Shorter side chain with a primary amine at the β-position.Longer, flexible side chain with a primary amine at the ε-position.One methylene group shorter than lysine.
pKa of Side Chain Amine The pKa of the β-amino group is significantly lower than that of lysine and ornithine, making it sensitive to pH changes in the physiological range.[9]Higher pKa, predominantly protonated at physiological pH.Similar pKa to lysine.
Proteolytic Stability Incorporation of D-amino acids, including D-Dap, into peptides generally increases their resistance to enzymatic degradation by proteases.[1][10]Peptides containing L-lysine are susceptible to cleavage by proteases like trypsin.Peptides containing L-ornithine are also susceptible to proteolytic cleavage.
Biological Activity Can enhance the antimicrobial activity and cell selectivity of peptides.[1] In gene delivery, peptides containing Dap show significantly higher transfection efficiency compared to those with lysine or ornithine.[9]A fundamental component of many biologically active peptides.Also used in peptide design, but its shorter side chain can impact binding and activity compared to lysine.
Synthetic Considerations Synthesis requires specific chiral control.Readily available and easily incorporated using standard peptide synthesis protocols.Readily available and used in peptide synthesis.

Visualizing the Workflow

Experimental Workflow for Purity Assessment

The following diagram illustrates a general workflow for the comprehensive purity assessment of synthesized D-2,3-Diaminopropionic acid.

G Experimental Workflow for D-Dap Purity Assessment cluster_synthesis Synthesis & Initial Characterization cluster_purity Detailed Purity Analysis cluster_chem_methods Chemical Purity Methods cluster_enant_methods Enantiomeric Purity Methods Synthesis Synthesized D-Dap Initial_NMR ¹H and ¹³C NMR Synthesis->Initial_NMR Initial_MS Mass Spectrometry Synthesis->Initial_MS Enantiomeric_Purity Enantiomeric Purity Assessment Synthesis->Enantiomeric_Purity Chemical_Purity Chemical Purity Assessment Initial_NMR->Chemical_Purity Structural Confirmation Initial_MS->Chemical_Purity Molecular Weight Confirmation HPLC_Chem HPLC (Achiral) Chemical_Purity->HPLC_Chem GC_MS_Chem GC-MS (for volatile impurities) Chemical_Purity->GC_MS_Chem NMR_Quant Quantitative NMR Chemical_Purity->NMR_Quant Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC Chiral_GC_MS Chiral GC-MS Enantiomeric_Purity->Chiral_GC_MS Final_Report Comprehensive Purity Report HPLC_Chem->Final_Report GC_MS_Chem->Final_Report NMR_Quant->Final_Report Chiral_HPLC->Final_Report Chiral_GC_MS->Final_Report

Caption: A general workflow for the purity assessment of synthesized D-Dap.

Decision Tree for Method Selection

This diagram provides a logical decision-making process for selecting the most appropriate analytical method based on the specific analytical question.

G Decision Tree for Analytical Method Selection cluster_questions Decision Tree for Analytical Method Selection cluster_methods Decision Tree for Analytical Method Selection Start Start: Assess Purity of Synthesized D-Dap Is_Structure_Correct Is the chemical structure correct? Start->Is_Structure_Correct NMR_Method ¹H, ¹³C NMR Is_Structure_Correct->NMR_Method Yes MS_Method Mass Spectrometry Is_Structure_Correct->MS_Method Yes Is_Enantiomerically_Pure Is the sample enantiomerically pure? Chiral_HPLC_Method Chiral HPLC Is_Enantiomerically_Pure->Chiral_HPLC_Method Yes Chiral_GC_MS_Method Chiral GC-MS Is_Enantiomerically_Pure->Chiral_GC_MS_Method Yes What_is_Chemical_Purity What is the overall chemical purity? Achiral_HPLC_Method Achiral HPLC What_is_Chemical_Purity->Achiral_HPLC_Method Yes qNMR_Method Quantitative NMR What_is_Chemical_Purity->qNMR_Method Yes NMR_Method->Is_Enantiomerically_Pure MS_Method->Is_Enantiomerically_Pure Chiral_HPLC_Method->What_is_Chemical_Purity Chiral_GC_MS_Method->What_is_Chemical_Purity End Final Purity Profile Achiral_HPLC_Method->End qNMR_Method->End

References

Safety Operating Guide

Proper Disposal of D-2,3-Diaminopropionic Acid Monohydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of D-2,3-Diaminopropionic acid monohydrochloride, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is vital for personnel safety and environmental protection.

I. Immediate Safety and Handling Considerations

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.

Table 1: Personal Protective Equipment (PPE) for Disposal

Protective GearSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.To prevent skin contact and irritation.[3][4]
Eye/Face Protection Safety goggles with side protection or a face shield.To protect eyes from dust particles and splashes, preventing serious eye irritation.[3][4]
Respiratory Protection A dust mask (e.g., N95 type) or use in a well-ventilated area.[2][5]To avoid inhalation of dust, which can cause respiratory tract irritation.[1][2][3][4]
Body Protection Laboratory coat and appropriate footwear.To protect skin and clothing from contamination.

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company. This ensures compliance with all local, state, and federal regulations.

Step 1: Waste Collection and Storage

  • Segregate Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled, and sealed container.

  • Labeling: The container must be labeled with the full chemical name: "this compound," the associated hazards (skin and eye irritant), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

Step 2: Arrange for Professional Disposal

  • Contact a Licensed Vendor: Engage a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Follow Vendor Instructions: Adhere to the specific packaging and labeling requirements provided by the waste disposal vendor.

Step 3: Documentation

  • Maintain Records: Keep a detailed record of the amount of waste generated, the date of collection, and the contact information of the disposal company. This documentation is crucial for regulatory compliance and laboratory safety audits.

Important Considerations:

  • Do Not Dispose Down the Drain: Due to its potential environmental impact, this compound should not be disposed of down the sink.

  • Avoid Environmental Release: Prevent the chemical from entering drains, surface water, or ground water.[3]

  • Contaminated Materials: Any materials that have come into contact with the chemical, including personal protective equipment, should be treated as hazardous waste and disposed of accordingly.

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe collect_waste Collect Waste in a Dedicated, Sealed Container wear_ppe->collect_waste label_container Label Container with Chemical Name and Hazard Information collect_waste->label_container store_waste Store in a Designated, Secure, and Ventilated Area label_container->store_waste contact_vendor Contact Approved Hazardous Waste Disposal Vendor store_waste->contact_vendor package_for_pickup Package and Label Waste According to Vendor Requirements contact_vendor->package_for_pickup vendor_pickup Arrange for Waste Pickup package_for_pickup->vendor_pickup document Document Waste Disposal (Manifest, Records) vendor_pickup->document

Caption: Disposal workflow for this compound.

By following these established procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment.

References

Essential Safety and Operational Guide for D-2,3-Diaminopropionic Acid Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for handling D-2,3-Diaminopropionic acid monohydrochloride in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this chemical.

Chemical Identifier:

PropertyValue
Chemical Name This compound
CAS Number 6018-56-0
Molecular Formula C₃H₉ClN₂O₂
Molecular Weight 140.57 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact and subsequent irritation.[1][5]
Respiratory Protection A suitable respirator, such as a dust mask type N95 (US).To avoid inhalation of dust, which may cause respiratory tract irritation.[1][6]
Skin and Body Protection Laboratory coat and appropriate protective clothing.To protect skin from accidental splashes or contact.[1][5]

Standard Operating Procedure for Handling

Adherence to a standard operating procedure is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to disposal.

SOP_Handling_DAP cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup Ensure Safety Measures handling_weigh Carefully Weigh the Solid prep_setup->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve post_decon Decontaminate Work Surfaces handling_dissolve->post_decon After Experiment post_ppe Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash waste_collect Collect Waste in a Labeled Container post_wash->waste_collect Final Step waste_dispose Dispose According to Institutional Guidelines waste_collect->waste_dispose

Caption: Standard Operating Procedure for Handling this compound.

Emergency Procedures: Chemical Spill Response

In the event of a chemical spill, a clear and immediate response is necessary to mitigate risks.

First Aid Measures:

  • Eye Contact: Immediately rinse with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[1][5] Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1][5] If skin irritation occurs, seek medical advice.[2][3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1][5]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]

The following workflow details the steps to be taken in response to a spill.

Caption: Chemical Spill Response Workflow.

Storage and Disposal

Proper storage and disposal are essential to maintain a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[5]

  • Recommended storage temperature is between 2°C and 8°C, protected from light.

Disposal:

  • Dispose of the chemical and its container at an approved waste disposal plant.[5]

  • Follow all local and national regulations for hazardous waste disposal. Do not allow the product to enter drains or water courses.[1]

By adhering to these guidelines, you can ensure the safe and effective use of this compound in your research endeavors. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-2,3-Diaminopropionic acid monohydrochloride
Reactant of Route 2
D-2,3-Diaminopropionic acid monohydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.